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  • Product: Methyl 2-(3-aminophenoxy)acetate hydrochloride
  • CAS: 1172249-09-0

Core Science & Biosynthesis

Foundational

Methyl 2-(3-aminophenoxy)acetate Hydrochloride: Structural Properties and Applications in Peptide-Drug Conjugates

As a Senior Application Scientist specializing in synthetic methodologies and bioconjugation, I often encounter challenges in designing custom linkers for targeted therapeutics. The selection of a bifunctional building b...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in synthetic methodologies and bioconjugation, I often encounter challenges in designing custom linkers for targeted therapeutics. The selection of a bifunctional building block dictates the efficiency, yield, and stability of the entire downstream workflow. Methyl 2-(3-aminophenoxy)acetate hydrochloride is an exemplary scaffold that bridges the gap between traditional organic synthesis and advanced Solid-Phase Peptide Synthesis (SPPS).

This technical guide deconstructs the structural properties of this molecule and provides a field-proven, self-validating workflow for its application in synthesizing Peptide-Drug Conjugates (PDCs).

Physicochemical Properties & Molecular Architecture

Methyl 2-(3-aminophenoxy)acetate hydrochloride operates as a versatile intermediate due to its dual functionality: a nucleophilic aniline-derived amino group and a cleavable methyl ester protecting a carboxylic acid. The hydrochloride salt form provides enhanced shelf stability and aqueous solubility compared to its free base counterpart[1].

The structural metrics of this compound make it highly suitable for integration into biological systems, maintaining a favorable partition coefficient (LogP) and optimal polar surface area for cellular permeability[2].

Quantitative Data Summary
PropertyValue
Chemical Name Methyl 2-(3-aminophenoxy)acetate hydrochloride
CAS Number 1172249-09-0 (HCl salt) / 158196-47-5 (Free base)
Molecular Formula C₉H₁₂ClNO₃ (HCl salt)
Molecular Weight 217.65 g/mol (HCl salt) / 181.19 g/mol (Free base)[2]
Topological Polar Surface Area (TPSA) 61.55 Ų[2]
Hydrogen Bond Donors 1 (Free base)[2]
Hydrogen Bond Acceptors 4[2]
Rotatable Bonds 3[2]
LogP 0.8206[2]

Mechanistic Role as a Bifunctional Linker

In the context of drug development, linkers must be stable during circulation but cleavable at the target site. The structural anatomy of Methyl 2-(3-aminophenoxy)acetate hydrochloride allows for orthogonal reactivity. The amino group can be utilized for immobilization onto a solid support or conjugation to a payload, while the methyl ester serves as a temporary protecting group for the carboxylic acid. Once hydrolyzed, the exposed carboxylic acid becomes the starting point for Fmoc-based peptide elongation[3].

LinkerWorkflow A Methyl 2-(3-aminophenoxy)acetate Hydrochloride B Base Neutralization (Free Amine Formation) A->B Deprotonation C Ester Hydrolysis (NaOH / MeOH) B->C Saponification D 2-(3-aminophenoxy)acetic acid (Active Linker) C->D Acidification (pH ~6) E Resin Immobilization (2-CTC Resin) D->E Amine Immobilization F Fmoc-SPPS Elongation E->F Peptide Synthesis

Caption: Logical workflow for the activation and SPPS immobilization of the linker.

Experimental Protocols: SPPS & Conjugation Workflow

To ensure scientific integrity, the following methodology is designed as a self-validating system. Every synthetic step includes a defined causality and an analytical checkpoint to prevent the propagation of errors[3].

Protocol 1: Linker Activation via Ester Hydrolysis
  • Causality: The methyl ester protects the carboxylic acid during storage and transit. It must be saponified to yield the free acid, which is required for downstream peptide coupling.

  • Step 1: Dissolve Methyl 2-(3-aminophenoxy)acetate hydrochloride in a 1:1 mixture of methanol and 1M Sodium Hydroxide (NaOH).

  • Step 2: Stir the solution at room temperature for 4 hours.

  • Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1) mobile phase. The reaction is complete when the higher-Rf starting material spot completely disappears.

  • Step 3: Neutralize the solution with 1M Hydrochloric Acid (HCl) to a pH of ~6 to precipitate the zwitterionic/free acid form.

  • Step 4: Extract the aqueous solution with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and evaporate under reduced pressure to yield 2-(3-aminophenoxy)acetic acid.

Protocol 2: Immobilization on 2-Chlorotrityl Chloride (2-CTC) Resin
  • Causality: 2-CTC resin is selected for its high acid sensitivity, allowing for the cleavage of the final peptide under mild acidic conditions (e.g., 1% TFA), which prevents the degradation of delicate peptide sequences. Immobilization occurs via the nucleophilic aniline amino group.

  • Step 1: Swell 2-CTC resin in anhydrous dichloromethane (DCM) for 30 minutes to expand the polymer matrix.

  • Step 2: Dissolve the hydrolyzed linker in N,N-Dimethylformamide (DMF) with N,N-Diisopropylethylamine (DIPEA) and add to the swollen resin. Agitate for 2 hours at room temperature.

  • Self-Validation Checkpoint: Perform a Kaiser test on a micro-cleaved sample to confirm the absence of free primary amines (indicating successful coupling).

  • Step 3: Cap unreacted resin sites with a mixture of DCM/Methanol/DIPEA (17:2:1) to prevent the formation of truncated peptide sequences during elongation.

Protocol 3: Peptide Elongation and Cleavage
  • Causality: With the linker anchored to the resin via its amino group, the exposed carboxylic acid is activated for standard Fmoc-SPPS.

  • Step 1: Use standard coupling reagents (e.g., HATU/DIPEA) to attach the first Fmoc-protected amino acid to the linker's carboxylic acid.

  • Step 2: Proceed with iterative cycles of Fmoc deprotection (20% piperidine in DMF) and amino acid coupling.

  • Step 3: Cleave the final peptide-linker conjugate from the resin using 1% Trifluoroacetic acid (TFA) in DCM.

  • Self-Validation Checkpoint: Purify the crude peptide by reverse-phase High-Performance Liquid Chromatography (RP-HPLC) and confirm the exact mass using Liquid Chromatography-Mass Spectrometry (LC-MS).

Application in Targeted Cancer Therapy

When the synthesized peptide is designed as a Peptide-Drug Conjugate (PDC), the linker plays a critical role in systemic stability and targeted release. The aromatic phenoxyacetic acid backbone provides steric hindrance that can modulate the enzymatic cleavage rate of the drug payload once internalized by a tumor cell[3].

PDCSignaling PDC Peptide-Drug Conjugate (PDC) Receptor Tumor Cell Receptor (Cell Membrane) PDC->Receptor Specific Binding Endocytosis Internalization (Endocytosis) Receptor->Endocytosis Receptor-mediated Cleavage Enzymatic Cleavage (Drug Release) Endocytosis->Cleavage Lysosomal Processing ActiveDrug Active Drug Payload Cleavage->ActiveDrug Linker Degradation DNADamage DNA Damage ActiveDrug->DNADamage Nuclear Translocation Apoptosis Apoptosis (Cell Death) DNADamage->Apoptosis Caspase Activation

Caption: Hypothetical signaling pathway of a synthesized peptide-drug conjugate inducing apoptosis.

By carefully controlling the hydrolysis and immobilization of Methyl 2-(3-aminophenoxy)acetate hydrochloride, researchers can engineer highly specific, cleavable linkers that improve the therapeutic index of cytotoxic payloads.

References

Sources

Exploratory

An In-depth Technical Guide to the Putative Mechanism of Action of Methyl 2-(3-aminophenoxy)acetate hydrochloride

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Preamble: Charting Unexplored Territory In the landscape of drug discovery, certain molecules emerge as versati...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Preamble: Charting Unexplored Territory

In the landscape of drug discovery, certain molecules emerge as versatile scaffolds, hinting at a wealth of untapped therapeutic potential. Methyl 2-(3-aminophenoxy)acetate hydrochloride belongs to this intriguing category. While direct, in-depth studies on its specific mechanism of action are not yet prevalent in publicly accessible literature, its structural backbone—the phenoxyacetic acid moiety—is shared by compounds with a wide array of biological activities.[1][2] This guide, therefore, ventures into a scientifically-grounded hypothetical framework, postulating a plausible mechanism of action for Methyl 2-(3-aminophenoxy)acetate hydrochloride based on the established activities of its chemical relatives. We will explore potential cellular targets and signaling pathways and, crucially, provide a roadmap of experimental protocols to rigorously test these hypotheses. This document is designed not as a definitive statement but as a strategic blueprint for investigation.

I. Deconstructing the Molecule: Clues from Chemical Architecture

Methyl 2-(3-aminophenoxy)acetate hydrochloride is an organic compound featuring a methyl ester, a phenyl ring, and an aminomethyl group.[3] This unique combination of functional groups makes it a valuable building block in organic synthesis and a candidate for pharmaceutical development.[3][4] The phenoxyacetic acid core is found in compounds with applications ranging from herbicides to anti-inflammatory, anticancer, and antiepileptic agents.[1][2][5] The presence of the primary aromatic amine, in particular, offers a reactive site for modifications that can significantly alter the molecule's biological profile.[4]

II. A Postulated Mechanism of Action: Intersection of Inflammation and Cellular Proliferation

Drawing parallels from the broader family of phenoxyacetic acid derivatives, a compelling hypothesis is that Methyl 2-(3-aminophenoxy)acetate hydrochloride exerts its effects through the modulation of inflammatory pathways and the cell cycle, making it a candidate for investigation in oncology and inflammatory diseases.

A. Putative Anti-Inflammatory Action: Inhibition of Prostaglandin Synthesis

Many arylalkanoic acid derivatives, a class that includes phenoxyacetic acids, are known non-steroidal anti-inflammatory drugs (NSAIDs).[6][7] Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins—key mediators of inflammation, pain, and fever.[7][8]

We can hypothesize that Methyl 2-(3-aminophenoxy)acetate hydrochloride, or its active hydrolyzed form, 2-(3-aminophenoxy)acetic acid, acts as a non-selective or selective COX inhibitor.

Hypothetical Signaling Pathway: COX Inhibition

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGE2, etc.) COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Compound Methyl 2-(3-aminophenoxy)acetate hydrochloride (or active metabolite) Compound->COX_Enzymes Inhibition

Caption: Proposed inhibition of COX enzymes by the compound, disrupting the inflammatory cascade.

B. Potential Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest

Certain phenoxyacetic acid derivatives have demonstrated the ability to induce programmed cell death (apoptosis) and halt cancer cell proliferation at specific phases of the cell cycle.[1] This suggests an interaction with the intricate machinery that governs cell life and death. The aminophenoxy group could play a role in targeting specific kinases or other proteins involved in these pathways.

Hypothetical Signaling Pathway: Apoptosis Induction

Apoptosis_Induction Compound Methyl 2-(3-aminophenoxy)acetate hydrochloride Mitochondria Mitochondria Compound->Mitochondria Stress Signal Caspase_9 Caspase-9 Mitochondria->Caspase_9 Cytochrome c release Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activation Apoptosis Apoptosis Caspase_3->Apoptosis Execution

Caption: A potential intrinsic apoptosis pathway initiated by the compound.

III. Experimental Validation: A Step-by-Step Guide

To move from hypothesis to evidence, a structured experimental approach is essential. The following protocols are designed to systematically probe the proposed mechanisms of action.

A. Validating Anti-Inflammatory Activity

1. In Vitro COX Inhibition Assay:

  • Objective: To determine if the compound directly inhibits COX-1 and COX-2 enzymes.

  • Methodology:

    • Utilize commercially available COX-1 and COX-2 inhibitor screening kits.

    • Prepare a series of concentrations of Methyl 2-(3-aminophenoxy)acetate hydrochloride and its hydrolyzed form.

    • Incubate the enzymes with the compound and the substrate (arachidonic acid).

    • Measure the production of prostaglandin E2 (PGE2) using ELISA or a similar detection method.

    • Calculate the IC50 values for both COX-1 and COX-2 to determine potency and selectivity.

2. Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages:

  • Objective: To assess the compound's ability to reduce inflammatory responses in a cellular model.

  • Methodology:

    • Culture murine or human macrophage cell lines (e.g., RAW 264.7).

    • Pre-treat the cells with varying concentrations of the compound.

    • Stimulate inflammation by adding LPS.

    • After incubation, measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using ELISA.

    • Measure nitric oxide production using the Griess assay.

Experimental Workflow: Anti-Inflammatory Validation

Anti_Inflammatory_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays COX_Assay COX-1/COX-2 Inhibition Assay PGE2_Measurement Measure PGE2 Production COX_Assay->PGE2_Measurement IC50_Calculation Calculate IC50 PGE2_Measurement->IC50_Calculation Macrophage_Culture Culture Macrophages Compound_Treatment Treat with Compound + LPS Macrophage_Culture->Compound_Treatment Cytokine_Analysis Measure TNF-α, IL-6 Compound_Treatment->Cytokine_Analysis NO_Analysis Measure Nitric Oxide Compound_Treatment->NO_Analysis

Caption: A streamlined workflow for validating the anti-inflammatory properties of the compound.

B. Validating Anticancer Activity

1. Cell Viability and Proliferation Assays:

  • Objective: To determine if the compound has cytotoxic or cytostatic effects on cancer cells.

  • Methodology:

    • Select a panel of cancer cell lines (e.g., breast, colon, lung).

    • Treat the cells with a range of compound concentrations for 24, 48, and 72 hours.

    • Assess cell viability using an MTT or similar colorimetric assay.

    • Determine the GI50 (concentration for 50% growth inhibition).

2. Cell Cycle Analysis:

  • Objective: To identify if the compound causes cell cycle arrest.

  • Methodology:

    • Treat cancer cells with the compound at its GI50 concentration.

    • After incubation, harvest and fix the cells.

    • Stain the DNA with propidium iodide.

    • Analyze the cell cycle distribution (G0/G1, S, G2/M phases) using flow cytometry.

3. Apoptosis Assays:

  • Objective: To confirm if the compound induces programmed cell death.

  • Methodology:

    • Treat cancer cells with the compound.

    • Use Annexin V/Propidium Iodide staining followed by flow cytometry to detect early and late apoptotic cells.

    • Perform a Western blot analysis to measure the levels of key apoptosis-related proteins (e.g., cleaved caspase-3, Bax, Bcl-2).

IV. Quantitative Data Summary (Hypothetical)

The following table presents a template for summarizing the potential quantitative data that could be generated from the proposed experiments.

AssayCell Line/EnzymeParameterHypothetical Result (Example)
COX-1 InhibitionOvine COX-1IC5015 µM
COX-2 InhibitionHuman COX-2IC505 µM
Cell ViabilityMCF-7 (Breast)GI5010 µM
Cell Cycle AnalysisHCT-116 (Colon)Arrest atG2/M Phase
Apoptosis InductionA549 (Lung)% Apoptotic45% at 24h

V. Concluding Remarks and Future Directions

The exploration of Methyl 2-(3-aminophenoxy)acetate hydrochloride's mechanism of action is a journey that begins with informed hypothesis. Based on the well-documented activities of the broader phenoxyacetic acid class, a dual role in anti-inflammatory and anticancer pathways is a logical and compelling starting point for investigation. The experimental protocols outlined in this guide provide a robust framework for validating these hypotheses.

Should these initial studies yield promising results, further investigations could delve into more specific molecular targets through techniques such as kinase profiling, proteomics, and in vivo animal models for both inflammatory diseases and cancer. The versatility of the aminophenoxy moiety also opens the door for medicinal chemistry efforts to synthesize derivatives with enhanced potency and selectivity.[4] The path forward is one of rigorous scientific inquiry, with the potential to uncover a novel therapeutic agent.

References

  • Encyclopedia. (2023, July 26). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Retrieved from [Link]

  • JETIR. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]

  • RSC Publishing. (n.d.). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(3-aminophenyl)acetate hydrochloride. Retrieved from [Link]

  • PMC. (2025, October 17). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. Retrieved from [Link]

  • NextSDS. (n.d.). methyl 2-[3-(aminomethyl)phenoxy]acetate hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • MDPI. (2023, April 23). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. Retrieved from [Link]

  • PubMed. (2021, August 10). New insights into methoxetamine mechanisms of action: Focus on serotonergic 5-HT2 receptors in pharmacological and behavioral effects in the rat. Retrieved from [Link]

  • PubMed. (n.d.). Antiinflammatory agents. 4. Syntheses and biological evaluation of potential prodrugs of 2-amino-3-benzoylbenzeneacetic acid and 2-amino-3-(4-chlorobenzoyl)benzeneacetic acid. Retrieved from [Link]

  • SlidePlayer. (n.d.). PHARMACOLOGY OF NON-STEROIDAL ANTI-INFLAMMATORY DRUGS. Retrieved from [Link]

  • PubMed. (n.d.). Non-steroidal anti-inflammatory analgesics other than salicylates. Retrieved from [Link]

  • Basicmedical Key. (2017, April 8). Antiinflammatories. Retrieved from [Link]

  • YouTube. (2018, March 12). Pharmacology - Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of Methyl 2-(3-aminophenoxy)acetate Hydrochloride

Executive Summary In modern drug discovery and medicinal chemistry, functionalized anilines serve as critical building blocks for synthesizing complex pharmacophores. Methyl 2-(3-aminophenoxy)acetate hydrochloride is a h...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and medicinal chemistry, functionalized anilines serve as critical building blocks for synthesizing complex pharmacophores. Methyl 2-(3-aminophenoxy)acetate hydrochloride is a highly versatile bifunctional intermediate, possessing both an amine for amide coupling and a protected carboxylic acid (methyl ester) for downstream functionalization.

This whitepaper provides an in-depth technical analysis of its physicochemical properties—specifically focusing on its molecular weight and exact mass—and establishes a self-validating, mechanistically grounded protocol for its application in organic synthesis.

Quantitative Physicochemical Profiling & Mass Spectrometry

Accurate molecular characterization is the bedrock of reproducible synthetic chemistry. The distinction between the free base and the hydrochloride salt of Methyl 2-(3-aminophenoxy)acetate is critical for stoichiometric calculations and mass spectrometric validation.

Molecular Weight and Exact Mass

The molecular weight (MW) dictates the macroscopic stoichiometry used in the laboratory, while the exact mass (monoisotopic mass) is required for High-Resolution Mass Spectrometry (HRMS) identification (e.g., TOF or Orbitrap instruments).

  • Hydrochloride Salt (C₉H₁₂ClNO₃): The addition of hydrochloric acid to the aniline nitrogen yields a molecular weight of 217.65 g/mol and an exact mass of 217.05057 Da [1].

  • Free Base (C₉H₁₁NO₃): The unprotonated form has a molecular weight of 181.19 g/mol and an exact mass of 181.07389 Da [2].

Table 1: Comprehensive Physicochemical Data

PropertyValue
Chemical Name Methyl 2-(3-aminophenoxy)acetate hydrochloride
CAS Number (Salt) 1172249-09-0
CAS Number (Free Base) 158196-47-5
Chemical Formula C₉H₁₂ClNO₃ (C₉H₁₁NO₃ · HCl)
Molecular Weight (Salt) 217.65 g/mol
Exact Mass (Salt) 217.05057 Da
Molecular Weight (Free Base) 181.19 g/mol
Exact Mass (Free Base) 181.07389 Da
SMILES (Salt) COC(=O)COC1=CC=CC(=C1)N.Cl
Mass Spectrometry (LC-MS) Behavior: An Expert Perspective

A common pitfall for junior scientists is expecting to observe the exact mass of the salt (217.05 Da) during LC-MS analysis. Causality: In positive Electrospray Ionization (ESI+) mode, the non-covalent HCl salt completely dissociates in the mobile phase (typically H₂O/MeCN with 0.1% Formic Acid). The instrument detects the protonated free base [M+H]+ . Therefore, the target m/z for reaction monitoring is 182.0817 .

Structural Causality & Reactivity Profile

The storage and reactivity of this compound are governed by its electronic structure. Free anilines are notoriously prone to air oxidation, leading to dark, tarry degradation products over time. Storing the compound as a hydrochloride salt protonates the nitrogen, removing its lone pair from the aromatic π -system, thereby halting oxidative degradation and significantly extending shelf life [3].

However, this stability introduces a synthetic hurdle. The ammonium salt is entirely non-nucleophilic. Furthermore, even when free-based, the aniline nitrogen is electron-withdrawn by the meta-phenoxy group via inductive effects, making it a relatively weak nucleophile compared to aliphatic amines.

Reactivity A Methyl 2-(3-aminophenoxy) acetate HCl B Ammonium Salt Form (Stable, Non-nucleophilic) A->B Storage State C Free Aniline Form (Reactive Nucleophile) B->C + Base (DIPEA) D Resonance Stabilization (Decreases Nucleophilicity) C->D Electronic Effect E Requires Strong Activation (HATU or EDC/HOBt) D->E Synthetic Consequence

Caption: Logical relationship between the structural properties and synthetic requirements of the compound.

Self-Validating Experimental Protocol: Amide Coupling

To overcome the inherent low nucleophilicity of the aniline and the inactive nature of the HCl salt, the following protocol utilizes a synergistic activation strategy. This methodology is adapted from established industry standards for weakly nucleophilic anilines [4].

Mechanistic Causality of Reagents
  • DIPEA (3.0 equivalents): 1.0 eq is strictly required to neutralize the HCl salt and liberate the reactive free base. The remaining 2.0 eq act as a non-nucleophilic proton sink during the amide bond formation.

  • EDC / HOBt: EDC activates the carboxylic acid, but the resulting O-acylisourea is prone to side reactions. HOBt intercepts this intermediate to form a highly reactive, yet stable, active ester that is perfectly tuned for attack by the weakly nucleophilic aniline.

Step-by-Step Methodology

Step 1: Preparation & Free-Basing

  • In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the target carboxylic acid (1.0 eq) and Methyl 2-(3-aminophenoxy)acetate hydrochloride (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise.

    • Self-Validation Check: The solution will likely undergo a subtle color shift (often to a pale yellow) as the free aniline is liberated from the salt complex.

Step 2: Acid Activation 3. Cool the reaction mixture to 0 °C using an ice bath to prevent exothermic degradation of the coupling reagents. 4. Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq).

Step 3: Propagation 5. Remove the ice bath. Allow the reaction to warm to room temperature (20–25 °C) and stir for 12–24 hours.

Step 4: In-Process Control (IPC) & Validation 6. Sample 5 µL of the reaction mixture, dilute in 1 mL of MeCN, and inject into the LC-MS.

  • Self-Validation Check: The reaction is deemed complete when the Extracted Ion Chromatogram (EIC) for the starting material (m/z 182.08) drops below 5% relative abundance, and the EIC for the target product mass dominates the spectrum.

Step 5: Workup & Purification 7. Dilute the mixture with Ethyl Acetate (10 volumes). 8. Wash sequentially with:

  • Saturated aqueous NaHCO₃ (Removes unreacted carboxylic acid and HOBt).

  • 1M aqueous HCl (Protonates and removes any trace unreacted aniline starting material into the aqueous layer).

  • Brine (Removes residual water and DMF).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Workflow A Starting Materials: Carboxylic Acid + Methyl 2-(3-aminophenoxy)acetate HCl B Step 1: Free-Basing Add DIPEA (3.0 eq) in DMF (Neutralizes HCl, liberates aniline) A->B C Step 2: Acid Activation Add EDC (1.2 eq) & HOBt (1.2 eq) at 0 °C B->C D Step 3: Amide Coupling Warm to RT, Stir 12-24h (Nucleophilic attack by aniline) C->D E Step 4: Workup & Analysis Liquid-Liquid Extraction & LC-MS / TLC Validation D->E

Caption: Workflow for amide bond formation using Methyl 2-(3-aminophenoxy)acetate hydrochloride.

Conclusion

Methyl 2-(3-aminophenoxy)acetate hydrochloride (MW: 217.65 g/mol , Exact Mass: 217.05057 Da) is a robust, shelf-stable reagent for drug development. By understanding the causality between its salt form, its electronic resonance, and its mass spectrometric behavior, researchers can design highly efficient, self-validating workflows that minimize side reactions and maximize synthetic yield.

References

Exploratory

Comprehensive NMR Spectroscopy Guide and Structural Elucidation of Methyl 2-(3-aminophenoxy)acetate Hydrochloride

Executive Summary Methyl 2-(3-aminophenoxy)acetate hydrochloride (CAS: 1172249-09-0)[1] is a critical bifunctional building block extensively utilized in medicinal chemistry, particularly in the synthesis of phenoxyaceta...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(3-aminophenoxy)acetate hydrochloride (CAS: 1172249-09-0)[1] is a critical bifunctional building block extensively utilized in medicinal chemistry, particularly in the synthesis of phenoxyacetate-based pharmaceuticals such as PPAR agonists and targeted anti-inflammatory agents. Because it possesses both an electrophilic ester moiety and a nucleophilic amine (protected as a hydrochloride salt), rigorous structural validation is paramount before downstream application.

This whitepaper provides an in-depth technical guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. By detailing the causality behind solvent selection, predicting high-fidelity chemical shifts, and establishing a self-validating experimental workflow, this guide ensures that researchers can confidently verify the structural integrity of their starting materials prior to complex synthetic steps like amide bond formation[2].

Mechanistic Rationale for NMR Solvent Selection

The selection of an appropriate deuterated solvent is the foundational step in obtaining high-quality NMR data. For Methyl 2-(3-aminophenoxy)acetate hydrochloride, DMSO-d6 is the solvent of choice due to two primary mechanistic reasons:

  • Solvation of the Ionic Lattice: The compound exists as a hydrochloride salt. Non-polar solvents like CDCl3 fail to disrupt the ionic lattice, resulting in poor solubility and unacceptable signal-to-noise (S/N) ratios. DMSO-d6, a highly polar aprotic solvent, fully dissociates the salt.

  • Suppression of Proton Exchange: In protic solvents (e.g., D2O or CD3OD), the acidic protons of the ammonium group (-NH3+) undergo rapid chemical exchange with the solvent, causing the signal to broaden into the baseline or disappear entirely. DMSO-d6 acts as a strong hydrogen-bond acceptor, significantly reducing the exchange rate. This allows the -NH3+ protons to be observed as a distinct, broad singlet downfield (~10.20 ppm), entirely separated from the complex aromatic region[3].

Quantitative Data: Predicted NMR Assignments

The following tables summarize the predicted 1H and 13C NMR spectral data. The chemical shifts are governed by the competing electronic effects of the substituents on the benzene ring. The phenoxyacetate group (-O-CH2COOCH3) exerts an electron-donating resonance effect (+M) but an electron-withdrawing inductive effect (-I). Conversely, the protonated amine (-NH3+) acts as a strong electron-withdrawing group (-I), deshielding adjacent protons.

Table 1: 1H NMR Data (DMSO-d6, 400 MHz)
PositionChemical Shift (ppm)MultiplicityCoupling Constant ( J in Hz)IntegrationAssignment & Causality
-NH3+ 10.20br s-3HAmmonium protons; deshielded and broadened due to hydrogen bonding with DMSO.
H-5 7.45t8.01HAr-H; meta to both substituents. Experiences minimal shielding from the oxygen's +M effect, making it the most downfield aromatic proton.
H-2 7.25t2.01HAr-H; ortho to both substituents. Exhibits fine meta-coupling.
H-4 7.20ddd8.0, 2.0, 1.01HAr-H; para to O, ortho to N.
H-6 7.05ddd8.0, 2.0, 1.01HAr-H; ortho to O, para to N. Shielded by the +M effect of the phenoxy oxygen.
-OCH2- 4.85s-2HMethylene protons; strongly deshielded by the adjacent oxygen and carbonyl groups.
-OCH3 3.71s-3HMethyl ester protons; sharp singlet characteristic of methoxy esters.
Table 2: 13C NMR Data (DMSO-d6, 100 MHz)
PositionChemical Shift (ppm)TypeAssignment
C=O 169.5CqEster carbonyl carbon.
C-1 158.0CqAr-C directly attached to the highly electronegative oxygen.
C-3 132.5CqAr-C attached to the ammonium nitrogen.
C-5 130.5CHAr-C (meta to substituents).
C-4 116.0CHAr-C.
C-2 112.5CHAr-C.
C-6 110.0CHAr-C.
-OCH2- 64.5CH2Methylene carbon.
-OCH3 52.0CH3Methyl ester carbon.

Experimental Protocol: High-Fidelity NMR Acquisition

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness), this protocol is designed as a self-validating system . By incorporating 2D NMR techniques, researchers can unambiguously assign overlapping signals without relying solely on empirical predictions.

Step 1: Sample Preparation

  • Weigh 15–20 mg of Methyl 2-(3-aminophenoxy)acetate hydrochloride into a clean, static-free glass vial.

  • Add 0.6 mL of high-purity DMSO-d6 (99.9% D, containing 0.03% v/v TMS as an internal standard).

  • Vortex the mixture gently until complete dissolution is achieved. Transfer the homogeneous solution to a precision 5 mm NMR tube.

Step 2: 1D NMR Acquisition

  • 1H NMR: Insert the sample into a 400 MHz spectrometer. Perform automated tuning, matching, and gradient shimming. Acquire the spectrum using a standard single-pulse sequence (zg30) with a relaxation delay (D1) of 1.5 seconds and 16 scans.

  • 13C NMR: Acquire the carbon spectrum using proton decoupling (zgpg30). Crucial Causality: Set the D1 to at least 2.0 seconds and acquire a minimum of 512 scans. The extended relaxation delay ensures that quaternary carbons (C=O, C-1, C-3), which lack attached protons for efficient dipole-dipole relaxation, yield quantifiable signals.

Step 3: 2D NMR Self-Validation (HSQC & HMBC)

  • Run a 1H-13C HSQC experiment to directly correlate the aromatic protons (H-2, H-4, H-5, H-6) to their respective carbons, eliminating ambiguity in the 110–135 ppm region.

  • Run a 1H-13C HMBC experiment to confirm the ester linkage. A critical long-range cross-peak must be observed between the methylene protons (4.85 ppm) and the ester carbonyl carbon (169.5 ppm).

Application Workflow: From QC to Amide Bond Formation

Once the structural integrity and purity (>98%) of the starting material are validated via NMR, the compound is typically advanced into synthetic workflows. Because the amine is locked as a hydrochloride salt, specific neutralization steps are required during downstream coupling[2].

Workflow A Methyl 2-(3-aminophenoxy)acetate HCl (CAS: 1172249-09-0) B Sample Dissolution (DMSO-d6, 25°C) A->B C NMR Acquisition (1H, 13C, HSQC, HMBC) B->C D Structural Elucidation & Purity Validation C->D E Purity > 98%? D->E F Amide Bond Formation (EDC/HOBt, DMF, DIPEA) E->F Yes G Recrystallization E->G No G->B

Fig 1. QC and downstream amide coupling workflow for Methyl 2-(3-aminophenoxy)acetate HCl.

Downstream Protocol: EDC/HOBt Amide Coupling

The presence of the aniline functional group makes the free base (CAS: 158196-47-5)[4] less nucleophilic than aliphatic amines. The following protocol compensates for this reactivity profile[2]:

  • Activation: In an oven-dried round-bottom flask, dissolve the target carboxylic acid (1.0 eq) and 1-Hydroxybenzotriazole (HOBt, 1.2 eq) in anhydrous DMF.

  • Substrate Addition: Add Methyl 2-(3-aminophenoxy)acetate hydrochloride (1.0 eq) to the stirring solution.

  • Neutralization (Critical Step): Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Causality: 1.0 eq of DIPEA is strictly required to neutralize the HCl salt and liberate the nucleophilic free amine. The remaining 2.0 eq act as a non-nucleophilic base to drive the coupling mechanism.

  • Coupling: Cool the flask to 0 °C in an ice bath. Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq). Allow the reaction to warm to room temperature and stir for 12–24 hours.

Conclusion

The successful utilization of Methyl 2-(3-aminophenoxy)acetate hydrochloride in drug discovery hinges on rigorous analytical validation. By employing DMSO-d6 to stabilize the ammonium protons and utilizing a self-validating 1D/2D NMR strategy, researchers can definitively confirm the compound's structure. Understanding the electronic causality behind the chemical shifts and the necessity of base-mediated neutralization ensures seamless transitions from analytical QC to complex synthetic applications.

References

Sources

Foundational

Material safety data sheet (MSDS) for Methyl 2-(3-aminophenoxy)acetate hydrochloride

An In-Depth Technical and Safety Guide: Methyl 2-(3-aminophenoxy)acetate Hydrochloride Introduction Methyl 2-(3-aminophenoxy)acetate hydrochloride is a substituted aromatic compound featuring an aniline moiety, an ether...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical and Safety Guide: Methyl 2-(3-aminophenoxy)acetate Hydrochloride

Introduction

Methyl 2-(3-aminophenoxy)acetate hydrochloride is a substituted aromatic compound featuring an aniline moiety, an ether linkage, and a methyl ester. Its structural motifs make it a versatile building block in medicinal chemistry and organic synthesis, often utilized in the construction of more complex molecules with potential biological activities.[1] This guide moves beyond the standard template of a Material Safety Data Sheet (MSDS) to provide a deeper, more practical understanding of its safety profile, handling protocols, and emergency procedures, tailored for professionals in a research and development setting. The causality behind each safety recommendation is explained to foster a proactive and informed safety culture.

While comprehensive toxicological data for this specific hydrochloride salt is not fully available, this guide synthesizes information from closely related structural analogs and established chemical principles to provide a robust safety framework.[2]

Section 1: Chemical and Physical Identity

The structure of Methyl 2-(3-aminophenoxy)acetate hydrochloride dictates its chemical behavior and, consequently, its safety profile. It is a salt, formed from the basic aniline nitrogen and hydrochloric acid. This makes it more water-soluble than its free-base form and gives it a slightly acidic character in solution. The presence of the aniline group makes it susceptible to oxidation, which can lead to discoloration over time, while the ester group is prone to hydrolysis under strongly acidic or basic conditions.

Table 1: Chemical Identity and Properties

IdentifierValueSource
IUPAC Name methyl 2-(3-aminophenoxy)acetate;hydrochlorideN/A
CAS Number 158196-47-5 (for free base)[3]
Molecular Formula C₉H₁₂ClNO₂[4][5]
Molecular Weight 201.65 g/mol [5]
Appearance White to yellow or pale pink powder or crystals[4]
Purity Typically ≥98%[3][4]

Note: The CAS number for the hydrochloride salt is not consistently reported; the CAS for the parent free base is provided for reference. Properties are based on the hydrochloride salt unless otherwise noted.

It is crucial for researchers to be aware of potential impurities that may arise during synthesis. These can include unreacted starting materials like 3-aminophenol, intermediates, or isomeric byproducts, which could potentially influence experimental outcomes.[6] Analytical techniques such as HPLC are recommended to verify purity before use.[6]

Section 2: Comprehensive Hazard Analysis

This compound is classified as hazardous. The "Warning" signal word indicates a moderate level of acute hazard.[4] The primary risks are associated with direct contact and inhalation, typical for powdered chemical reagents.

Table 2: GHS Hazard Classification

ClassificationHazard CodeDescriptionSource(s)
Acute Toxicity, OralH302Harmful if swallowed[4][5][7]
Skin IrritationH315Causes skin irritation[4][5][7]
Eye IrritationH319Causes serious eye irritation[4][5][7]
Specific Target Organ ToxicityH335May cause respiratory irritation[4][5][7]
Expert Analysis of Hazards:
  • Irritant Properties (H315, H319, H335): The primary hazards of this compound are its irritant effects. As a fine powder, it can easily become airborne and be inhaled, irritating the mucous membranes and respiratory tract.[2][5] Skin contact can cause redness and irritation, a common effect for aniline derivatives and acidic salts.[8] The most significant acute risk is serious eye irritation upon contact, which can cause redness, pain, and potential damage if not addressed immediately.[4][5]

  • Oral Toxicity (H302): The compound is classified as harmful if swallowed.[4][5] While intentional ingestion is unlikely in a laboratory setting, accidental ingestion via contaminated hands is a credible risk. This level of toxicity underscores the importance of strict hygiene protocols, such as washing hands thoroughly after handling and prohibiting eating or drinking in the laboratory.[8][9]

Section 3: Proactive Handling, Storage, and Disposal Protocols

A proactive approach to safety, grounded in understanding the compound's properties, is essential.

Detailed Experimental Handling Protocol
  • Preparation and Risk Assessment: Before handling, review this guide and the specific experimental protocol. Ensure a chemical fume hood is operational and that the location of the nearest safety shower and eyewash station is known.[10]

  • Engineering Controls: All manipulations, including weighing and solution preparation, must be performed inside a certified chemical fume hood to prevent inhalation of the powder.[9]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles with side shields.[10]

    • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for tears or holes before use.[10]

    • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.[10]

  • Minimizing Dust Generation: When transferring the solid, use a spatula and handle the container gently. Avoid pouring the powder from a height. Weigh the compound onto weighing paper or into a vessel within the fume hood.

  • Hygiene: After handling, remove gloves and wash hands thoroughly with soap and water.[8] Decontaminate the work surface and any equipment used.

Optimized Storage Conditions
  • Temperature: Store in a refrigerator at 2-8°C.[4]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).[4] The aniline functional group is susceptible to slow oxidation from air, which can lead to degradation and the formation of colored impurities.

  • Container: Keep the container tightly sealed to prevent moisture absorption.[4][8] The compound is hygroscopic, and moisture can lead to hydrolysis of the ester.

Waste Disposal

This material must be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.[2] Collect waste material in a clearly labeled, sealed container and dispose of it through a licensed disposal company, typically via chemical incineration.[2]

Section 4: Emergency Response and First Aid

Immediate and correct response to an exposure event is critical to minimizing harm. The following workflow outlines the necessary steps for various scenarios.

cluster_spill cluster_inhale cluster_contact cluster_contact_sub cluster_ingest event Exposure Event spill Chemical Spill event->spill inhalation Inhalation event->inhalation contact Skin or Eye Contact event->contact ingestion Ingestion event->ingestion spill1 Alert others and evacuate immediate area spill->spill1 inhale1 Move victim to fresh air immediately inhalation->inhale1 contact1 Skin: Remove contaminated clothing. Wash area with soap and water contact->contact1 contact2 Eyes: Rinse cautiously with water for at least 15 minutes ingest1 DO NOT induce vomiting ingestion->ingest1 spill2 Don appropriate PPE (gloves, goggles, respirator if needed) spill1->spill2 spill3 Cover with absorbent material, collect without creating dust spill2->spill3 spill4 Place in sealed container for hazardous waste disposal spill3->spill4 inhale2 Keep at rest in a position comfortable for breathing inhale1->inhale2 inhale3 If breathing is difficult or stops, provide artificial respiration inhale2->inhale3 inhale4 Seek immediate medical attention inhale3->inhale4 contact3 Remove contact lenses if present and easy to do. Continue rinsing contact2->contact3 contact4 Seek immediate medical attention contact3->contact4 ingest2 Rinse mouth with water ingest1->ingest2 ingest3 If person is conscious, give one or two glasses of water ingest2->ingest3 ingest4 Seek immediate medical attention ingest3->ingest4

Caption: Emergency Response Workflow for Methyl 2-(3-aminophenoxy)acetate HCl.

Causality in First Aid
  • Inhalation: Moving to fresh air is the immediate priority to stop exposure.[2] Seeking medical attention is crucial as respiratory irritation can develop.[11]

  • Skin Contact: Washing with soap and water for an extended period helps to physically remove the compound and dilute any remaining material.[2] Contaminated clothing must be removed to prevent prolonged contact.[11]

  • Eye Contact: Rinsing for at least 15 minutes is a critical standard.[2] This duration is necessary to ensure that all particles of the solid are flushed from the eye and the chemical concentration is reduced to a non-irritating level. Always consult a physician to assess for any damage.[2][11]

  • Ingestion: Never give anything by mouth to an unconscious person.[2] Rinsing the mouth and drinking water helps to dilute the substance in the stomach, but medical evaluation is required due to its "harmful if swallowed" classification.[2]

Section 5: Toxicological and Ecological Profile

Toxicological Summary

As is common for many research chemicals, a comprehensive toxicological profile for Methyl 2-(3-aminophenoxy)acetate hydrochloride has not been established.[2]

  • Acute Effects: The known effects are irritation to the skin, eyes, and respiratory system, and moderate oral toxicity.[4][5]

  • Chronic Effects: No data is available regarding long-term exposure, carcinogenicity, or reproductive toxicity.[2] In the absence of data, it is prudent to assume that chronic exposure could lead to adverse health effects and to minimize exposure accordingly.

  • Sensitization: There is no data to suggest that the compound is a skin or respiratory sensitizer.

Ecological Information

The environmental impact of this compound has not been fully investigated. To prevent environmental contamination, do not allow the product or its waste to enter drains, water courses, or the soil.[2][10]

References

  • PubChem. Methyl 2-(3-aminophenyl)acetate hydrochloride. National Center for Biotechnology Information. [Link]

  • NextSDS. methyl 2-[3-(aminomethyl)phenoxy]acetate hydrochloride — Chemical Substance Information. [Link]

  • Capot Chemical Co., Ltd. MSDS of Methyl 2-(2-aminophenyl)acetate hydrochloride. [Link]

Sources

Exploratory

Preliminary Synthesis Pathway of Methyl 2-(3-aminophenoxy)acetate Hydrochloride: A Technical Guide for Preclinical Development

Executive Summary & Chemical Rationale Methyl 2-(3-aminophenoxy)acetate hydrochloride (derived from free base CAS: 158196-47-5) is a highly versatile bifunctional building block utilized extensively in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

Methyl 2-(3-aminophenoxy)acetate hydrochloride (derived from free base CAS: 158196-47-5) is a highly versatile bifunctional building block utilized extensively in medicinal chemistry, solid-phase peptide synthesis (SPPS), and the development of peptide-drug conjugates[1]. The molecular architecture features two critical reactive sites: a nucleophilic aniline moiety for amide bond formation and a phenoxyacetate methyl ester that can be selectively hydrolyzed or further functionalized.

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural lists. The protocols detailed herein are designed as self-validating systems, ensuring that researchers can verify intermediate integrity at every unit operation. By converting the inherently unstable free aniline into its hydrochloride salt, the final active pharmaceutical ingredient (API) intermediate achieves the oxidative stability required for long-term storage and rigorous biological assays.

Retrosynthetic Analysis & Pathway Design

The synthesis follows a robust, three-step linear sequence designed to maximize yield and purity while avoiding harsh conditions that could prematurely cleave the ester linkage.

  • O-Alkylation (Williamson Ether Synthesis): Construction of the ether linkage via the displacement of a halide by a phenoxide nucleophile.

  • Catalytic Hydrogenation: Chemoselective reduction of the nitro group to yield the free aniline without affecting the ester.

  • Salification: Protonation of the free base to form the stable hydrochloride salt.

SynthesisPathway SM 3-Nitrophenol + Methyl Bromoacetate Step1 Step 1: O-Alkylation (Cs2CO3, Acetone) SM->Step1 Int1 Methyl 2-(3-nitrophenoxy)acetate Step1->Int1 Step2 Step 2: Catalytic Hydrogenation (H2, Pd/C, MeOH) Int1->Step2 Int2 Methyl 2-(3-aminophenoxy)acetate Step2->Int2 Step3 Step 3: Salification (HCl in Dioxane) Int2->Step3 Product Methyl 2-(3-aminophenoxy)acetate Hydrochloride Step3->Product

Caption: Chemical synthesis pathway from 3-nitrophenol to the final hydrochloride salt.

Step-by-Step Experimental Methodologies

Step 1: Synthesis of Methyl 2-(3-nitrophenoxy)acetate

Causality & Validation: Cesium carbonate (Cs₂CO₃) is specifically selected over stronger, more nucleophilic bases (such as NaOH or NaH) to prevent the competitive saponification of the methyl ester in the methyl bromoacetate reagent[2]. Acetone serves as a polar aprotic solvent that accelerates the S_N2 displacement while maintaining the solubility of the transient phenoxide intermediate.

Protocol:

  • Charge a flame-dried, 2.0 L round-bottom flask with 3-nitrophenol (50.0 g, 359.4 mmol) and anhydrous acetone (1.0 L).

  • Add cesium carbonate (175.67 g, 539 mmol) in one portion. Stir the suspension at room temperature for 15 minutes to allow complete phenoxide formation.

  • Dropwise add methyl bromoacetate (71.5 g, 467.3 mmol) over 30 minutes to control the exotherm.

  • Stir the reaction mixture at room temperature for 12 hours.

    • Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (3:1). The complete disappearance of the intensely yellow 3-nitrophenol spot indicates reaction completion.

  • Filter the inorganic salts through a sintered glass funnel and concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate (500 mL) and water (500 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product.

Step 2: Synthesis of Methyl 2-(3-aminophenoxy)acetate

Causality & Validation: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is chosen over dissolving metal reductions (e.g., Fe/HCl or SnCl₂)[3]. This choice explicitly avoids heavy metal contamination, which is strictly regulated in API intermediate synthesis. Methanol is an ideal solvent as it solubilizes both the starting material and the product while facilitating optimal hydrogen gas transfer across the liquid-solid catalyst interface.

Protocol:

  • In a 500 mL hydrogenation flask, dissolve methyl 2-(3-nitrophenoxy)acetate (13.0 g, 61.6 mmol) in methanol (150 mL).

  • Purge the flask with argon for 10 minutes to displace all oxygen.

  • Carefully add 10% Palladium on activated carbon (1.3 g) under a continuous argon stream to prevent catalyst auto-ignition.

  • Evacuate the flask and backfill with hydrogen gas (1 atm) using a balloon or Parr apparatus.

  • Stir vigorously at room temperature for 12 hours.

    • Self-Validation Checkpoint: Monitor hydrogen uptake; the cessation of volume change indicates complete reduction. Confirm the product identity via LC-MS (expected m/z 182 [M+H]⁺).

  • Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with excess methanol.

  • Concentrate the filtrate under reduced pressure. Purify the residue by silica gel chromatography (DCM/MeOH 100:1) to yield 9.8 g (87.8% of theory) of the target free amine[3].

Workflow Start Dissolve Nitro Intermediate in Methanol Purge Purge with Argon Add 10% Pd/C Start->Purge React Stir under H2 (1 atm) for 12 hours at RT Purge->React Filter Filter catalyst through Celite React->Filter Concentrate Concentrate filtrate under reduced pressure Filter->Concentrate Purify Silica Gel Chromatography (DCM/MeOH 100:1) Concentrate->Purify

Caption: Unit operations workflow for the catalytic hydrogenation of the nitro intermediate.

Step 3: Salification to Methyl 2-(3-aminophenoxy)acetate Hydrochloride

Causality & Validation: Free anilines possess a highly reactive lone pair on the nitrogen atom, making them exceptionally susceptible to rapid air oxidation (often observed as the compound turning dark brown or purple over time)[4]. By reacting the amine with a strong acid (HCl) to form an anilinium ion, the lone pair is sequestered. This drastically increases the compound's oxidative stability and aqueous solubility, making it ideal for long-term storage.

Protocol:

  • Dissolve the purified methyl 2-(3-aminophenoxy)acetate (9.8 g, 54.1 mmol) in anhydrous diethyl ether (100 mL) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath to maximize the precipitation yield.

  • Slowly add a solution of 4M HCl in dioxane (14.9 mL, 59.5 mmol, 1.1 eq) dropwise over 15 minutes. A white precipitate will form immediately upon addition.

  • Stir the suspension at 0 °C for 1 hour to ensure complete precipitation.

    • Self-Validation Checkpoint: Test the pH of the supernatant liquid using pH paper to ensure it remains highly acidic (pH ~2), confirming that the amine has been fully protonated.

  • Filter the precipitate under a nitrogen blanket using a Büchner funnel.

  • Wash the filter cake with cold, anhydrous diethyl ether (2 x 30 mL) to remove any unreacted free base or impurities.

  • Dry the white solid in a vacuum oven at 40 °C for 12 hours to afford the final Methyl 2-(3-aminophenoxy)acetate hydrochloride.

Quantitative Data Summary

The following table summarizes the expected quantitative metrics for the three-step synthesis pathway, establishing baseline benchmarks for process scale-up.

StepChemical TransformationKey Reagents & SolventsTarget Intermediate / ProductExpected YieldExpected Purity (LC-MS)
1 O-AlkylationCs₂CO₃, AcetoneMethyl 2-(3-nitrophenoxy)acetate~85-90%> 95%
2 Nitro ReductionH₂, 10% Pd/C, MeOHMethyl 2-(3-aminophenoxy)acetate~87%> 98%
3 Salification4M HCl in Dioxane, Et₂OMethyl 2-(3-aminophenoxy)acetate HCl> 95%> 99%

References

  • Thieno[2,3-d]pyrimidine derivatives (Patent Application)

Sources

Foundational

An In-depth Technical Guide to the Pharmacokinetics of Novel Small Molecules: A Framework for Methyl 2-(3-aminophenoxy)acetate hydrochloride in Early Phase Studies

Abstract This technical guide provides a comprehensive framework for characterizing the pharmacokinetic (PK) profile of novel small molecules, using the hypothetical compound Methyl 2-(3-aminophenoxy)acetate hydrochlorid...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the pharmacokinetic (PK) profile of novel small molecules, using the hypothetical compound Methyl 2-(3-aminophenoxy)acetate hydrochloride as a working example. In early-phase drug development, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) is paramount for successful translation from preclinical models to human clinical trials.[1][2][3] This document outlines the strategic integration of in vitro and in vivo studies, bioanalytical method validation, and data analysis essential for building a robust PK package. It is intended for researchers, scientists, and drug development professionals dedicated to advancing new chemical entities from the bench to the clinic. The methodologies described herein are grounded in regulatory expectations and industry best practices to ensure scientific integrity and data reliability.[4][5]

Introduction: The Foundational Role of Pharmacokinetics

The journey of a new chemical entity (NCE) from discovery to a marketed drug is fraught with challenges, with a significant percentage of candidates failing due to suboptimal pharmacokinetic properties.[2] Pharmacokinetics, the study of how the body acts on a drug, provides the critical data needed to select appropriate doses, predict safety margins, and understand potential drug-drug interactions (DDIs).[1][3][6] Early and comprehensive PK profiling is not merely a regulatory requirement but a strategic imperative that de-risks development and informs critical decisions.

This guide uses Methyl 2-(3-aminophenoxy)acetate hydrochloride (a compound with a molecular weight of approximately 201.65 g/mol ) as a case study.[7][8] Its structure—featuring an aromatic amine and a methyl ester—suggests potential metabolic pathways, including Phase I oxidation and Phase II conjugation, as well as susceptibility to esterase-mediated hydrolysis. This guide will delineate a logical, field-proven workflow to investigate these properties systematically.

Preclinical Characterization: Building the In Vivo Foundation

The initial in vivo evaluation of an NCE is designed to provide a fundamental understanding of its behavior in living systems. These studies are governed by strict ethical guidelines and nonclinical safety study recommendations, such as those outlined by the International Council for Harmonisation (ICH) M3(R2) guidance.[4][5][9][10]

Rationale for Experimental Design

The primary goals of preclinical PK studies are to determine key parameters like clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%). This is achieved by administering the compound via both intravenous (IV) and oral (PO) routes. The IV route provides a direct measure of systemic clearance and distribution, while the PO route reveals the extent of absorption and first-pass metabolism. The choice of animal species (typically a rodent, e.g., Sprague-Dawley rat, and a non-rodent, e.g., Beagle dog) is based on selecting species that are metabolically relevant to humans where possible.

Experimental Workflow: Preclinical In Vivo PK Study

The following diagram outlines a typical workflow for a preclinical pharmacokinetic study.

G cluster_preclinical Preclinical PK Workflow DosePrep Dose Formulation & Administration (IV & PO) AnimalDosing Animal Dosing (Rat, Dog) DosePrep->AnimalDosing Vehicle Selection Sampling Serial Blood Sampling (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hr) AnimalDosing->Sampling Ethical Protocols Processing Plasma Processing & Storage (-80°C) Sampling->Processing Anticoagulant Use Bioanalysis LC-MS/MS Bioanalysis Processing->Bioanalysis Validated Method PK_Analysis Non-Compartmental Analysis (NCA) Bioanalysis->PK_Analysis Concentration-Time Data Report Data Interpretation & Reporting PK_Analysis->Report Calculate PK Parameters

Caption: Workflow for a typical preclinical pharmacokinetic study.

Bioanalytical Method Validation: The Cornerstone of Data Integrity

Reliable PK data is wholly dependent on a robust and validated bioanalytical method. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for small molecule quantification in biological matrices due to its superior sensitivity and specificity.[11][12][13][14][15] All methods must be validated according to regulatory guidelines, such as the FDA's Bioanalytical Method Validation (BMV) Guidance.[16][17][18]

  • System Suitability: Inject a standard solution to confirm instrument performance (peak shape, retention time, signal intensity).

  • Selectivity & Specificity: Analyze at least six blank matrix samples from individual donors to ensure no endogenous components interfere with the analyte or internal standard.[19]

  • Calibration Curve: Prepare a calibration curve with a blank, a zero standard, and at least six non-zero concentration standards spanning the expected sample concentration range.

  • Accuracy and Precision: Analyze Quality Control (QC) samples at low, medium, and high concentrations in at least five replicates. Results should be within ±15% of the nominal value.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the analyte response in post-extraction spiked samples to that in a neat solution.

  • Recovery: Determine the efficiency of the extraction process by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

  • Stability: Assess the stability of the analyte in the biological matrix under various conditions: bench-top, freeze-thaw cycles, and long-term storage at -80°C.

Data Analysis and Interpretation

Pharmacokinetic parameters are typically calculated using non-compartmental analysis (NCA).[20][21][22][23] This method makes minimal assumptions about the drug's disposition and provides key parameters directly from the observed concentration-time data.[20][21][24]

Table 1: Hypothetical Preclinical PK Parameters for Methyl 2-(3-aminophenoxy)acetate hydrochloride

ParameterUnitRat (IV, 1 mg/kg)Rat (PO, 5 mg/kg)Dog (IV, 0.5 mg/kg)Dog (PO, 2 mg/kg)
Cmax ng/mL1250450980320
Tmax h0.080.50.11.0
AUC(0-inf) ng*h/mL1875421815602496
h2.52.83.13.5
CL mL/min/kg8.9-5.3-
Vdss L/kg1.9-1.5-
F% %-45-80
Cmax: Maximum concentration; Tmax: Time to Cmax; AUC: Area under the curve; t½: Half-life; CL: Clearance; Vdss: Volume of distribution at steady state; F%: Bioavailability. Data are hypothetical.

In Vitro Metabolism: Unraveling Metabolic Pathways

Understanding how a drug is metabolized is critical for predicting its clearance rate in humans and identifying potential DDIs.[6] In vitro assays using human-derived reagents provide a powerful, early look into these processes.[2][6]

The Role of Liver Microsomes and Hepatocytes

Human liver microsomes (HLM) are subcellular fractions that contain a high concentration of key drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[25][26][27][28][29] They are a cost-effective and convenient tool for assessing metabolic stability and identifying the CYP enzymes responsible for a drug's metabolism (reaction phenotyping).[25][26] Hepatocytes offer a more complete system, containing both Phase I and Phase II enzymes, and are used for more comprehensive metabolism studies.[30][31]

Key In Vitro Metabolism Assays
  • Metabolic Stability: Determines the rate at which the compound is metabolized by liver enzymes. This provides an estimate of its intrinsic clearance.

  • CYP Reaction Phenotyping: Identifies which specific CYP isoforms (e.g., CYP3A4, 2D6, 2C9) are responsible for the drug's metabolism. This is crucial for predicting DDIs.[32][33][34][35][36]

  • Metabolite Identification: Characterizes the chemical structures of metabolites formed.

  • Preparation: Pre-incubate pooled human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Add the test compound (e.g., 1 µM final concentration) to the microsomal suspension. After a brief pre-incubation, initiate the reaction by adding the NADPH regenerating system.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to measure the remaining concentration of the parent compound.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Predicted Metabolic Pathways

Based on its chemical structure, Methyl 2-(3-aminophenoxy)acetate hydrochloride may undergo several metabolic transformations.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent Methyl 2-(3-aminophenoxy) acetate hydrochloride Hydrolysis Ester Hydrolysis (Carboxylesterases) Parent->Hydrolysis Hydroxylation Aromatic Hydroxylation (CYP-mediated) Parent->Hydroxylation Glucuronidation Glucuronidation (UGTs) (on hydroxyl or amine group) Parent->Glucuronidation Acetylation N-Acetylation (NATs) (on amine group) Parent->Acetylation CarboxylicAcid Carboxylic Acid Metabolite Hydrolysis->CarboxylicAcid HydroxylatedMetabolite Hydroxylated Metabolite Hydroxylation->HydroxylatedMetabolite GlucuronideConjugate Glucuronide Conjugate Glucuronidation->GlucuronideConjugate AcetylatedMetabolite Acetylated Metabolite Acetylation->AcetylatedMetabolite HydroxylatedMetabolite->Glucuronidation

Caption: Potential metabolic pathways for the subject compound.

Transition to the Clinic: First-in-Human (FIH) Studies

Data from preclinical and in vitro studies are integrated to support the design of the first-in-human (FIH) clinical trial.[37] A primary objective of this transition is the prediction of a safe starting dose for human subjects.[3][38]

Human Dose Prediction using Allometric Scaling

Allometric scaling is a mathematical method used to extrapolate PK parameters from animals to humans based on body weight.[39][40] Simple allometry uses a power function to relate a parameter like clearance to body weight across species.[39][40] This prediction, combined with safety data from toxicology studies (i.e., the No Observed Adverse Effect Level, or NOAEL), is used to propose a Maximum Recommended Starting Dose (MRSD) for Phase I trials.[41][42]

Phase I Study Design

The first-in-human trial is typically a Single Ascending Dose (SAD) study in a small number of healthy volunteers.[43] Its primary objective is to evaluate the safety and tolerability of the new drug.[1] A key secondary objective is to characterize the human pharmacokinetic profile.[1]

Table 2: Illustrative Human PK Parameters from a SAD Study

Dose GroupCmax (ng/mL)Tmax (h)AUC(0-inf) (ng*h/mL)t½ (h)
1 mg 151.51804.1
5 mg 781.09504.3
10 mg 1651.520104.2
Data are hypothetical and for illustrative purposes only.

The data from the SAD study are analyzed to assess dose proportionality. If the AUC and Cmax increase proportionally with the dose, the drug is said to exhibit linear pharmacokinetics in the dose range studied.

Conclusion

The successful advancement of a novel compound like Methyl 2-(3-aminophenoxy)acetate hydrochloride through early-phase development hinges on a meticulously planned and executed pharmacokinetic evaluation. By integrating robust in vitro metabolism and in vivo preclinical studies, guided by validated bioanalytical methodologies, drug developers can build a comprehensive data package. This package not only satisfies regulatory requirements but, more importantly, provides the scientific rationale to confidently select doses, predict human PK, and design safe and efficient clinical trials, ultimately increasing the probability of bringing a new, effective therapy to patients.

References

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • ICH Guideline M3(R2) on Non-clinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorisation for Pharmaceuticals. (2009). European Medicines Agency. [Link]

  • Toutain, P. L., & Bousquet-Mélou, A. (2004). Plasma clearance. Journal of Veterinary Pharmacology and Therapeutics, 27(6), 415-425. (Note: A general authoritative source on PK principles, as a direct URL to a specific PDF might be unstable. A search for the title will yield the paper).
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • Ward, K. W., & Azzarano, L. M. (2019). In Vitro ADME and Drug-Drug Interaction Assays in the Modern Drug Discovery and Development Setting. In Comprehensive Toxicology (Third Edition). Elsevier. (Note: This is a book chapter; a direct link is not feasible.
  • Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological Reviews, 49(4), 403-449. (Note: A foundational review paper, easily searchable by title).
  • Mahmood, I. (2007). Interspecies Allometric Scaling: Prediction of Human Pharmacokinetics. In Interspecies Pharmacokinetic Scaling. CRC Press. (Note: This is a book chapter; a direct link is not feasible).
  • Gabrielsson, J., & Weiner, D. (2016). Pharmacokinetic and Pharmacodynamic Data Analysis: Concepts and Applications. CRC press. (Note: A standard textbook in the field).
  • DiMasi, J. A., Grabowski, H. G., & Hansen, R. W. (2016). Innovation in the pharmaceutical industry: New estimates of R&D costs. Journal of Health Economics, 47, 20-33. (Note: A key paper on drug development costs and failures, easily searchable).
  • Labcorp Drug Development. (n.d.). In Vitro Metabolism. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Thermal Characterization of Methyl 2-(3-aminophenyl)acetate Hydrochloride

Abstract: This technical guide provides a comprehensive framework for evaluating the thermal stability and melting point of Methyl 2-(3-aminophenyl)acetate hydrochloride (CAS No: 150319-83-8). While this compound serves...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive framework for evaluating the thermal stability and melting point of Methyl 2-(3-aminophenyl)acetate hydrochloride (CAS No: 150319-83-8). While this compound serves as a valuable intermediate in medicinal chemistry and drug development, a detailed public record of its thermal properties is not readily available. This document, therefore, serves as both a theoretical guide and a practical manual for researchers and scientists. It outlines the critical importance of thermal analysis, details the experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and explains the interpretation of the resulting data. The causality behind methodological choices is emphasized to ensure robust and reliable characterization, which is paramount for safe handling, effective process chemistry, and stable formulation development.

Introduction and a Note on Chemical Nomenclature

Methyl 2-(3-aminophenyl)acetate hydrochloride is a chemical building block possessing a primary aromatic amine and a methyl ester, functionalities that make it a versatile precursor for the synthesis of more complex molecules in drug discovery.[1][2] The hydrochloride salt form is often preferred to enhance the stability and solubility of the parent amine.

A critical aspect of characterizing any chemical entity, particularly one intended for pharmaceutical applications, is understanding its behavior under thermal stress. Thermal stability and melting point are not mere physical constants; they are fundamental parameters that dictate:

  • Storage and Handling: Defining safe temperature limits to prevent degradation and ensure shelf-life.[3]

  • Chemical Synthesis: Establishing the maximum temperature for reactions and purification steps (e.g., drying) without risking decomposition.

  • Safety: Identifying potential thermal hazards, such as the release of toxic gases upon decomposition.[4]

  • Formulation Development: Influencing the choice of manufacturing processes (e.g., granulation, milling) and the compatibility with excipients.

A Note on the Topic Name: The user-provided topic, "Methyl 2-(3-aminophenoxy)acetate hydrochloride," does not correspond to a readily available chemical with established data. However, the closely related structure, Methyl 2-(3-aminophenyl)acetate hydrochloride (CAS: 150319-83-8), is a commercially available research chemical. This guide will focus on the characterization of this latter, well-documented compound, as it aligns with the likely intent of the query.

Physicochemical Properties Summary

Before proceeding to thermal analysis, it is essential to summarize the known properties of the compound. This data provides context for the experimental design.

PropertyValueSource(s)
CAS Number 150319-83-8[5]
Molecular Formula C₉H₁₂ClNO₂[5]
Molecular Weight 201.65 g/mol [5][6]
Appearance White to yellow or pale pink powder or crystals[3][7]
Purity Typically ≥98%[3][7]
Storage Conditions Store in an inert atmosphere at 2-8°C. Keep container tightly closed in a dry, well-ventilated area.[3][7]
Hazards Harmful if swallowed. Causes skin, eye, and respiratory irritation.[5]

Core Principles of Thermal Analysis Techniques

The thermal behavior of a compound is primarily investigated using two complementary techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

  • Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and an inert reference as a function of temperature.[8] It is the gold standard for identifying thermal transitions such as melting (endothermic event), crystallization (exothermic event), and glass transitions.[9][10] The resulting data provides precise melting point temperatures and the enthalpy of fusion.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[11] It is used to determine the temperature at which a material begins to decompose, identify the distinct stages of decomposition, and quantify the mass loss associated with these events.

Experimental Protocol: Determination of Melting Point by DSC

This section provides a detailed protocol for determining the melting point and other thermal transitions of Methyl 2-(3-aminophenyl)acetate hydrochloride.

Causality and Experimental Design

The choice of DSC is predicated on its ability to detect the heat absorbed by the crystalline lattice as it transitions to a liquid state (melting). The experimental parameters are chosen to ensure clarity and accuracy:

  • Inert Atmosphere: A nitrogen purge is used to prevent oxidative degradation, ensuring that the observed thermal events are due to heat alone and not a reaction with air.

  • Heating Rate: A standard rate of 10°C/min provides a good balance between resolution and experimental time. Slower rates can offer better resolution of closely spaced thermal events, while faster rates can increase sensitivity.

  • Sample Encapsulation: Sealing the sample in an aluminum pan prevents sublimation and ensures uniform heat transfer. A pinhole may be added to the lid if volatilization is expected, to allow for controlled release of pressure.

Step-by-Step Methodology
  • Instrument Preparation: Calibrate the DSC instrument (e.g., a NETZSCH DSC 214 Polyma or Shimadzu DSC-60 Plus) for temperature and enthalpy using certified standards (e.g., Indium).[8][10]

  • Sample Preparation: Accurately weigh 3-5 mg of Methyl 2-(3-aminophenyl)acetate hydrochloride into a standard aluminum DSC pan.

  • Encapsulation: Crimp the pan with an aluminum lid. Prepare an identical empty pan to serve as the reference.

  • Instrument Loading: Place the sample and reference pans into the DSC cell.

  • Atmosphere Control: Purge the DSC cell with high-purity nitrogen at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the cell at 25°C.

    • Ramp the temperature from 25°C to 300°C at a heating rate of 10°C/min. The upper limit is chosen to be high enough to capture the melting event and the onset of any decomposition.

  • Data Acquisition: Record the heat flow (mW) as a function of temperature (°C).

Data Interpretation

The output from the DSC is a thermogram. A sharp, endothermic peak (a downward-pointing peak by convention) is indicative of melting. Key parameters to extract are:

  • Onset Temperature: The temperature at which the melting process begins, often taken as the melting point for pure crystalline substances.

  • Peak Temperature: The temperature at which the rate of heat absorption is at its maximum.

  • Enthalpy of Fusion (ΔHfus): The area under the melting peak, which corresponds to the energy required to melt the sample (J/g).

Visualization: DSC Experimental Workflow

DSC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis p1 Calibrate Instrument p2 Weigh 3-5 mg Sample p1->p2 p3 Seal in Al Pan p2->p3 r1 Load Sample & Ref p3->r1 r2 Purge with N2 r1->r2 r3 Run Thermal Program (25°C to 300°C @ 10°C/min) r2->r3 a1 Acquire Thermogram r3->a1 a2 Identify Endothermic Peak a1->a2 a3 Determine Onset & Peak T, and Enthalpy (ΔH) a2->a3

Caption: Workflow for determining melting point via DSC.

Experimental Protocol: Assessment of Thermal Stability by TGA

This protocol outlines the procedure for evaluating the decomposition temperature of the compound.

Rationale

TGA is essential for pinpointing the exact temperature at which the compound begins to lose mass due to decomposition. This information is critical for setting upper temperature limits for all handling and processing operations. Performing the analysis in both an inert (nitrogen) and an oxidative (air) atmosphere can differentiate between thermal and oxidative degradation pathways.

Step-by-Step Methodology
  • Instrument Preparation: Calibrate the TGA instrument for mass and temperature.

  • Sample Preparation: Accurately weigh 5-10 mg of Methyl 2-(3-aminophenyl)acetate hydrochloride into a ceramic or platinum TGA crucible.

  • Instrument Loading: Place the crucible onto the TGA balance mechanism.

  • Atmosphere Control: Purge the furnace with the desired gas (e.g., high-purity nitrogen) at a flow rate of 50-100 mL/min.

  • Thermal Program:

    • Equilibrate the furnace at 30°C.

    • Ramp the temperature from 30°C to 500°C at a heating rate of 10°C/min. The upper limit is chosen to ensure complete decomposition is observed.

  • Data Acquisition: Record the sample mass (%) as a function of temperature (°C). The first derivative of the mass loss curve (DTG) should also be recorded.

Data Interpretation

The TGA curve plots percent weight versus temperature.

  • Onset of Decomposition (T_onset): The temperature at which significant mass loss begins. This is often the most critical parameter for defining thermal stability.

  • Decomposition Steps: The curve may show one or more distinct steps, indicating a multi-stage decomposition process.

  • DTG Curve: The peak of the first derivative (DTG) curve indicates the temperature of the maximum rate of mass loss for each decomposition step.

Visualization: TGA Experimental Workflow

TGA_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis p1 Calibrate Instrument p2 Weigh 5-10 mg Sample p1->p2 p3 Place in TGA Crucible p2->p3 r1 Load Crucible p3->r1 r2 Purge with N2/Air r1->r2 r3 Run Thermal Program (30°C to 500°C @ 10°C/min) r2->r3 a1 Acquire TGA/DTG Curves r3->a1 a2 Identify Mass Loss Steps a1->a2 a3 Determine Onset Temp (T_onset) a2->a3

Caption: Workflow for assessing thermal stability via TGA.

Potential Decomposition Pathways and Safety Implications

The molecular structure of Methyl 2-(3-aminophenyl)acetate hydrochloride suggests several potential points of thermal degradation. While definitive pathways require advanced analysis (e.g., TGA-MS), we can hypothesize the following:

  • Loss of HCl: As a hydrochloride salt, the initial decomposition step could involve the liberation of hydrogen chloride gas, a corrosive and toxic substance.

  • Ester Cleavage: The methyl ester group can undergo decomposition, potentially leading to the formation of methanol, carbon dioxide, or other small molecules.

  • Ring and Side-Chain Degradation: At higher temperatures, the aromatic ring and acetate side-chain will fragment, leading to the release of carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[4]

These potential pathways underscore the importance of handling the material in a well-ventilated area, especially during heating. The safety data sheet recommendation to avoid high temperatures is directly supported by this analysis.[12]

Practical Implications of Thermal Data

The data obtained from DSC and TGA directly informs critical decisions in research and development.

Logic_Diagram cluster_properties Thermal Properties cluster_methods Analytical Methods cluster_applications Practical Implications Compound Methyl 2-(3-aminophenyl)acetate HCl MP Melting Point Compound->MP TS Thermal Stability (T_onset) Compound->TS Form Formulation MP->Form Impacts Store Storage & Handling TS->Store Dictates Synth Process Chemistry TS->Synth Limits DSC DSC DSC->MP Measures TGA TGA TGA->TS Measures

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Synthetic Diversification of Methyl 2-(3-aminophenoxy)acetate Hydrochloride

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic derivatization of Methyl 2-(3-aminophenoxy)acetate hydrochloride. This versatile chem...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic derivatization of Methyl 2-(3-aminophenoxy)acetate hydrochloride. This versatile chemical scaffold serves as a valuable starting material in medicinal chemistry, offering multiple reaction sites for molecular elaboration. The protocols herein detail key transformations targeting the primary aromatic amine, including N-acylation, N-sulfonylation, and N-alkylation. Each protocol is presented with an emphasis on the underlying chemical principles, reaction optimization, and practical considerations for work-up and purification, ensuring robust and reproducible outcomes.

Introduction: The Utility of Methyl 2-(3-aminophenoxy)acetate as a Building Block

Methyl 2-(3-aminophenoxy)acetate is a bifunctional molecule of significant interest in drug discovery. Its structure incorporates a phenoxyacetic acid moiety, a common scaffold in various biologically active compounds, and a nucleophilic aromatic amine that serves as a prime handle for synthetic diversification. The hydrochloride salt form ensures stability and improves handling characteristics.

The primary aromatic amine is the most accessible functional group for derivatization. However, its reactivity is attenuated by the delocalization of the nitrogen lone pair into the phenyl ring, rendering it less nucleophilic than its aliphatic counterparts. This characteristic necessitates carefully selected reaction conditions to achieve efficient transformations.[1] The strategic modification of this amino group can profoundly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical determinants of pharmacological activity. Derivatives of similar scaffolds have demonstrated potential as anticancer and antibacterial agents.[2]

This guide outlines validated protocols for three principal classes of derivatization:

  • N-Acylation: Formation of an amide bond, a cornerstone of medicinal chemistry.

  • N-Sulfonylation: Synthesis of sulfonamides, a privileged functional group in therapeutics.[3][4]

  • N-Alkylation: Introduction of alkyl substituents via direct alkylation or reductive amination.

Starting Material Profile
PropertyValue
IUPAC Name methyl 2-(3-aminophenyl)acetate;hydrochloride
Molecular Formula C₉H₁₂ClNO₂
Molecular Weight 201.65 g/mol [5]
CAS Number 150319-83-8[5]
Appearance Off-white to light brown crystalline solid

General Workflow for Derivatization

The derivatization of Methyl 2-(3-aminophenoxy)acetate hydrochloride begins with the liberation of the free amine, which is then subjected to reaction with a suitable electrophile. The subsequent work-up and purification steps are tailored to the specific properties of the synthesized derivative.

Derivatization_Workflow cluster_start Starting Material cluster_reaction Core Reaction Pathways cluster_end Purification & Final Product Start Methyl 2-(3-aminophenoxy)acetate Hydrochloride Free_Amine Free Amine Generation (Base Treatment) Start->Free_Amine e.g., DIPEA, Et3N N_Acylation N-Acylation Free_Amine->N_Acylation + R-CO-X N_Sulfonylation N-Sulfonylation Free_Amine->N_Sulfonylation + R-SO2Cl N_Alkylation N-Alkylation Free_Amine->N_Alkylation + R-X or R-CHO Workup Aqueous Work-up & Extraction N_Acylation->Workup N_Sulfonylation->Workup N_Alkylation->Workup Purification Column Chromatography Workup->Purification Product Purified Derivative Purification->Product

Caption: General workflow for synthesizing derivatives from the parent amine.

Protocol I: N-Acylation (Amide Bond Formation)

The formation of an amide bond is one of the most fundamental transformations in drug development. Due to the reduced nucleophilicity of the aniline, direct condensation with a carboxylic acid is inefficient. Therefore, activation of the carboxylic acid is required. We present two robust, commonly employed coupling methods.

Method A: EDC/HOBt Coupling

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate. The addition of 1-Hydroxybenzotriazole (HOBt) traps this intermediate to form an activated HOBt ester, which minimizes side reactions and suppresses racemization if the carboxylic acid is chiral.[1]

Materials:

  • Methyl 2-(3-aminophenoxy)acetate hydrochloride

  • Carboxylic acid of interest (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.5 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard work-up and purification reagents (Ethyl Acetate, 1M HCl, sat. NaHCO₃, brine, MgSO₄)

Step-by-Step Protocol:

  • In a dry round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Add Methyl 2-(3-aminophenoxy)acetate hydrochloride (1.1 eq) to the solution, followed by the addition of DIPEA (2.5 eq). The base is crucial for neutralizing the hydrochloride salt and scavenging the HCl produced during the reaction.

  • Stir the mixture for 5-10 minutes at room temperature to ensure complete dissolution and salt neutralization.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add EDC (1.2 eq) portion-wise to the stirring solution. The reaction is exothermic, and maintaining a low temperature during addition is critical to prevent side reactions.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the starting amine.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution (to remove unreacted acid and HOBt), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product is typically purified by column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes.[1][2]

Method B: HATU Coupling

For more challenging couplings, particularly with sterically hindered or electron-deficient carboxylic acids, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent. It operates similarly to HOBt-based reagents but is generally more reactive.

Materials:

  • Methyl 2-(3-aminophenoxy)acetate hydrochloride

  • Carboxylic acid of interest (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Protocol:

  • In a dry round-bottom flask, dissolve the carboxylic acid (1.0 eq) and Methyl 2-(3-aminophenoxy)acetate hydrochloride (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and stir.

  • Add HATU (1.1 eq) to the stirring solution at room temperature. The reaction often proceeds rapidly, indicated by a color change or slight exotherm.

  • Stir the reaction mixture at room temperature for 2-6 hours.

  • Monitoring, Work-up, and Purification: Follow steps 7-10 as described in the EDC/HOBt protocol. The urea byproducts from HATU are generally more water-soluble, simplifying the purification process.[1]

Protocol II: N-Sulfonylation (Sulfonamide Formation)

Sulfonamides are a critical class of compounds in medicinal chemistry, known for their antibacterial properties and ability to act as enzyme inhibitors.[3] The synthesis is typically a straightforward nucleophilic substitution reaction between the amine and a sulfonyl chloride.

Materials:

  • Methyl 2-(3-aminophenoxy)acetate hydrochloride

  • Sulfonyl chloride of interest (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride) (1.1 eq)

  • Pyridine or Triethylamine (Et₃N) (2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Protocol:

  • Dissolve Methyl 2-(3-aminophenoxy)acetate hydrochloride (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Add pyridine (3.0 eq). Pyridine acts as both a base to free the amine and a catalyst for the reaction.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the sulfonyl chloride (1.1 eq) dropwise to the reaction mixture with vigorous stirring. The formation of a precipitate (pyridinium hydrochloride) is typically observed.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC until the starting amine is consumed.

  • Work-up: Dilute the mixture with additional DCM. Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Sulfonamide_Formation Amine Methyl 2-(3-aminophenoxy)acetate (Free Amine) Intermediate Nucleophilic Attack (S-N Bond Formation) Amine->Intermediate Sulfonyl_Cl R-SO₂Cl (Sulfonyl Chloride) Sulfonyl_Cl->Intermediate Base Pyridine (Base & Catalyst) Base->Amine Deprotonates HCl Salt Base->Intermediate Scavenges HCl Product N-Sulfonylated Derivative (Sulfonamide) Intermediate->Product -Cl⁻ Byproduct Pyridinium Hydrochloride (Precipitate)

Caption: Key steps in the N-sulfonylation reaction mechanism.

Protocol III: N-Alkylation

N-alkylation introduces aliphatic groups to the amine. Direct alkylation with alkyl halides can be difficult to control and may lead to over-alkylation (formation of tertiary amines).[6] Reductive amination offers a more controlled, high-yield alternative for synthesizing secondary amines.

Method A: Direct Alkylation (for specific substrates, e.g., methylation)

This method is suitable when mono-alkylation is favored or when the resulting products are easily separable.

Materials:

  • Methyl 2-(3-aminophenoxy)acetate hydrochloride

  • Alkyl halide (e.g., Methyl Iodide) (1.0-1.2 eq)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN) or DMF

Step-by-Step Protocol:

  • To a suspension of K₂CO₃ (2.0 eq) in anhydrous MeCN, add Methyl 2-(3-aminophenoxy)acetate hydrochloride (1.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C or reflux) and monitor by TLC.[2]

  • Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.[2]

Method B: Reductive Amination (Preferred Method)

Reductive amination is a two-step, one-pot process that converts a carbonyl group and an amine into a more substituted amine.[7] It involves the initial formation of an imine (or enamine), which is then reduced in situ by a mild reducing agent. This method avoids over-alkylation issues.[6]

Materials:

  • Methyl 2-(3-aminophenoxy)acetate hydrochloride

  • Aldehyde or Ketone of interest (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) or Sodium cyanoborohydride (NaBH₃CN)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount)

Step-by-Step Protocol:

  • Dissolve Methyl 2-(3-aminophenoxy)acetate hydrochloride (1.0 eq) in anhydrous DCM. Add triethylamine (1.1 eq) to liberate the free base.

  • Add the aldehyde or ketone (1.1 eq) and a few drops of glacial acetic acid to catalyze imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add the reducing agent, sodium triacetoxyborohydride (1.5 eq), portion-wise. NaBH(OAc)₃ is a mild and selective reducing agent ideal for this transformation, as it does not reduce the starting aldehyde.[6]

  • Stir the reaction at room temperature for 12-24 hours.

  • Work-up: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases. Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Conclusion

Methyl 2-(3-aminophenoxy)acetate hydrochloride is a highly adaptable building block for creating diverse chemical libraries. The protocols detailed in these application notes provide robust and reproducible methods for its derivatization via N-acylation, N-sulfonylation, and N-alkylation. By understanding the chemical principles behind each transformation, researchers can effectively troubleshoot and adapt these procedures to synthesize novel compounds for evaluation in drug discovery programs. Careful monitoring and appropriate purification techniques are paramount to obtaining high-purity final products.

References

  • BenchChem (2025). Application Notes and Protocols for Amide Bond Formation with Methyl 2-(3-aminophenoxy)acetate.
  • BenchChem (2025). Application Notes and Protocols: Reactions of Methyl 2-(3-aminophenoxy)acetate with Electrophiles.
  • BenchChem (2025). A Hypothetical Application of Methyl 2-(3-aminophenoxy)acetate in Solid-Phase Peptide Synthesis.
  • El-Gaby, M. S. A., et al. (2009). Synthesis of some sulfonamide derivatives with expected antibacterial activity. Iraqi Journal of Market Research and Consumer Protection. Available at: [Link]

  • Wikipedia. Reductive amination. Available at: [Link]

  • Frontier Research Publication (2024). Sulfonamide derivatives: Synthesis and applications. Available at: [Link]

  • Impactfactor (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. Available at: [Link]

  • Master Organic Chemistry (2017). Reductive Amination, and How It Works. Available at: [Link]

  • Hilaris Publisher (2017). One Pot Synthesis of Some Novel Sulfonamide Derivatives Containing -NH2 Group: Spectral Characterization and Biological Evaluation. Available at: [Link]

  • PubChem. Methyl 2-(3-aminophenyl)acetate hydrochloride. Available at: [Link]

Sources

Application

The Versatile Role of Methyl 2-(3-aminophenoxy)acetate Hydrochloride in Pharmaceutical Synthesis: Application Notes and Protocols

Introduction: A Strategic Building Block in Modern Drug Discovery Methyl 2-(3-aminophenoxy)acetate hydrochloride is a key pharmaceutical intermediate prized for its versatile chemical functionalities. Its structure, feat...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Strategic Building Block in Modern Drug Discovery

Methyl 2-(3-aminophenoxy)acetate hydrochloride is a key pharmaceutical intermediate prized for its versatile chemical functionalities. Its structure, featuring a reactive primary aromatic amine, a modifiable ester group, and a stable phenoxyacetic acid backbone, positions it as a strategic building block in the synthesis of complex therapeutic agents. The hydrochloride salt form ensures stability and ease of handling, while the core molecule offers multiple avenues for synthetic elaboration.

This guide provides an in-depth exploration of the applications of Methyl 2-(3-aminophenoxy)acetate hydrochloride, with a particular focus on its utility in the synthesis of targeted therapies, such as kinase inhibitors. We will delve into the mechanistic rationale behind its use, provide detailed, field-proven protocols for its derivatization, and discuss the biological significance of the resulting compounds.

Core Applications in Kinase Inhibitor Synthesis

The 3-aminophenoxy moiety is a well-established pharmacophore in a variety of kinase inhibitors. The primary amine of Methyl 2-(3-aminophenoxy)acetate hydrochloride serves as a crucial nucleophilic handle for the construction of larger, more complex molecules that can interact with the ATP-binding pocket of various kinases.

Targeting the RAF/MEK/ERK Signaling Pathway

The RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through mutations in the BRAF gene, is a hallmark of many cancers, including melanoma and colorectal cancer.[1] Small molecule inhibitors that target key kinases in this pathway, such as BRAF and VEGFR2, have shown significant therapeutic promise.[2]

The synthesis of potent RAF/VEGFR2 inhibitors has utilized building blocks structurally analogous to Methyl 2-(3-aminophenoxy)acetate, highlighting the importance of the 3-aminophenoxy scaffold in achieving high-affinity binding to the kinase domain.[2]

Hypothetical Signaling Pathway of a RAF/VEGFR2 Inhibitor

RAF_VEGFR2_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 RAS RAS VEGFR2->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Angiogenesis) Transcription_Factors->Gene_Expression Growth_Factor Growth Factor Growth_Factor->VEGFR2 Binds Inhibitor RAF/VEGFR2 Inhibitor Inhibitor->VEGFR2 Inhibitor->RAF

Caption: Inhibition of RAF and VEGFR2 kinases blocks downstream signaling, reducing cancer cell proliferation and angiogenesis.

Experimental Protocols: Synthesis of a Hypothetical Kinase Inhibitor Intermediate

The following protocols provide a detailed methodology for the utilization of Methyl 2-(3-aminophenoxy)acetate hydrochloride in the synthesis of a key amide intermediate, a common step in the construction of kinase inhibitors.

Protocol 1: Neutralization of Methyl 2-(3-aminophenoxy)acetate Hydrochloride

Causality Behind Experimental Choices: The primary amine of Methyl 2-(3-aminophenoxy)acetate hydrochloride is protonated, rendering it non-nucleophilic. To engage in subsequent coupling reactions, the free amine must be liberated. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is employed to neutralize the hydrochloride salt without competing in the subsequent acylation reaction.[3] This in situ neutralization is a common and efficient strategy in amide bond formation.[3]

Step-by-Step Methodology:

  • In a clean, dry round-bottom flask, dissolve Methyl 2-(3-aminophenoxy)acetate hydrochloride (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • To this solution, add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) dropwise at room temperature with stirring.

  • Stir the mixture for 15-30 minutes at room temperature to ensure complete neutralization. The resulting solution containing the free amine is typically used directly in the next step without isolation.

Protocol 2: Amide Bond Formation via EDC/HOBt Coupling

Causality Behind Experimental Choices: The acylation of anilines, which are less nucleophilic than aliphatic amines, often requires specific coupling reagents to achieve high yields.[4] The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is a widely used and effective method for forming amide bonds with anilines.[4] EDC activates the carboxylic acid, and HOBt acts as an additive to minimize side reactions and suppress racemization if chiral carboxylic acids are used.[4]

Step-by-Step Methodology:

  • In a separate, dry round-bottom flask, dissolve the carboxylic acid of interest (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • To this solution, add the freshly prepared solution of Methyl 2-(3-aminophenoxy)acetate (from Protocol 1, 1.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC (1.2 eq) to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide product.

Experimental Workflow Diagram

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Methyl 2-(3-aminophenoxy)acetate HCl in DMF B Add DIPEA for neutralization A->B D Combine amine and acid solutions B->D C Dissolve Carboxylic Acid & HOBt in DMF C->D E Cool to 0°C D->E F Add EDC E->F G Stir at RT for 12-24h F->G H Dilute with Ethyl Acetate G->H I Aqueous Washes (NaHCO3, H2O, Brine) H->I J Dry, Filter, Concentrate I->J K Column Chromatography J->K L Pure Amide Product K->L

Caption: A streamlined workflow for the synthesis of amide derivatives from Methyl 2-(3-aminophenoxy)acetate hydrochloride.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the EDC/HOBt mediated amide coupling of anilines, which are applicable to Methyl 2-(3-aminophenoxy)acetate.

ParameterValue/RangeRationale
Equivalents of Amine 1.0Limiting Reagent
Equivalents of Carboxylic Acid 1.0 - 1.2Slight excess can drive the reaction to completion
Equivalents of EDC 1.2 - 1.5Ensures complete activation of the carboxylic acid
Equivalents of HOBt 1.2 - 1.5Suppresses side reactions and racemization
Equivalents of DIPEA 1.1 - 2.0Neutralizes the HCl salt and any acid formed
Solvent Anhydrous DMF or DCMGood solubility for reactants and reagents
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction
Reaction Time 2 - 24 hoursDependent on the reactivity of the substrates
Typical Yield 60 - 95%Highly dependent on substrates and purification

Application in the Synthesis of Focal Adhesion Kinase (FAK) Inhibitors

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[5] Overexpression and hyperactivation of FAK are implicated in the progression of various cancers, making it an attractive therapeutic target.[5] FAK inhibitors, such as GSK2256098, have been developed to block the kinase activity of FAK, thereby inhibiting downstream signaling pathways like PI3K/Akt and MAPK/ERK.[6][7]

While not a direct precursor, the structural motifs present in Methyl 2-(3-aminophenoxy)acetate hydrochloride are relevant to the design of FAK inhibitors. The aminophenoxy core can be functionalized to generate molecules that effectively occupy the FAK kinase domain.

FAK Signaling Pathway and Inhibition

FAK_Signaling cluster_ecm Extracellular Matrix (ECM) cluster_cytoplasm_fak Cytoplasm cluster_effects Cellular Effects Integrins Integrins FAK FAK Integrins->FAK Activates PI3K PI3K FAK->PI3K Activates RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway FAK->RAS_RAF_MEK_ERK Activates Migration Migration FAK->Migration Akt Akt PI3K->Akt Activates Survival Survival Akt->Survival Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation FAK_Inhibitor FAK Inhibitor FAK_Inhibitor->FAK

Caption: FAK inhibitors block downstream signaling pathways, thereby reducing cancer cell proliferation, survival, and migration.

Conclusion

Methyl 2-(3-aminophenoxy)acetate hydrochloride is a high-value intermediate for the pharmaceutical industry. Its utility in the synthesis of kinase inhibitors, among other therapeutic agents, is well-established through the application of its core structural motifs in numerous drug discovery programs. The protocols and insights provided herein demonstrate the practical application of this building block, underscoring its strategic importance in the development of next-generation targeted therapies. The ability to readily perform reactions such as N-acylation allows for the systematic exploration of structure-activity relationships, a cornerstone of modern medicinal chemistry.

References

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  • [Design and Synthesis of Novel DFG-Out RAF/Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibitors. 1. Exploration of[8][9]-Fused Bicyclic Scaffolds. ACS Publications.]([Link])

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Sources

Method

Application Note: Preparation, Handling, and Storage of Methyl 2-(3-aminophenoxy)acetate hydrochloride Stock Solutions

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Structural Vulnerabilities Methyl 2-(3-aminophenoxy)acetate hydro...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Structural Vulnerabilities

Methyl 2-(3-aminophenoxy)acetate hydrochloride is a highly versatile bifunctional building block widely utilized in the synthesis of peptidomimetics and active pharmaceutical ingredients (APIs). However, handling this compound requires strict environmental controls due to two highly reactive structural moieties:

  • The Primary Aniline Group: Highly susceptible to photo-oxidation and auto-oxidation upon exposure to atmospheric oxygen and light[1].

  • The Methyl Ester Linkage: Prone to rapid hydrolysis in aqueous environments, a degradation pathway catalyzed by both acidic and basic conditions[2].

Because the compound is supplied as a hydrochloride salt, dissolving it in water inherently lowers the pH, accelerating the intramolecular and intermolecular hydrolysis of the ester into 2-(3-aminophenoxy)acetic acid and methanol[3]. Therefore, understanding the causality behind solvent selection is critical to maintaining >98% stock purity.

Physicochemical Properties & Storage Metrics

To design a self-validating protocol, we must first establish the physical parameters of the compound. The following table summarizes the quantitative data required for accurate stock formulation.

PropertyValue / Specification
Chemical Name Methyl 2-(3-aminophenoxy)acetate hydrochloride
CAS Number 1172249-09-0 (HCl salt) / 158196-47-5 (Free base)
Molecular Formula C 9​ H 11​ NO 3​ • HCl
Molecular Weight 217.65 g/mol
Appearance White to off-white crystalline solid
Solubility (Anhydrous DMSO) ≥ 50 mg/mL (Recommended for long-term master stocks)
Solubility (Aqueous Buffers) Highly soluble (Strictly limited to immediate-use working solutions)
Long-Term Storage (Solid) -20°C, sealed under inert gas (Argon/Nitrogen), protected from light

Mechanistic Insights: The "Why" Behind the Protocol

Do not treat stock preparation as a mere dilution exercise. The integrity of your downstream biological or chemical assays depends on preventing two primary degradation pathways:

A. The Threat of Wet DMSO (Ester Hydrolysis)

While anhydrous Dimethyl Sulfoxide (DMSO) is the gold standard for long-term small-molecule storage, DMSO is intensely hygroscopic. Repeated opening of a master stock vial introduces atmospheric moisture. Even minor water contamination (e.g., 10% water in DMSO) drastically depresses the freezing point of the solvent from 18°C to below 4°C, altering the kinetic solubility and causing the compound to precipitate[4],[5]. More critically, the introduction of water enables the nucleophilic attack on the carbonyl carbon of the ester, leading to irreversible hydrolysis[6]. Causality: You must use anhydrous DMSO and strictly avoid freeze-thaw cycles.

B. The Threat of Photo-Oxidation (Aniline Degradation)

Aniline derivatives degrade via radical-mediated oxidation when exposed to UV light and oxygen, forming colored quinone-imine oligomers[7],[8]. Causality: The use of amber vials and inert gas flushing (Argon/Nitrogen) is mandatory to displace oxygen and block UV photons, preserving the primary amine for downstream coupling reactions.

Experimental Protocols

Protocol A: Preparation of a 50 mM Master Stock in Anhydrous DMSO

Use this protocol to create stable, long-term storage aliquots.

  • Thermal Equilibration: Remove the sealed vial of solid Methyl 2-(3-aminophenoxy)acetate hydrochloride from the -20°C freezer. Place it in a desiccator at room temperature for 30 minutes.

    • Rationale: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder.

  • Weighing: Rapidly weigh 10.88 mg of the solid compound into a sterile, light-protected (amber) glass vial.

  • Dissolution: Add exactly 1.0 mL of commercially sealed, Anhydrous DMSO (water content <0.005%). Vortex gently for 30–60 seconds until a completely clear, colorless solution is achieved.

  • Aliquoting (Critical Step): Divide the 1.0 mL master stock into twenty 50 µL single-use aliquots using amber, low-bind microcentrifuge tubes.

    • Rationale: This completely eliminates freeze-thaw cycles, which are the primary driver of DMSO hydration and subsequent compound precipitation[9].

  • Inert Sealing: Gently blow a stream of dry Argon or Nitrogen gas over the headspace of each tube for 3 seconds before capping tightly.

  • Storage: Transfer all aliquots immediately to a -80°C freezer. Under these conditions, the stock is stable for up to 6 months.

Protocol B: Preparation of Aqueous Working Solutions

Use this protocol strictly for immediate in vitro or in vivo assays.

  • Thawing: Remove a single 50 µL DMSO aliquot from the -80°C freezer and allow it to thaw naturally at room temperature (approx. 5 minutes). Do not use a water bath.

  • Dilution: Pipette the required volume of the DMSO stock directly into your pre-warmed aqueous assay buffer (e.g., PBS or cell culture media). Ensure the final DMSO concentration remains ≤0.1% (v/v) to avoid solvent-induced cytotoxicity.

  • Execution: Use the aqueous solution within 2 hours.

    • Rationale: The acidic nature of the dissolved HCl salt in an aqueous environment will initiate ester hydrolysis[3]. Do not store or re-freeze aqueous working solutions.

Self-Validating Quality Control

To ensure trustworthiness in your experimental pipeline, implement the following self-validating checks before utilizing stored aliquots in expensive downstream assays:

  • Visual Inspection (Pass/Fail): A pristine stock solution must be completely colorless and transparent. If the solution exhibits a yellow, pink, or brown tint, the aniline moiety has oxidized[1]. Action: Discard the aliquot.

  • Analytical Validation (HPLC-UV/MS): Periodically run a single aliquot on a C18 Reverse-Phase HPLC (Gradient: Water/Acetonitrile with 0.1% TFA). Monitor for a mass shift. The intact parent molecule will show [M+H]+=182 m/z (free base mass). The appearance of a peak at [M+H]+=168 m/z confirms that ester hydrolysis has occurred, yielding the free carboxylic acid.

Workflow Visualization

The following decision tree dictates the logical handling of the compound based on the intended application, ensuring chemical integrity is maintained throughout the experimental lifecycle.

G Start Methyl 2-(3-aminophenoxy)acetate HCl (Solid Powder) Decision Intended Application? Start->Decision DMSO Dissolve in Anhydrous DMSO (Master Stock) Decision->DMSO Long-term Storage Aqueous Dilute in Aqueous Buffer (Working Solution) Decision->Aqueous Immediate Assay Aliquot Aliquot into Amber Tubes (Argon Flush) DMSO->Aliquot Prevent freeze-thaw Use Use Immediately (Discard after 2 hours) Aqueous->Use Prevent ester hydrolysis Store Store at -80°C (Stable for 6 months) Aliquot->Store Protect from light/air Store->Aqueous Thaw single aliquot

Workflow for the preparation and storage of Methyl 2-(3-aminophenoxy)acetate HCl stock solutions.

References

  • Ziath. "The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO." Ziath. Available at: [Link]

  • Giese, M., & Lecher, T. "pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption." PMC / NIH. Available at: [Link]

  • Master Organic Chemistry. "Basic Hydrolysis of Esters - Saponification." Master Organic Chemistry. Available at: [Link]

  • Hunter, S. E., & Savage, P. E. "Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water." ACS Publications. Available at: [Link]

Sources

Application

In vitro cell culture assays using Methyl 2-(3-aminophenoxy)acetate hydrochloride

An Application Guide for the In Vitro Evaluation of Methyl 2-(3-aminophenoxy)acetate hydrochloride Abstract This document provides a comprehensive framework for the initial in vitro characterization of Methyl 2-(3-aminop...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the In Vitro Evaluation of Methyl 2-(3-aminophenoxy)acetate hydrochloride

Abstract

This document provides a comprehensive framework for the initial in vitro characterization of Methyl 2-(3-aminophenoxy)acetate hydrochloride, a novel compound featuring a phenoxyacetic acid scaffold. While the specific biological profile of this molecule is under investigation, its structural class is associated with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2] This guide presents a tiered experimental approach designed for researchers in drug discovery and development. We begin with foundational cytotoxicity profiling to establish a therapeutic window, followed by a suite of functional assays to screen for potential anti-inflammatory, anticancer, and neuroprotective effects. Each protocol is detailed with an emphasis on the scientific rationale behind key steps, ensuring robust and reproducible data generation.

PART 1: Foundational Analysis - Determining the Cytotoxicity Profile

Before investigating any specific biological function, it is imperative to determine the concentration range at which Methyl 2-(3-aminophenoxy)acetate hydrochloride affects cell viability. This foundational step prevents misinterpretation of data from subsequent functional assays, where a decrease in a measured parameter could be a non-specific consequence of cell death rather than targeted modulation of a biological pathway. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[3][4]

Principle of the MTT Assay

The assay quantifies the conversion of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by NAD(P)H-dependent cellular oxidoreductase enzymes present in metabolically active, viable cells.[3][4] The amount of formazan produced is directly proportional to the number of living cells.[4]

Experimental Workflow: Cytotoxicity Screening

MTT_Workflow cluster_prep Cell & Compound Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay & Readout cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well plates cell_attachment 2. Incubate (24h) for cell attachment cell_seeding->cell_attachment compound_prep 3. Prepare Serial Dilutions of Test Compound treatment 4. Treat cells with compound dilutions compound_prep->treatment incubation 5. Incubate for desired exposure time (e.g., 48h) treatment->incubation mtt_add 6. Add MTT Reagent (Incubate 3-4h) incubation->mtt_add solubilize 7. Solubilize Formazan Crystals (e.g., DMSO) mtt_add->solubilize readout 8. Measure Absorbance at ~570 nm solubilize->readout analysis 9. Calculate % Viability & Determine IC50 readout->analysis

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Protocol: MTT Cytotoxicity Assay

Materials:

  • Selected cell lines (e.g., A549 human lung carcinoma, MCF-7 human breast carcinoma, SH-SY5Y human neuroblastoma, and a non-cancerous line like HEK293).[5][6]

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep).

  • Methyl 2-(3-aminophenoxy)acetate hydrochloride (stock solution in DMSO or PBS).

  • MTT solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • 96-well flat-bottom sterile plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[3]

  • Compound Preparation: Prepare a 2X working concentration series of the test compound by performing serial dilutions in complete medium. A typical starting range is 0.1 µM to 100 µM.[3] Include a vehicle control (medium with the highest concentration of solvent) and a no-treatment control.

  • Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the appropriate compound dilutions to each well.

  • Incubation: Incubate the plate for the desired exposure time, typically 24, 48, or 72 hours. A 48-hour endpoint is a common starting point for initial screening.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 3-4 hours. It is crucial to protect the plate from light during this step, as MTT is light-sensitive.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[7] Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation and Interpretation

Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Cell LineTissue OriginIC50 (µM) after 48h
A549Lung Carcinomae.g., 22.5 ± 2.1
MCF-7Breast Carcinomae.g., 35.1 ± 3.5
SH-SY5YNeuroblastomae.g., 18.9 ± 1.7
HEK293Embryonic Kidneye.g., > 100

Causality Insight: A lower IC50 value indicates higher cytotoxicity.[8] A significantly higher IC50 in a non-cancerous cell line (like HEK293) compared to cancer cell lines suggests potential selective toxicity towards cancer cells, a desirable characteristic for a therapeutic candidate.

PART 2: Functional Screening for Bioactivity

Based on the cytotoxicity profile, select non-toxic concentrations (typically ≤ IC50/10) to screen for specific biological activities.

Assay 1: Anti-inflammatory Potential via Protein Denaturation Inhibition

Scientific Rationale: Protein denaturation is a well-documented cause of inflammation.[9] Many non-steroidal anti-inflammatory drugs (NSAIDs) exhibit the ability to inhibit protein denaturation.[10] The egg albumin denaturation assay provides a simple and cost-effective in vitro model to screen for this anti-inflammatory property.[9][10]

Protocol: Egg Albumin Denaturation Assay

Materials:

  • Fresh hen's egg albumin.

  • Phosphate-Buffered Saline (PBS, pH 6.4).

  • Methyl 2-(3-aminophenoxy)acetate hydrochloride (test compound).

  • Diclofenac sodium (or Aspirin) as a positive control/reference standard.[11]

  • Water bath.

  • Spectrophotometer.

Procedure:

  • Reaction Mixture Preparation: Prepare a 0.2% solution of egg albumin in PBS.

  • Treatment: In separate tubes, add 2.8 mL of the egg albumin solution to 0.2 mL of various concentrations of the test compound (or standard drug). A control tube should contain 2.8 mL of egg albumin solution and 0.2 mL of PBS.

  • Incubation: Incubate all tubes at 37°C for 15 minutes.

  • Heat-Induced Denaturation: Induce protein denaturation by incubating the tubes in a water bath at 70°C for 5 minutes.

  • Cooling & Measurement: After cooling to room temperature, measure the absorbance (turbidity) of each solution at 660 nm.

  • Calculation: The percentage inhibition of denaturation is calculated as: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] * 100

Expected Data Output:

Compound Concentration (µg/mL)% Inhibition of Denaturation
10e.g., 15.2%
50e.g., 38.7%
100e.g., 65.4%
200e.g., 82.1%
Diclofenac Sodium (100 µg/mL)e.g., 89.5%

Causality Insight: A dose-dependent increase in the percentage inhibition suggests that the compound can stabilize protein structures, a key mechanism for reducing inflammation.[10]

Assay 2: Neuroprotective Potential Against Oxidative Stress

Scientific Rationale: Oxidative stress is a key pathogenic mechanism in many neurodegenerative diseases. An ideal screening assay evaluates a compound's ability to protect neuronal cells from an oxidative insult.[6][12] The human neuroblastoma SH-SY5Y cell line is a widely used model for this purpose.[6] Here, we induce oxidative stress with hydrogen peroxide (H₂O₂) and measure the protective effect of the test compound.

Neuroprotection_Principle cluster_stress Oxidative Stress cluster_protection Neuroprotection Mechanism H2O2 H₂O₂ (Oxidant) ROS Increased ROS H2O2->ROS Compound Test Compound Death Cell Death ROS->Death Viability Cell Viability Compound->ROS Inhibits

Caption: Principle of the neuroprotection assay against oxidative stress.

Protocol: H₂O₂-Induced Cytotoxicity in SH-SY5Y Cells

Materials:

  • SH-SY5Y cells.

  • Complete culture medium.

  • Methyl 2-(3-aminophenoxy)acetate hydrochloride.

  • Hydrogen peroxide (H₂O₂), 30% solution.

  • Reagents for a viability assay (e.g., MTT kit).

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate as described in the cytotoxicity protocol and allow them to attach for 24 hours.

  • Pre-treatment: Treat the cells with non-toxic concentrations of the test compound for 2-4 hours. Include a "vehicle control" group that receives only the vehicle.

  • Oxidative Insult: After pre-treatment, add H₂O₂ to all wells (except the "no-toxin" control group) to a final concentration that induces ~50% cell death (this concentration, e.g., 100-300 µM, must be optimized beforehand).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Viability Assessment: After the incubation, measure cell viability using the MTT assay as previously described.

  • Data Analysis: Normalize the data. The viability of the "no-toxin" control is set to 100%, and the "toxin-only" (H₂O₂ + vehicle) group represents the baseline for protection. Calculate the percentage of neuroprotection afforded by the compound at each concentration.

Causality Insight: An increase in cell viability in the compound-treated groups compared to the "toxin-only" group indicates a neuroprotective effect, suggesting the compound may have antioxidant properties or modulate cellular stress response pathways. Developing phenotypic screening assays is crucial for identifying compounds with neuroprotective potential.[13][14]

PART 3: Data Synthesis and Future Directions

The tiered screening approach outlined provides a robust preliminary assessment of Methyl 2-(3-aminophenoxy)acetate hydrochloride.

  • If Cytotoxicity is High and Selective: If the compound shows potent and selective cytotoxicity towards cancer cell lines (Part 1), further investigation into its mechanism of action (e.g., apoptosis induction, cell cycle arrest) is warranted.

  • If Anti-inflammatory Activity is Observed: Positive results in the protein denaturation assay (Part 2, Assay 1) should be followed up with more complex cell-based models, such as measuring the inhibition of nitric oxide (NO) or pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages.

  • If Neuroprotective Activity is Observed: A positive outcome in the oxidative stress model (Part 2, Assay 2) is a strong starting point. Further assays could explore protection against other neurotoxins (e.g., rotenone, MPP+) to elucidate the mechanism, such as mitochondrial protection or anti-apoptotic effects.[12][15]

This structured workflow ensures that research efforts are guided by a logical progression of data, maximizing the efficiency of the drug discovery process.

References

  • Gunathilake, K.D.P.P., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Available at: [Link]

  • NJ Bio, Inc. (2024). Cell Based Functional Assay including Cytotoxicity Assays. Available at: [Link]

  • Eze, F.I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. Available at: [Link]

  • PLOS. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. Available at: [Link]

  • PubMed. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. Available at: [Link]

  • BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. Available at: [Link]

  • Semantics Scholar. (n.d.). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. Available at: [Link]

  • InnoSer. (n.d.). In vitro neurology assays. Available at: [Link]

  • Plotnikov, E., et al. (2023). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PMC. Available at: [Link]

  • Madhuranga, H.D.T., & Samarakoon, D.N.A.W. (2023). In vitro Anti-Inflammatory Egg Albumin Denaturation Assay. Medwin Publishers. Available at: [Link]

  • MDPI. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Available at: [Link]

  • Preprints.org. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (2016). In vitro Antioxidant and anti-inflammatory properties of selected Moroccan medicinal plants. Available at: [Link]

  • IntechOpen. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Available at: [Link]

  • PMC. (n.d.). Protocols for in vitro cultures and secondary metabolite analysis of aromatic and medicinal plants. Available at: [Link]

  • MDPI. (2022). Three-Dimensional In Vitro Cell Culture Models for Efficient Drug Discovery: Progress So Far and Future Prospects. Available at: [Link]

  • Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Available at: [Link]

  • PubChem. (n.d.). Oxetan-3-yl (3-aminophenoxy)acetate. Available at: [Link]

  • PubMed. (n.d.). Synthesis and Biological Activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin Derivatives. Available at: [Link]

  • Jetir.Org. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Available at: [Link]

Sources

Method

The Versatile Scaffold: A Guide to the Synthetic Applications of Methyl 2-(3-aminophenoxy)acetate Hydrochloride

In the landscape of modern medicinal chemistry and materials science, the strategic selection of starting materials is paramount to the successful synthesis of novel and functional molecules. Methyl 2-(3-aminophenoxy)ace...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry and materials science, the strategic selection of starting materials is paramount to the successful synthesis of novel and functional molecules. Methyl 2-(3-aminophenoxy)acetate hydrochloride stands out as a particularly valuable and versatile building block. Its structure, featuring a nucleophilic aromatic amine, a readily modifiable ester group, and a stable phenoxyacetic acid core, offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of its synthetic utility, focusing on practical, step-by-step protocols for key reactions, the rationale behind methodological choices, and its application in the development of bioactive compounds.

Section 1: Core Reactivity and Strategic Considerations

Methyl 2-(3-aminophenoxy)acetate is a bifunctional molecule, with the primary reactive site being the aromatic amine at the 3-position of the phenoxy ring.[1] The hydrochloride salt form ensures stability and enhances shelf-life; however, it must be neutralized in situ or via a basic workup prior to reaction. The aromatic nature of the amine renders it less nucleophilic than its aliphatic counterparts, a crucial consideration that often dictates the choice of reagents and reaction conditions to achieve high yields.[2]

The methyl ester provides a second handle for chemical modification. While stable under many conditions used to functionalize the amine, it can be selectively hydrolyzed to the corresponding carboxylic acid, opening up another avenue for derivatization, such as in the hypothetical construction of linkers for solid-phase peptide synthesis.

A critical aspect for any synthetic endeavor is the purity of the starting material. Common impurities in commercial batches of Methyl 2-(3-aminophenoxy)acetate can include unreacted precursors like 3-aminophenol or methyl 2-(3-nitrophenoxy)acetate, as well as isomeric impurities.[3] The presence of these can lead to side reactions and the formation of difficult-to-separate byproducts. Therefore, it is highly recommended to verify the purity of the starting material by techniques such as HPLC before commencing any synthesis.[3]

Section 2: Foundational N-Acylation and N-Alkylation Protocols

The most fundamental transformations involving Methyl 2-(3-aminophenoxy)acetate are N-acylation and N-alkylation, which serve to introduce a wide variety of substituents onto the aromatic amine. These modifications can significantly alter the physicochemical properties and biological activity of the parent molecule.[1]

Protocol: N-Acetylation using Acetic Anhydride

N-acetylation is a straightforward and high-yielding reaction that serves as an excellent model for the acylation of Methyl 2-(3-aminophenoxy)acetate.[1]

Experimental Protocol: Synthesis of Methyl 2-(3-acetamidophenoxy)acetate

  • Materials:

    • Methyl 2-(3-aminophenoxy)acetate hydrochloride

    • Acetic anhydride

    • Pyridine (catalytic)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve Methyl 2-(3-aminophenoxy)acetate hydrochloride (1.0 eq) in DCM.

    • Add a catalytic amount of pyridine.

    • Slowly add acetic anhydride (1.2 eq) to the stirring solution at room temperature.[1]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.[1]

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.[1]

Rationale: The addition of a catalytic amount of pyridine acts as a nucleophilic catalyst, accelerating the acylation of the weakly nucleophilic aromatic amine. The basic workup with sodium bicarbonate neutralizes any excess acetic acid and pyridine hydrochloride.

Expected Product Characterization:

Analysis Expected Data for Methyl 2-(3-acetamidophenoxy)acetate
¹H NMR (400 MHz, CDCl₃) δ: 7.58 (s, 1H, NH), 7.25 (t, J = 8.1 Hz, 1H), 7.18 (s, 1H), 6.95 (dd, J = 8.1, 2.1 Hz, 1H), 6.65 (dd, J = 8.1, 2.1 Hz, 1H), 4.62 (s, 2H), 3.79 (s, 3H), 2.15 (s, 3H).[1]
¹³C NMR (101 MHz, CDCl₃) δ: 168.9, 168.7, 158.9, 139.8, 130.0, 111.9, 109.8, 105.7, 65.4, 52.5, 24.6.[1]
MS (ESI) m/z 224.09 [M+H]⁺.[1]
Protocol: N-Alkylation using Methyl Iodide

N-alkylation introduces an alkyl group to the amine, a common strategy in drug design to modulate properties like lipophilicity and metabolic stability.

Experimental Protocol: Synthesis of Methyl 2-(3-(methylamino)phenoxy)acetate

  • Materials:

    • Methyl 2-(3-aminophenoxy)acetate hydrochloride

    • Methyl iodide

    • Potassium carbonate (K₂CO₃)

    • Acetone

  • Procedure:

    • To a solution of Methyl 2-(3-aminophenoxy)acetate hydrochloride (1.0 eq) in acetone, add K₂CO₃ (2.0 eq).

    • Add methyl iodide (1.1 eq) dropwise at room temperature.[1]

    • Heat the mixture to reflux and monitor by TLC.

    • After completion, cool to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate and purify by column chromatography.[1]

Rationale: Potassium carbonate acts as a base to neutralize the hydrochloride salt and the HI generated during the reaction. Using a slight excess of the amine starting material can help to minimize dialkylation.

Section 3: Advanced Amide Bond Formation for Drug Discovery

In the realm of drug development, the formation of amide bonds is one of the most frequently employed reactions. Methyl 2-(3-aminophenoxy)acetate serves as an excellent amine component for coupling with a wide array of carboxylic acids to generate libraries of potential drug candidates. Given the reduced nucleophilicity of the aniline moiety, robust coupling reagents are often required.

EDC/HOBt Mediated Amide Coupling

This is a classic and widely used method for amide bond formation. The use of 1-hydroxybenzotriazole (HOBt) as an additive is crucial for suppressing side reactions and minimizing racemization when using chiral carboxylic acids.[4]

Mechanism of EDC/HOBt Coupling:

EDC_HOBt_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling RCOOH R-COOH O_acylisourea O-Acylisourea (unstable intermediate) RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt HOBt HOBt HOBt->HOBt_ester Amide Amide Product HOBt_ester->Amide + Amine Amine Methyl 2-(3-aminophenoxy)acetate Amine->Amide

Caption: EDC/HOBt mediated amide bond formation workflow.

Experimental Protocol: General Amide Coupling

  • Materials:

    • Methyl 2-(3-aminophenoxy)acetate hydrochloride (1.0 eq)

    • Carboxylic acid of interest (1.0 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

    • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the carboxylic acid and HOBt in anhydrous DMF.

    • Add Methyl 2-(3-aminophenoxy)acetate hydrochloride and then DIPEA.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add EDC to the stirring solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer, filter, and concentrate.

    • Purify by flash column chromatography.

HATU Mediated Amide Coupling

For more challenging couplings, particularly with sterically hindered substrates or electron-deficient anilines, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective coupling reagent.[5][6] It is known for its high reactivity and fast reaction times.[6]

Mechanism of HATU Coupling:

HATU_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling RCOOH R-COOH OAt_ester OAt Active Ester (highly reactive) RCOOH->OAt_ester + HATU, Base HATU HATU HATU->OAt_ester Base Base (e.g., DIPEA) Base->OAt_ester Amide Amide Product OAt_ester->Amide + Amine Amine Methyl 2-(3-aminophenoxy)acetate Amine->Amide

Caption: HATU mediated amide bond formation workflow.

Experimental Protocol: HATU Coupling

  • Materials:

    • Methyl 2-(3-aminophenoxy)acetate hydrochloride (1.0 eq)

    • Carboxylic acid of interest (1.0 eq)

    • HATU (1.1 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Dissolve the carboxylic acid and Methyl 2-(3-aminophenoxy)acetate hydrochloride in anhydrous DMF.

    • Add DIPEA to the solution.

    • Add HATU to the stirring solution at room temperature.

    • Stir for 2-6 hours, monitoring by TLC or LC-MS.

    • Workup and purify as described in the EDC/HOBt protocol.

Coupling Reagent Typical Reaction Time Relative Cost Key Advantages
EDC/HOBt 12-24 hoursLowerGood for general-purpose coupling; water-soluble byproducts are easily removed.
HATU 2-6 hoursHigherHighly reactive, ideal for difficult couplings and sterically hindered substrates.[7]

Section 4: Application in the Synthesis of Bioactive Molecules - Kinase Inhibitors

The phenoxyacetic acid scaffold, functionalized with an amine, is a prevalent motif in many bioactive molecules, including kinase inhibitors which are a cornerstone of modern cancer therapy.[][9] While specific examples detailing the direct use of Methyl 2-(3-aminophenoxy)acetate hydrochloride in approved drugs are proprietary, its structural motifs are highly relevant. For instance, the anilinopyrimidine core is found in many kinase inhibitors.[10] The amine of our title compound can be used to construct such heterocyclic systems or to be appended to an existing heterocyclic core via an amide or amine linkage.

A plausible synthetic strategy towards a hypothetical kinase inhibitor could involve an initial amide coupling of Methyl 2-(3-aminophenoxy)acetate with a functionalized heterocyclic carboxylic acid, a key step in building the final drug candidate. The resulting molecule could then undergo further transformations, such as ester hydrolysis followed by another amide coupling, to introduce additional diversity and modulate biological activity. The ability to readily generate a library of analogs from this starting material makes it an invaluable tool in the drug discovery process.

Conclusion

Methyl 2-(3-aminophenoxy)acetate hydrochloride is a versatile and economically important starting material for organic synthesis. Its utility spans from fundamental N-functionalization reactions to the construction of complex molecular architectures relevant to the pharmaceutical industry. The protocols and mechanistic insights provided herein are intended to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this valuable chemical building block. By understanding the nuances of its reactivity and the rationale behind various synthetic methodologies, the path to innovation and discovery becomes clearer.

References

  • BenchChem. Application Notes and Protocols for Amide Bond Formation with Methyl 2-(3- aminophenoxy)
  • BenchChem. Application Notes and Protocols: Reactions of Methyl 2-(3-aminophenoxy)acetate with Electrophiles. Benchchem. Accessed March 17, 2026.
  • Gong, Y., & Raj, V. S. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(26), 3329-3332.
  • Suzhou Highfine Biotech. (2025, April 24). HATU: The Core Reagent for Peptide & Drug Synthesis. Suzhou Highfine Biotech.
  • BenchChem.
  • Common Organic Chemistry. Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. Accessed March 17, 2026.
  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. Common Organic Chemistry. Accessed March 17, 2026.
  • Organic Synthesis. Acid-Amine Coupling using EDCI. Organic Synthesis. Accessed March 17, 2026.
  • Pednekar, S., Bhor, M., & Rane, D. (2018). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. Letters in Organic Chemistry, 15(10), 843-849.
  • BenchChem. Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Benchchem. Accessed March 17, 2026.
  • Imbimbo, P., et al. (2024). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry, 22(2), 268-273.
  • Al-Amiery, A. A., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Molecules, 29(2), 485.
  • PubChem. Methyl 2-(3-aminophenyl)acetate hydrochloride.
  • Xie, J., et al. (2017). Identification of acylation products in SHAPE chemistry. Bioorganic & Medicinal Chemistry Letters, 27(11), 2419-2422.
  • NextSDS. methyl 2-[3-(aminomethyl)
  • International Journal of Novel Research and Development. (2024). A Study Of Synthesis Of Bioactive Heterocycles. IJNRD, 9(9).
  • Aljamali, N. M. (2014). Synthesis, Identification of Heterocyclic Compounds and Study of Biological Activity. Asian Journal of Research in Chemistry, 7(7), 664-672.
  • BLDpharm. Methyl 2-(3-((methylamino)methyl)phenoxy)acetate hydrochloride. BLDpharm. Accessed March 17, 2026.
  • Sigma-Aldrich. Methyl 2-(4-aminophenoxy)acetate. Sigma-Aldrich. Accessed March 17, 2026.
  • Google Patents. (2023). Compound used as kinase inhibitor and use thereof.
  • International Journal of Innovative Science and Research Technology. (2025).
  • BOC Sciences. (2018, March 20). The introduction and synthesis route of small molecule kinase inhibitors approved by FDA in 2017. BOC Sciences.
  • Hovhannisyan, A. A., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 24(19), 3549.
  • BenchChem. common impurities in commercial Methyl 2-(3-aminophenoxy)
  • The NP-MRD Consortium. (2025). The Natural Products Magnetic Resonance Database NP-MRD for 2025. Nucleic Acids Research.
  • Google Patents. (2011). Kinase inhibitors, prodrug forms thereof and their use in therapy.
  • Hamzah, N. H., Aris, F. N. M., & Mukhni, N. H. (2025).

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Application

Methyl 2-(3-aminophenoxy)acetate hydrochloride dosing guidelines for preclinical models

Preclinical Dosing and Pharmacokinetic Profiling Guidelines for Methyl 2-(3-aminophenoxy)acetate Hydrochloride Introduction & Mechanistic Overview Methyl 2-(3-aminophenoxy)acetate hydrochloride (CAS: 1172249-09-0) is a h...

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Author: BenchChem Technical Support Team. Date: March 2026

Preclinical Dosing and Pharmacokinetic Profiling Guidelines for Methyl 2-(3-aminophenoxy)acetate Hydrochloride

Introduction & Mechanistic Overview

Methyl 2-(3-aminophenoxy)acetate hydrochloride (CAS: 1172249-09-0) is a highly versatile bifunctional building block widely utilized in medicinal chemistry, fragment-based drug discovery (FBDD), and the synthesis of peptide-drug conjugates[1]. While primarily an intermediate, advancing novel scaffolds containing this moiety into preclinical in vivo models requires rigorous pharmacokinetic (PK) and toxicokinetic profiling.

The molecule presents two highly reactive metabolic liabilities in vivo:

  • The Methyl Ester: Highly susceptible to rapid enzymatic cleavage by mammalian carboxylesterases (CES), specifically hCE1 in the liver and hCE2 in the intestine, as well as plasma esterases in rodent models[2][3].

  • The Aniline Moiety: Subject to extensive Phase II metabolism, predominantly N-acetylation via hepatic N-acetyltransferases (NAT1/NAT2), and potential N-hydroxylation, which is a known pathway for aniline-induced haematotoxicity (e.g., methemoglobinemia)[4][5][6].

To accurately capture the exposure of the parent compound and prevent ex vivo degradation artifacts, dosing formulations and PK sampling protocols must be meticulously designed to account for these biotransformations.

Metabolism Parent Methyl 2-(3-aminophenoxy)acetate (Parent Compound) Acid 2-(3-aminophenoxy)acetic acid (Ester Hydrolysis) Parent->Acid Carboxylesterases (Plasma/Liver) Acetylated Methyl 2-(3-acetamidophenoxy)acetate (N-Acetylation) Parent->Acetylated N-acetyltransferases (Hepatic NATs) Conjugate Phase II Conjugates (Renal Excretion) Acid->Conjugate UGTs Acetylated->Conjugate Hydrolysis & UGTs

In vivo metabolic pathways of Methyl 2-(3-aminophenoxy)acetate highlighting ester hydrolysis.

Physicochemical Properties & Formulation Strategy

The selection of the hydrochloride salt over the free base (CAS: 158196-47-5) significantly improves aqueous solubility, allowing for the use of physiologically benign vehicles. However, the formulation must be carefully pH-controlled.

Causality in Formulation: At a basic pH (>7.0), the hydrochloride salt is neutralized, rendering the free amine highly nucleophilic and exposing the methyl ester to base-catalyzed hydrolysis. Therefore, non-nucleophilic, slightly acidic vehicles (pH 4.5–5.5) such as 5% Dextrose in Water (D5W) or 0.9% Saline are mandatory to maintain the integrity of the ester prior to administration.

Protocol 1: Vehicle Preparation and Dosing Formulation
  • Weighing: Accurately weigh the required mass of Methyl 2-(3-aminophenoxy)acetate hydrochloride.

  • Dissolution: Gradually add D5W (pH ~5.0) to achieve the target concentration (e.g., 2 mg/mL for IV dosing).

  • Agitation: Vortex for 2 minutes, followed by bath sonication for 5 minutes at room temperature until optically clear.

  • pH Verification: Measure the pH using a micro-probe. Ensure the pH remains between 4.5 and 5.5. Do not adjust with strong bases (e.g., NaOH).

  • Sterilization: Filter the solution through a 0.22 µm PTFE syringe filter.

  • Self-Validation Checkpoint: Analyze an aliquot of the pre-filtration and post-filtration solution via HPLC-UV. A peak area difference of <2% confirms that the compound has not precipitated or adsorbed onto the filter membrane, validating the solubility and stability of the formulation.

Preclinical Dosing Protocols (Mice/Rats)

When dosing aniline derivatives, fasting the animals prior to oral administration is critical. Fasting reduces variability in gastric emptying and transiently lowers hepatic blood flow, standardizing the first-pass metabolism of the ester and providing more reproducible PK profiles[2].

Protocol 2: In Vivo Administration
  • Preparation: Fast subjects (e.g., Sprague-Dawley rats or C57BL/6 mice) for 4–6 hours prior to oral gavage (PO). Water should remain available ad libitum.

  • Intravenous (IV) Dosing: Administer the formulation via the lateral tail vein using a 27G needle. Administer as a slow bolus over 15–30 seconds to prevent acute toxicity or hemolysis.

  • Oral (PO) Dosing: Administer via oral gavage using a 20G (mice) or 18G (rats) bulb-tipped gastric needle.

  • Monitoring: Observe animals continuously for the first 30 minutes post-dose for signs of acute haematotoxicity (e.g., cyanosis), which can occur if rapid N-hydroxylation of the aniline moiety takes place[6].

Pharmacokinetic (PK) Sampling & Self-Validating Assays

The most significant point of failure in profiling methyl esters is ex vivo hydrolysis. Rodent plasma contains high levels of circulating carboxylesterases. If blood is collected without an esterase inhibitor, the parent compound will rapidly degrade into 2-(3-aminophenoxy)acetic acid in the collection tube, falsely skewing the in vivo clearance data[2][3].

Protocol 3: Blood Collection and Plasma Stabilization
  • Inhibitor Preparation: Pre-fill microcentrifuge tubes with K2EDTA (anticoagulant) and Phenylmethylsulfonyl fluoride (PMSF) to achieve a final blood concentration of 2 mM PMSF. Causality: PMSF is a potent, irreversible serine protease and carboxylesterase inhibitor that instantly halts ex vivo ester cleavage[3].

  • Collection: Collect 50–100 µL of blood at designated time points (e.g., 5, 15, 30, 60, 120, 240, 480 min) via the saphenous vein or submandibular bleed.

  • Immediate Stabilization: Instantly invert the tubes 5 times to mix the PMSF and place them directly on wet ice.

  • Centrifugation: Within 30 minutes of collection, centrifuge the samples at 3,000 x g for 10 minutes at 4°C.

  • Extraction: Transfer the plasma supernatant to a new pre-chilled tube and immediately crash the proteins using 3 volumes of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Self-Validation Checkpoint (Esterase Inhibition Assay): Alongside the in vivo study, prepare two blank plasma aliquots. Spike 1 µg/mL of the parent compound into (A) uninhibited plasma and (B) PMSF-inhibited plasma. Incubate both at room temperature for 30 minutes before extraction. An LC-MS/MS recovery of >95% in Tube B versus <50% in Tube A definitively validates that the PMSF protocol successfully prevented ex vivo hydrolysis, ensuring all downstream PK data is an accurate reflection of true in vivo metabolism.

Data Presentation

Table 1: Recommended Preclinical Dosing Parameters (Rodent Models)

ParameterIntravenous (IV)Oral Gavage (PO)Causality / Rationale
Recommended Vehicle 5% Dextrose (D5W)0.5% Methylcellulose in WaterD5W maintains the acidic pH needed to protect the ester. MC provides suspension stability for higher PO doses.
Dose Volume (Mice) 5 mL/kg10 mL/kgPrevents volume overload and hemodilution in IV; ensures consistent gastric distribution in PO.
Typical Dose Range 1 – 5 mg/kg10 – 50 mg/kgAccounts for anticipated high first-pass hepatic extraction (ester cleavage) during oral absorption.
Needle Gauge 27G – 30G20G (Bulb-tipped)Minimizes vascular trauma during IV administration.

Table 2: Pharmacokinetic Sampling & Stabilization Parameters

ParameterSpecificationCausality / Rationale
Anticoagulant K2EDTAPreferred over Heparin, as Heparin can alter the ionization efficiency in downstream LC-MS/MS analysis.
Esterase Inhibitor 2 mM PMSF or 10 mM NaFIrreversibly binds the catalytic serine residue of plasma carboxylesterases, preventing ex vivo methyl ester hydrolysis[3].
Storage Temperature -80°CPrevents slow, spontaneous aqueous hydrolysis of the ester over long-term storage.
Primary Analytes Parent, Acid Metabolite, N-acetyl MetaboliteTracks both the esterase (hydrolysis) and NAT (acetylation) clearance pathways[4][5].

References

  • BenchChem. "Application Notes and Protocols for Amide Bond Formation with Methyl 2-(3-aminophenoxy)acetate." BenchChem Technical Resources.
  • Chui, Y. C., et al. "Toxicokinetics and Metabolism of Aniline and 4-chloroaniline in Medaka (Oryzias Latipes)." National Institutes of Health (NIH).
  • Modick, H., et al. "Human metabolism and excretion kinetics of aniline after a single oral dose." ResearchGate.
  • Laizure, S. C., et al. "The role of human carboxylesterases in drug metabolism: have we overlooked their importance?" PMC - National Institutes of Health (NIH).
  • Zheng, Y., et al. "Catalytic Reaction Mechanism for Drug Metabolism in Human Carboxylesterase-1: Cocaine Hydrolysis Pathway." Molecular Pharmaceutics - ACS Publications.
  • "Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats." J-Stage.

Sources

Method

Reagents for cross-coupling reactions with Methyl 2-(3-aminophenoxy)acetate hydrochloride

An Application Guide to C-N Cross-Coupling Reactions with Methyl 2-(3-aminophenoxy)acetate Hydrochloride For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of a Versatil...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to C-N Cross-Coupling Reactions with Methyl 2-(3-aminophenoxy)acetate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Scaffolding Reagent

Methyl 2-(3-aminophenoxy)acetate hydrochloride is a key building block in the synthesis of complex organic molecules, particularly within medicinal chemistry and drug discovery.[1] Its structure uniquely combines a phenoxyacetic acid ester moiety with a primary aromatic amine. This primary amine serves as a highly versatile chemical handle for forming new carbon-nitrogen (C-N) bonds through transition-metal-catalyzed cross-coupling reactions. The ability to append a wide array of aryl and heteroaryl groups to this core scaffold allows for the rapid generation of diverse chemical libraries, which is essential for exploring structure-activity relationships (SAR) and identifying novel therapeutic agents.[2][3]

This guide provides a detailed exploration of the principal reagents and protocols for the N-arylation of Methyl 2-(3-aminophenoxy)acetate. We will delve into the mechanistic underpinnings of the Buchwald-Hartwig amination and the Ullmann-type condensation, offering field-proven insights into experimental design and execution. The protocols described herein are designed to be robust and serve as a strong foundation for further optimization in your specific research context.

Part 1: Foundational Principles of C-N Cross-Coupling

The construction of aryl C-N bonds is a cornerstone of modern organic synthesis.[4] Two premier methods have emerged for this transformation: the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation. The choice between these methodologies often depends on substrate scope, functional group tolerance, and desired reaction conditions.

The Buchwald-Hartwig Amination: A Paradigm of Palladium Catalysis

The Buchwald-Hartwig amination is the preeminent method for forming C-N bonds, celebrated for its broad substrate scope, high functional group tolerance, and typically mild reaction conditions.[5][6] The reaction facilitates the coupling of an amine with an aryl halide or pseudohalide (e.g., triflate, tosylate).[7]

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[4][8][9] Understanding this cycle is critical for rational catalyst selection and troubleshooting.

  • Oxidative Addition: An active, low-coordinate Pd(0) complex reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate. This is often the rate-determining step.[7][10]

  • Amine Coordination & Deprotonation: The amine (in this case, Methyl 2-(3-aminophenoxy)acetate) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The newly formed aryl group and the amido ligand are eliminated from the palladium center, forming the desired C-N bond in the product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][11]

Buchwald_Hartwig_Cycle pd0 L-Pd(0) (Active Catalyst) oxidative_addition_complex L-Pd(II)(Ar)(X) pd0->oxidative_addition_complex reductive_elim Reductive Elimination pd0->reductive_elim Ar-NHR' amido_complex L-Pd(II)(Ar)(NHR') oxidative_addition_complex->amido_complex oxidative_add Oxidative Addition oxidative_addition_complex->oxidative_add Ar-X amido_complex->pd0 deprotonation Amine Coordination & Deprotonation amido_complex->deprotonation R'-NH₂ + Base reductive_elim->amido_complex oxidative_add->pd0 deprotonation->oxidative_addition_complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Reagents & Their Roles:

  • Palladium Source: While Pd(0) sources like Pd₂(dba)₃ can be used, Pd(II) precursors such as Pd(OAc)₂ are more common as they are more stable to air and are reduced in situ to the active Pd(0) species.[6] Modern, well-defined precatalysts are often preferred as they provide more reliable and efficient generation of the active catalyst.[2][12]

  • Ligands: The choice of ligand is arguably the most critical parameter for a successful reaction.[12] For coupling anilines, bulky and electron-rich dialkylbiaryl phosphine ligands are state-of-the-art.[13] These ligands promote the crucial oxidative addition and reductive elimination steps while stabilizing the monoligated Pd(0) species believed to be the active catalyst.[12][13] Examples include BrettPhos, RuPhos, and XPhos.[14][15]

  • Base: A base is required to deprotonate the amine, facilitating the formation of the palladium-amido complex. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are common for anilines. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be used for more sensitive substrates.

  • Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or tetrahydrofuran (THF) are typically used.[7]

The Ullmann Condensation: A Copper-Catalyzed Alternative

The Ullmann condensation is a classical method for C-N bond formation that utilizes a copper catalyst.[16][17] While traditional protocols required harsh conditions (high temperatures, stoichiometric copper), modern variations employ soluble copper salts (e.g., CuI) with ligands, allowing for milder and more efficient transformations.[16][18] The C-N bond-forming variant is often referred to as the Goldberg reaction.[16][18]

This reaction can be an excellent alternative to palladium-catalyzed methods, particularly for certain substrate classes or when orthogonal reactivity is desired.[14][19] For instance, in molecules containing both an amine and a phenol, palladium catalysts might selectively promote N-arylation while copper catalysts can be tuned to favor O-arylation, providing powerful strategic control.[14]

Part 2: Experimental Protocols & Application Notes

The following protocols provide detailed, step-by-step methodologies for the N-arylation of Methyl 2-(3-aminophenoxy)acetate hydrochloride.

Important Pre-reaction Note: The starting material is a hydrochloride salt. The amine must be liberated either by pre-treatment with a base or, more conveniently, by using an additional equivalent of the base in the reaction mixture. The protocols below assume the latter approach.

Protocol 1: Buchwald-Hartwig Amination with an Aryl Bromide

This protocol details a general procedure for the palladium-catalyzed coupling of Methyl 2-(3-aminophenoxy)acetate hydrochloride with a representative aryl bromide, 2-bromo-1,3-dimethylbenzene. The use of a bulky biarylphosphine ligand (BrettPhos) is recommended for this class of transformation.[14]

Reaction Scheme: Methyl 2-(3-aminophenoxy)acetate HCl + 2-Bromo-1,3-dimethylbenzene → Methyl 2-(3-((2,6-dimethylphenyl)amino)phenoxy)acetate

Materials

ReagentM.W.Amount (1 mmol scale)MolesEquivalents
Methyl 2-(3-aminophenoxy)acetate HCl219.65219.7 mg1.0 mmol1.0
2-Bromo-1,3-dimethylbenzene185.06203.6 mg1.1 mmol1.1
BrettPhos Pd G3 Precatalyst860.5317.2 mg0.02 mmol0.02
Sodium tert-butoxide (NaOt-Bu)96.10211.4 mg2.2 mmol2.2
Anhydrous Toluene-5 mL--

Experimental Procedure

Caption: General experimental workflow for cross-coupling.

  • Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add Methyl 2-(3-aminophenoxy)acetate hydrochloride (219.7 mg, 1.0 mmol), BrettPhos Pd G3 precatalyst (17.2 mg, 0.02 mmol), and sodium tert-butoxide (211.4 mg, 2.2 mmol).

    • Causality Note: The use of a precatalyst ensures the reliable formation of the active Pd(0) species.[12] Two equivalents of base are used: one to neutralize the hydrochloride salt and one to deprotonate the amine during the catalytic cycle.

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is crucial as the Pd(0) catalyst and some ligands are oxygen-sensitive.

  • Reagent Addition: Through the septum, add anhydrous toluene (5 mL) followed by 2-bromo-1,3-dimethylbenzene (203.6 mg, 1.1 mmol) via syringe.

  • Reaction Execution: Place the sealed vial in a preheated oil bath or heating block set to 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking a small aliquot from the reaction mixture.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove palladium residues and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the desired N-arylated product.

Protocol 2: Copper-Catalyzed Ullmann-Type N-Arylation with an Aryl Iodide

This protocol offers a palladium-free alternative, coupling the same amine with an aryl iodide. Copper-catalyzed reactions often require more polar solvents and may need higher temperatures, but can be highly effective.[14]

Reaction Scheme: Methyl 2-(3-aminophenoxy)acetate HCl + 4-Iodotoluene → Methyl 2-(3-(p-tolylamino)phenoxy)acetate

Materials

ReagentM.W.Amount (1 mmol scale)MolesEquivalents
Methyl 2-(3-aminophenoxy)acetate HCl219.65219.7 mg1.0 mmol1.0
4-Iodotoluene218.04261.6 mg1.2 mmol1.2
Copper(I) Iodide (CuI)190.4519.0 mg0.1 mmol0.1
Picolinic Acid123.1124.6 mg0.2 mmol0.2
Potassium Phosphate (K₃PO₄)212.27636.8 mg3.0 mmol3.0
Anhydrous DMSO-4 mL--

Experimental Procedure

  • Vessel Preparation: To a reaction vial with a stir bar, add Methyl 2-(3-aminophenoxy)acetate hydrochloride (219.7 mg, 1.0 mmol), 4-iodotoluene (261.6 mg, 1.2 mmol), copper(I) iodide (19.0 mg, 0.1 mmol), picolinic acid (24.6 mg, 0.2 mmol), and potassium phosphate (636.8 mg, 3.0 mmol).

    • Causality Note: Picolinic acid acts as a ligand to stabilize the copper catalyst in solution and facilitate the coupling.[14] A stronger base like K₃PO₄ is effective in this system and is used in excess to neutralize the HCl salt and drive the reaction.

  • Reagent Addition: Add anhydrous Dimethyl Sulfoxide (DMSO) (4 mL). Seal the vial tightly with a cap.

  • Reaction Execution: Place the sealed vial in a preheated oil bath or heating block set to 120 °C. Stir vigorously for 24-48 hours.

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (30 mL).

  • Extraction: Transfer to a separatory funnel. The product will be in the organic layer. Separate the layers and extract the aqueous layer again with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic extracts and wash thoroughly with water (3 x 20 mL) to remove DMSO, followed by brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Part 3: Data Summary and Method Selection

FeatureProtocol 1: Buchwald-HartwigProtocol 2: Ullmann-Type
Reaction Type Palladium-Catalyzed C-N AminationCopper-Catalyzed C-N Amination
Typical Coupling Partner Aryl Bromides, Chlorides, TriflatesAryl Iodides, Bromides
Catalyst System Pd Precatalyst + Biarylphosphine LigandCuI + N,O-donor Ligand (e.g., Picolinic Acid)
Typical Base NaOt-Bu, LiHMDSK₃PO₄, Cs₂CO₃
Typical Solvent Toluene, Dioxane, THFDMSO, DMF, NMP
Temperature Range 80 - 110 °C110 - 150 °C
Key Advantages Broad scope, milder conditions, high yields.[2]Palladium-free, orthogonal selectivity possible.[14]
Key Considerations Requires strict inert atmosphere. Ligands can be costly.Often requires higher temperatures and longer reaction times.[16]

Part 4: References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Singleton, J. T. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of the American Chemical Society. [Link]

  • Altman, R. A., Shafir, A., Choi, A., Lichtor, P. A., & Buchwald, S. L. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society. [Link]

  • Wagner, M., et al. A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. Organic Process Research & Development. [Link]

  • Boruah, P. R., et al. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Royal Society of Chemistry. [Link]

  • Feng, J., et al. Transition-metal-catalyzed enantioselective C–N cross-coupling. Chemical Society Reviews. [Link]

  • Boruah, P. R., et al. A novel green protocol for ligand free Suzuki–Miyaura cross-coupling reactions in WEB at room temperature. RSC Advances. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Bila, E. Y., et al. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Taylor & Francis Online. [Link]

  • Vantourout, J. C., et al. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. ACS Publications. [Link]

  • Kumar, S., et al. Cu(ii)-Catalyzed C2-site functionalization of p-aminophenols: an approach for selective cross-dehydrogenative aminations. Organic Chemistry Frontiers. [Link]

  • Altman, R. A., et al. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. [Link]

  • Evano, G., et al. Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews. [Link]

  • Kim, J., & Lee, S. Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[5][6]-Rearrangement—Oxa-Michael Addition Cascade Reactions. Molecules. [Link]

  • Billingsley, K. L., & Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society. [Link]

  • A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Organic Chemistry Portal. [Link]

  • Advances in Cross-Coupling Reactions. MDPI. [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. University of South Carolina Scholar Commons. [Link]

  • Ullmann condensation. In: Wikipedia. [Link]

  • Hkiri, S., et al. Palladium-catalyzed Suzuki–Miyaura cross-coupling with -aminophosphonates based on 1,3,4-oxadiazole as ligands. Semantic Scholar. [Link]

  • Tasker, S. Z., et al. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. ACS Catalysis. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Duke, R. Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Link]

  • Hkiri, S., et al. Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus. Chimie. [Link]

  • [Named Reaction #2] Buchwald-Hartwig Amination. Reddit. [Link]

  • Ullmann Condensation. SynArchive. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. MDPI. [Link]

  • "On Water'' Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. ResearchGate. [Link]

  • Ullmann condensation. Wikidoc. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-(3-aminophenoxy)acetate Hydrochloride

Welcome to the dedicated technical support guide for the synthesis of Methyl 2-(3-aminophenoxy)acetate hydrochloride (CAS: 150319-83-8), a valuable building block in medicinal chemistry and drug development.[1][2] This g...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of Methyl 2-(3-aminophenoxy)acetate hydrochloride (CAS: 150319-83-8), a valuable building block in medicinal chemistry and drug development.[1][2] This guide is structured to provide researchers, scientists, and process chemists with actionable insights to overcome common synthetic challenges and improve yield and purity. The core of this synthesis is a Williamson ether synthesis followed by salt formation.[3][4] This document will address frequent issues encountered during this two-step process.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, providing explanations and recommended solutions.

Q1: My overall yield is consistently low. What are the most likely causes in the ether synthesis step?

Low yields in the initial Williamson ether synthesis step, where 3-aminophenol is reacted with a methyl haloacetate, are common and can be traced to several factors.[5]

  • Inefficient Deprotonation of 3-Aminophenol: The reaction requires the formation of the phenoxide ion, which is the active nucleophile.[3][4] The phenolic proton is significantly more acidic than the amine protons, but incomplete deprotonation will leave starting material unreacted.

    • Solution: Ensure your base is appropriate and used in sufficient quantity. While strong bases like NaH can be used, they increase the risk of side reactions.[6] A moderately weak base like potassium carbonate (K₂CO₃) is often preferred as it is selective for the phenolic hydroxyl group.[6][7] Use at least 1.5-2.0 equivalents to drive the equilibrium towards the phenoxide. Ensure the K₂CO₃ is finely powdered and anhydrous to maximize its reactivity.

  • Competitive N-Alkylation: A significant side reaction is the alkylation of the amino group instead of the desired O-alkylation of the phenol.[2][4] The nitrogen atom is also nucleophilic and can compete for the methyl haloacetate.[1][2]

    • Solution: This is primarily controlled by the choice of base and solvent. Using a weaker base like K₂CO₃ in a polar aprotic solvent (e.g., acetone, DMF, or acetonitrile) favors selective deprotonation of the more acidic phenol, making the resulting phenoxide the dominant nucleophile.[4][6] Stronger bases can deprotonate the amine, increasing N-alkylation.

  • Hydrolysis of the Ester: The methyl ester is susceptible to hydrolysis back to the carboxylic acid, especially if conditions are not anhydrous or if a strong, nucleophilic base like NaOH is used at elevated temperatures.[8][9]

    • Solution: Use anhydrous solvents and reagents.[5] Potassium carbonate is less nucleophilic than hydroxides, minimizing this risk. After the reaction, a neutral or slightly acidic workup is preferable to a strongly basic one.

  • Side Reactions of the Alkylating Agent: Primary alkyl halides are preferred for Williamson ether synthesis to avoid elimination reactions (E2).[10][11] While methyl haloacetates are primary, they can still undergo side reactions.

    • Solution: Add the methyl haloacetate slowly to the reaction mixture to maintain a low instantaneous concentration, which can help minimize side reactions.[5] The reaction is typically run at elevated temperatures (50-100 °C), but excessively high temperatures can promote side product formation.[5][12]

Q2: I'm observing multiple spots on my TLC/peaks in my HPLC analysis of the crude product, even after the reaction appears complete. What are these impurities?

The presence of multiple impurities is a common issue. Identifying them is key to optimizing the reaction and purification.[9]

  • Unreacted 3-Aminophenol: This is often the most common impurity if deprotonation or reaction time was insufficient.[9]

  • Methyl 2-(3-(methylamino)phenoxy)acetate (N-alkylated isomer): This is the product of competitive N-alkylation.[1] It often has a similar polarity to the desired product, making it difficult to separate.

  • 2-(3-Aminophenoxy)acetic acid (Hydrolyzed Product): This results from the hydrolysis of the methyl ester.[8][9] It will appear as a more polar spot on TLC.

  • N,O-Dialkylated Product: In some cases, both the amine and the phenol can be alkylated. This is more likely if an excess of the alkylating agent and a strong base are used.

Potential Impurity Source Troubleshooting Action
3-AminophenolIncomplete reactionIncrease reaction time, temperature, or equivalents of base.
N-Alkylated IsomerCompetitive side reactionUse a weaker base (K₂CO₃); ensure slow addition of alkylating agent.
Hydrolyzed AcidWater in reaction/workupUse anhydrous solvents; avoid strongly basic workup conditions.[8][9]
Isomeric ImpuritiesImpure starting materialSource high-purity 3-aminophenol (check for 2- and 4-aminophenol).[9]

Q3: The final hydrochloride salt formation step is giving me an oil or a very poor yield. How can I improve crystallization?

Precipitating the hydrochloride salt can be challenging. The goal is to protonate the basic amino group to form a crystalline salt.

  • Purity of the Free Base: The most critical factor for successful crystallization is the purity of the starting material, Methyl 2-(3-aminophenoxy)acetate. Oily impurities, especially the N-alkylated isomer, can significantly inhibit crystal formation.

    • Solution: Purify the crude product from the first step before salt formation. Flash column chromatography on silica gel is highly effective.[1] A gradient of ethyl acetate in hexanes is a common eluent system.[1]

  • Choice of Solvent: The solvent system for precipitation is crucial. The free base should be soluble, while the hydrochloride salt should be insoluble.

    • Solution: A common and effective method is to dissolve the purified free base in a solvent like anhydrous diethyl ether or ethyl acetate. Then, add a solution of HCl in the same solvent (or bubble dry HCl gas through the solution) until precipitation is complete.[13] Using methanol/trimethylchlorosilane is also an effective system for in-situ esterification and salt formation.[14]

  • Controlling Precipitation: Crashing the product out of solution too quickly can lead to the formation of an oil or amorphous solid.

    • Solution: Cool the solution slowly after adding HCl. Scratching the inside of the flask with a glass rod can help induce nucleation. If an oil forms, try to redissolve it by gentle warming and then allow it to cool very slowly, perhaps with the addition of a non-polar co-solvent like hexane to reduce solubility.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the key reaction, and why is selectivity an issue?

The primary reaction is a Williamson ether synthesis, which proceeds via an Sₙ2 mechanism.[3][4][11] The key challenge is the presence of two nucleophilic sites on the 3-aminophenol molecule: the hydroxyl group (-OH) and the amino group (-NH₂). This makes it an "ambident nucleophile".[4]

  • O-Alkylation (Desired): The phenoxide, formed by deprotonating the hydroxyl group, attacks the electrophilic carbon of the methyl haloacetate. This is the desired pathway.

  • N-Alkylation (Side Reaction): The lone pair on the nitrogen of the amino group can also attack the methyl haloacetate.

The diagram below illustrates this competitive reaction. Selectivity is achieved by exploiting the difference in acidity between the phenol (pKa ~10) and the anilinium ion (pKa ~4-5). A base like potassium carbonate is strong enough to deprotonate the phenol but generally not the amine, thus favoring the generation of the phenoxide nucleophile.

Reaction_Selectivity sub 3-Aminophenol + Methyl Chloroacetate phenoxide Phenoxide Intermediate (Stronger Nucleophile) sub->phenoxide Selective Deprotonation amine Amine (Weaker Nucleophile) sub->amine Remains Protonated base Base (K₂CO₃) prod_O Desired Product (O-Alkylation) phenoxide->prod_O Sₙ2 Attack prod_N Side Product (N-Alkylation) amine->prod_N Competitive Sₙ2 Attack

Caption: O-Alkylation vs. N-Alkylation pathway selectivity.

Q2: Can you provide a standard, optimized protocol for the synthesis?

Certainly. This protocol is a robust starting point, but may require minor optimization based on your specific lab conditions and reagent purity.

Experimental Protocol: Two-Step Synthesis

Part A: Methyl 2-(3-aminophenoxy)acetate (Williamson Ether Synthesis)

  • Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-aminophenol (1.0 eq.).

  • Solvent & Base: Add anhydrous acetone or N,N-Dimethylformamide (DMF) (approx. 10 mL per gram of 3-aminophenol) and finely powdered anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

  • Heating: Stir the suspension vigorously and heat to reflux (for acetone) or ~80 °C (for DMF). Maintain for 1 hour to ensure formation of the potassium phenoxide salt.

  • Alkylating Agent Addition: Slowly add methyl chloroacetate or methyl bromoacetate (1.1 eq.) to the mixture dropwise over 30 minutes.

  • Reaction: Continue to stir the mixture at reflux/80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the 3-aminophenol is consumed (typically 4-8 hours).[8]

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KCl/KBr).

    • Wash the salts with a small amount of fresh solvent.

    • Concentrate the combined filtrate under reduced pressure to obtain the crude product.

  • Purification (Recommended):

    • Dissolve the crude residue in a minimal amount of dichloromethane or ethyl acetate.

    • Purify by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 40:60).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield a pale oil or solid.

Part B: Methyl 2-(3-aminophenoxy)acetate hydrochloride (Salt Formation)

  • Dissolution: Dissolve the purified product from Part A in anhydrous diethyl ether or ethyl acetate.

  • Acidification: Slowly add a 2M solution of HCl in diethyl ether (or a similar commercially available solution) dropwise with stirring.

  • Precipitation: The hydrochloride salt should precipitate as a white or off-white solid. Continue adding the HCl solution until no further precipitation is observed.

  • Isolation:

    • Stir the resulting slurry for 30 minutes at room temperature or in an ice bath.

    • Collect the solid by vacuum filtration.

    • Wash the filter cake with a small amount of cold, anhydrous diethyl ether.

    • Dry the product under vacuum to yield the final Methyl 2-(3-aminophenoxy)acetate hydrochloride.

The overall workflow is summarized in the diagram below.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrochloride Salt Formation A 3-Aminophenol + K₂CO₃ in Acetone/DMF B Add Methyl Chloroacetate A->B C Reflux (4-8h) B->C D Filter & Concentrate C->D E Column Chromatography D->E F Dissolve Purified Product in Diethyl Ether E->F Pure Free Base G Add HCl Solution F->G H Filter & Dry G->H I I H->I Final Product: Hydrochloride Salt

Caption: Overall synthetic workflow diagram.

References

  • ChemTalk, Williamson Ether Synthesis. Available at: [Link]

  • Wikipedia, Williamson ether synthesis. Available at: [Link]

  • Organic Syntheses, Procedure for hydrochloride salt formation. Available at: [Link]

  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299. Available at: [Link]

  • J&K Scientific LLC, Williamson Ether Synthesis. Available at: [Link]

  • Organic Chemistry Portal, Williamson Synthesis. Available at: [Link]

  • Chemistry Steps, Williamson Ether Synthesis. Available at: [Link]

  • ResearchGate, Why n-alkylation is more favorable than o-alkyation? Available at: [Link]

  • ACS Publications, Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. Available at: [Link]

  • ResearchGate, (PDF) Selective alkylation of aminophenols. Available at: [Link]

  • Chemistry LibreTexts, 15.3: The Williamson Ether Synthesis. Available at: [Link]

  • YouTube, Choosing the Best Williamson Ether Synthesis. Available at: [Link]

  • Master Organic Chemistry, The Williamson Ether Synthesis. Available at: [Link]

  • PMC, Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Available at: [Link]

  • Glen Research, Technical Brief - Capping and Trityl-protected Amino-Modifiers. Available at: [Link]

  • PMC, A Convenient Synthesis of Amino Acid Methyl Esters. Available at: [Link]

Sources

Optimization

Troubleshooting solubility issues with Methyl 2-(3-aminophenoxy)acetate hydrochloride in aqueous media

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot solubility issues with Methyl 2-(3-aminophenoxy)acetate hydrochloride in aqueous media. As a Senior Application Scien...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot solubility issues with Methyl 2-(3-aminophenoxy)acetate hydrochloride in aqueous media. As a Senior Application Scientist, this document synthesizes fundamental chemical principles with practical, field-tested advice to ensure you can confidently prepare your solutions for accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: I'm trying to dissolve Methyl 2-(3-aminophenoxy)acetate hydrochloride in water, but it's not dissolving completely. What is the first thing I should check?

A1: The first step is to verify the pH of your water or aqueous buffer. Methyl 2-(3-aminophenoxy)acetate hydrochloride is the salt of a weak base (the amine group) and a strong acid (HCl). Its solubility is highly dependent on pH. In its salt form, the amine is protonated (-NH3+), which makes it ionic and generally more water-soluble.[1][2][3][4][5] If the pH of your medium is too high (alkaline), the protonated amine will be deprotonated to its free base form (-NH2), which is significantly less polar and therefore less soluble in water. Ensure your aqueous medium is neutral or, preferably, slightly acidic to maintain the compound in its charged, more soluble form.

Q2: What is the ideal pH range for dissolving this compound?

Q3: Can I just add a small amount of acid to my water to help it dissolve?

A3: Yes, this is a common and effective strategy. Adding a small amount of a dilute strong acid like HCl can lower the pH and promote the dissolution of the amine hydrochloride. However, be cautious of the "common ion effect."[11][12][13][14][15] Since your compound is a hydrochloride salt, significantly increasing the concentration of chloride ions (Cl-) by adding a large amount of HCl can actually suppress the dissolution of the salt.[11][12] It is often better to use a dilute solution of an acid with a different anion (e.g., sulfuric or phosphoric acid) or to use a pre-formulated acidic buffer.

Q4: I'm using a buffer that contains chloride ions (e.g., a high concentration NaCl buffer). Could this be a problem?

A4: Yes, this could be a significant issue due to the common ion effect. The dissolution of your compound, Methyl 2-(3-aminophenoxy)acetate hydrochloride (R-NH3+Cl-), is an equilibrium process:

R-NH3+Cl- (solid) <=> R-NH3+ (aqueous) + Cl- (aqueous)

If your buffer already contains a high concentration of chloride ions (the "common ion"), Le Châtelier's principle predicts that the equilibrium will shift to the left, favoring the solid, undissolved state and thus reducing the overall solubility.[14][15] If you suspect this is the problem, try preparing your solution in a low-chloride or chloride-free buffer with a suitable pH.

Troubleshooting Guide: Step-by-Step Solutions

Problem: Compound precipitates out of solution or forms a cloudy suspension.

This is the most common issue and is almost always related to pH and the equilibrium between the hydrochloride salt and its less soluble free base form.

Step 1: pH Assessment and Adjustment

  • Protocol:

    • Measure the pH of your stock solution or final buffered medium.

    • If the pH is neutral (≈7) or alkaline (>7), the compound is likely converting to its free base.

    • Adjust the pH to a more acidic range (e.g., pH 3-5) by adding dilute HCl or a suitable acidic buffer. Add the acid dropwise while stirring and monitor the solution for clarity.

  • Causality: The primary amine on the molecule is a weak base. In acidic conditions, it exists as the protonated ammonium salt, which is ionic and thus water-soluble.[2][3][5] As the pH increases, the amine is deprotonated, losing its charge and becoming significantly less soluble.

Step 2: Gentle Heating and Sonication

  • Protocol:

    • Gently warm the solution in a water bath (e.g., to 30-40°C) while stirring continuously.

    • Alternatively, place the vial in an ultrasonic bath for 5-10 minute intervals.

    • Always check for compound stability at elevated temperatures if this information is available.

  • Causality: For many compounds, solubility increases with temperature as the dissolution process is often endothermic. Sonication provides energy to break up the crystal lattice of the solid powder, facilitating its interaction with the solvent.

Step 3: Co-Solvent Addition

  • Protocol:

    • If the compound remains insoluble even at an appropriate pH, consider adding a small percentage of a water-miscible organic co-solvent.

    • Common choices include DMSO, DMF, or ethanol.

    • Start with a low percentage (e.g., 1-5% v/v) and gradually increase if necessary. Be mindful that the co-solvent may affect your downstream experiments.

  • Causality: The Methyl 2-(3-aminophenoxy)acetate moiety has both polar and non-polar characteristics. An organic co-solvent can help to solvate the less polar parts of the molecule, thereby increasing its overall solubility in the aqueous mixture.

Data Summary Table

ParameterConditionExpected Effect on SolubilityRationale
pH Decrease (more acidic)Increase Favors the protonated, charged, and more soluble amine salt form.[7][9][10]
pH Increase (more alkaline)Decrease Promotes deprotonation to the neutral, less soluble free base form.
Temperature IncreaseLikely Increase Provides energy to overcome the crystal lattice energy.
Chloride Ion Concentration HighDecrease Common ion effect shifts equilibrium towards the solid state.[11][12][13]
Ionic Strength (non-Cl- ions) HighMay Increase "Salting in" or the "uncommon-ion effect" can sometimes increase solubility.[15]
Organic Co-solvent Addition (e.g., DMSO, Ethanol)Increase Helps to solvate the non-polar regions of the molecule.

Visualizing the Troubleshooting Workflow

This diagram illustrates the logical progression of steps to take when encountering solubility issues with Methyl 2-(3-aminophenoxy)acetate hydrochloride.

G cluster_0 Troubleshooting Workflow A Start: Incomplete Dissolution B Measure pH of Solution A->B C Is pH < 6? B->C Read pH D Adjust pH to 3-5 with dilute acid (non-chloride preferred) C->D No G Check for Common Ion Effect (High [Cl-]) C->G Yes I Solution Clear? D->I E Apply Gentle Heat (30-40°C) or Sonication E->I F Consider Co-solvent (e.g., 1-10% DMSO) K Consult Literature for Specific Solubility Data or Alternative Salts F->K G->E No H Use a Chloride-Free Buffer G->H Yes H->I I->F No J Success: Solution Ready for Use I->J Yes

Caption: A step-by-step decision tree for troubleshooting solubility.

Chemical Equilibrium of Dissolution

This diagram illustrates the key equilibrium affecting the solubility of an amine hydrochloride and how pH influences it.

G cluster_1 Influence of pH on Solubility Solid R-NH₃⁺Cl⁻ (Solid) (Low Solubility) Dissolved R-NH₃⁺ (aq) + Cl⁻ (aq) (High Solubility) Solid->Dissolved Dissolution Dissolved->Solid Precipitation (Common Ion Effect) FreeBase R-NH₂ (aq or precipitate) (Very Low Solubility) Dissolved->FreeBase + OH⁻ (High pH) FreeBase->Dissolved + H⁺ (Low pH)

Caption: The pH-dependent equilibrium of an amine hydrochloride in water.

References

  • Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules.
  • Methyl 2-(3-aminophenyl)acetate hydrochloride | 150319-83-8. MilliporeSigma.
  • Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET and DMPK. (2015-12-30).
  • Precaution on use of hydrochloride salts in pharmaceutical formul
  • Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. PubMed. (2006-12-15).
  • Theory of aqueous solubility prediction. Chemaxon Docs.
  • Effect of chloride ion on dissolution of different salt forms of haloperidol.
  • Henderson-Hasselbalch equation – An ABC of PK/PD.
  • Common Ion Effect on Solubility of Ionic Salts.
  • Common-Ion Effect. AP Chemistry.
  • Common-ion effect. Wikipedia.
  • Amine salts. Oxford Reference.
  • Why do amines dissolve in hydrochloric acid?. Quora. (2017-03-01).
  • Amines. Purdue University.
  • Hydrochloride. Wikipedia.
  • 15.13: Amines as Bases. Chemistry LibreTexts. (2020-07-30).

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of Methyl 2-(3-aminophenoxy)acetate hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, self-validating methodologies for the pu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, self-validating methodologies for the purification of Methyl 2-(3-aminophenoxy)acetate hydrochloride.

This guide bypasses generic advice to address the specific chemical causality of this bifunctional molecule, ensuring high-yield recovery while preventing common degradation pathways such as ester hydrolysis and aniline oxidation.

Chemical Causality & Material Properties (The "Why")

To purify Methyl 2-(3-aminophenoxy)acetate hydrochloride successfully, you must first understand the competing vulnerabilities within its structure:

  • The Anilinium Hydrochloride Salt: The primary amine on the phenoxy ring is protonated. This ionic state makes the molecule highly polar, hygroscopic, and soluble in short-chain protic solvents, but insoluble in non-polar organic solvents. Crucially, the hydrochloride salt stabilizes the aniline group against atmospheric oxidation, which otherwise degrades free anilines into dark azo-tars[1].

  • The Methyl Ester: The ester linkage is highly susceptible to hydrolysis. Prolonged exposure to heat in the presence of water or strong nucleophiles will rapidly cleave the methyl group, yielding the corresponding carboxylic acid[2].

Therefore, anhydrous conditions and strict temperature control are non-negotiable during purification.

Degradation Molecule Methyl 2-(3-aminophenoxy)acetate HCl HeatWater Aqueous Conditions + Heat (Acidic or Basic) Molecule->HeatWater BaseAir Free-basing + O2 / Light (Prolonged Exposure) Molecule->BaseAir Hydrolysis Ester Hydrolysis (Yields Carboxylic Acid) HeatWater->Hydrolysis Cleaves -OCH3 Oxidation Aniline Oxidation (Yields Azo/Tar Compounds) BaseAir->Oxidation Oxidizes -NH2

Caption: Primary degradation pathways of Methyl 2-(3-aminophenoxy)acetate during purification.

Experimental Workflows (The "How")

The choice of purification depends entirely on the purity profile of your crude material.

Workflow Start Crude Methyl 2-(3-aminophenoxy)acetate HCl Check Assess Purity via LC-MS/NMR Start->Check HighPur Purity > 85% (Minor Impurities) Check->HighPur Clean Profile LowPur Purity < 85% (Complex Mixture) Check->LowPur Tars/Byproducts Recryst Antisolvent Recrystallization (MeOH / Diethyl Ether) HighPur->Recryst Freebase 1. Free-base (Cold NaHCO3) 2. Silica Chromatography 3. Re-salt (HCl in Dioxane) LowPur->Freebase Pure Pure Crystalline HCl Salt Recryst->Pure Filter & Dry Freebase->Pure Precipitate

Caption: Workflow decision tree for the purification of Methyl 2-(3-aminophenoxy)acetate HCl.

Protocol A: Antisolvent Recrystallization (For >85% Purity)

Because the solubility of aniline hydrochlorides decreases significantly as the alcohol carbon chain lengthens[3], anhydrous methanol paired with diethyl ether is the optimal system[4].

  • Dissolution: Place the crude salt in a flame-dried round-bottom flask under nitrogen. Add a minimal volume of hot (55°C) anhydrous methanol just until the solid dissolves.

  • Filtration (Optional): If insoluble black particulate (oxidized tar) remains, perform a hot gravity filtration through a fluted filter paper.

  • Antisolvent Addition: Remove from heat. While stirring gently, add anhydrous diethyl ether dropwise.

    • Self-Validation Check: Stop adding ether the moment the solution becomes persistently turbid (cloudy). If it separates into two liquid layers instead of a cloudy suspension, you have "oiled out" (see FAQ).

  • Crystallization: Allow the flask to cool to room temperature undisturbed for 2 hours, then transfer to a 4°C fridge, and finally a -20°C freezer overnight.

  • Isolation: Collect the white/off-white crystals via vacuum filtration (Buchner funnel). Wash the filter cake with ice-cold diethyl ether to strip away residual methanolic mother liquor. Dry under high vacuum.

Protocol B: Free-Basing & Chromatography (For <85% Purity or Tars)

Attempting to run the hydrochloride salt directly on normal-phase silica will result in severe streaking due to the strong interaction between the anilinium ion and acidic silanol groups. You must neutralize it first.

  • Free-Basing: Suspend the crude salt in ethyl acetate (EtOAc) and cool to 0°C. Slowly add ice-cold saturated aqueous sodium bicarbonate ( NaHCO3​ ) until the aqueous layer reaches pH 7-8.

    • Causality Note: Keeping the mixture cold and using a weak base prevents the hydrolysis of the methyl ester.

  • Extraction: Separate the organic layer. Wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure (bath temp < 30°C).

    • Self-Validation Check: Spot the organic layer on a TLC plate (Hexane:EtOAc 1:1). The free base will migrate (Rf ~0.4), whereas any hydrolyzed carboxylic acid byproduct will remain stuck at the baseline.

  • Chromatography: Purify the free base via flash silica gel chromatography using a Hexane/EtOAc gradient.

  • Re-Salting: Dissolve the purified free base in anhydrous diethyl ether. Under vigorous stirring, dropwise add 1.05 equivalents of 4M HCl in dioxane. The pure Methyl 2-(3-aminophenoxy)acetate hydrochloride will immediately precipitate as a white solid. Filter and dry.

Data Presentation: Solvent Selection Matrix

Summarizing the quantitative and qualitative data for recrystallization solvent choices:

SolventRoleBoiling Point (°C)Polarity IndexSuitability & Causality
Methanol (Anhydrous) Primary Solvent64.75.1Optimal. Dissolves the HCl salt readily when hot. Must be strictly anhydrous to prevent ester hydrolysis.
Ethanol (Anhydrous) Primary Solvent78.35.2Sub-optimal. Lower solubility for aniline hydrochlorides compared to methanol[3]; higher boiling point increases thermal degradation risk.
Diethyl Ether Antisolvent34.62.8Optimal. Rapidly decreases mixture polarity, forcing the ionic salt to crystallize. Easy to remove under vacuum[4].
Ethyl Acetate Antisolvent77.14.4Acceptable. Good alternative to ether if flammability is a concern, but requires colder temperatures (-20°C) to force precipitation.
Water Solvent100.010.2Avoid. Heating the methyl ester in water will cause rapid hydrolysis to the carboxylic acid[2].

Troubleshooting & FAQs

Q: Why did my recrystallization yield a sticky oil at the bottom of the flask instead of crystals? A: This phenomenon is known as "oiling out" (liquid-liquid phase separation). It occurs when the compound precipitates above its melting point in the solvent mixture, or when residual water is present in your solvents (the HCl salt is highly hygroscopic). Troubleshooting: Ensure all solvents are strictly anhydrous. If oiling occurs, reheat the mixture until it forms a single homogeneous phase, add a tiny amount of primary solvent (methanol), and cool it much more slowly. Scratching the inside of the glass flask with a glass rod can provide nucleation sites to force crystallization.

Q: I am losing my product to a baseline spot on TLC. Why is the methyl ester group disappearing? A: You are experiencing ester hydrolysis. The methyl ester is highly sensitive to both acidic and basic aqueous conditions, especially at elevated temperatures[5]. Troubleshooting: Never heat the compound in the presence of water. If you are performing an aqueous workup (Protocol B), keep the solutions ice-cold and use a mild base like NaHCO3​ rather than NaOH or KOH .

Q: The crude salt is a dark brown/green color. Does this mean it's ruined? A: Not necessarily. Discoloration indicates trace oxidation of the aniline moiety. Free anilines are highly prone to oxidation by atmospheric oxygen and light, forming highly colored azo or quinoid oligomers. Troubleshooting: The hydrochloride salt is much more resistant to this than the free base. To remove the color, perform a hot filtration through a pad of Celite with a small amount of activated charcoal (Norit) before adding your antisolvent. Always store the final purified salt in an amber, air-tight vial backfilled with argon at -20°C.

References

  • Google Patents. "US5113009A - Preparation and isolation of mineral acid salt of an amino acid methyl ester." Google Patents.
  • Journal of Chemical & Engineering Data. "Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems." ACS Publications. Available at: [Link]

Sources

Optimization

Preventing oxidative degradation of Methyl 2-(3-aminophenoxy)acetate hydrochloride in solution

Answering your request to create a technical support center for preventing the oxidative degradation of Methyl 2-(3-aminophenoxy)acetate hydrochloride in solution. Technical Support Center: Methyl 2-(3-aminophenoxy)aceta...

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Author: BenchChem Technical Support Team. Date: March 2026

Answering your request to create a technical support center for preventing the oxidative degradation of Methyl 2-(3-aminophenoxy)acetate hydrochloride in solution.

Technical Support Center: Methyl 2-(3-aminophenoxy)acetate hydrochloride

A Guide to Preventing Oxidative Degradation in Solution

As a Senior Application Scientist, I've frequently encountered researchers facing stability challenges with aromatic amines like Methyl 2-(3-aminophenoxy)acetate hydrochloride. The characteristic discoloration—from a clear, pale yellow to a problematic pink, red, or brown—is a classic sign of oxidative degradation. This guide provides a comprehensive, cause-and-effect-based approach to help you diagnose, troubleshoot, and prevent these issues, ensuring the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs) - Quick Guide

Q1: My solution of Methyl 2-(3-aminophenoxy)acetate hydrochloride turned pink/brown. What's happening? A1: This discoloration is a hallmark of oxidation. The primary aromatic amine group on your molecule is highly susceptible to oxidation by atmospheric oxygen. This process is often accelerated by exposure to light, high pH, and the presence of trace metal ions, leading to the formation of highly colored quinone-imine species and subsequent polymers.[1]

Q2: What are the immediate steps I can take to prevent this degradation? A2: To mitigate oxidation, you must control the solution's environment. The most effective immediate strategies are:

  • Work under an inert atmosphere: Purge your solvent with nitrogen or argon before dissolving the compound and blanket the headspace of your container.[2][3][4]

  • Protect from light: Use amber glass vials or wrap your containers in aluminum foil.[2]

  • Control the pH: Maintain a slightly acidic pH (e.g., pH 4-6). The hydrochloride salt helps, but buffering may be necessary for long-term stability. Alkaline conditions deprotonate the phenolic hydroxyl group (if the ester is hydrolyzed) or the amine, making the compound more susceptible to oxidation.[1][5]

  • Use chelating agents: Add a small amount of EDTA or citric acid to sequester catalytic metal ions.[6][7]

Q3: Is it safe to use a discolored solution for my experiment? A3: No. Discoloration indicates the formation of impurities. Using a degraded solution will lead to inaccurate quantification, reduced compound activity, and potentially introduce confounding variables into your experiments. It is critical to prepare fresh solutions using preventative measures.

Q4: How should I properly store my stock solutions? A4: For optimal stability, stock solutions should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed, amber vial at 2-8°C.[3] For long-term storage, consider flash-freezing aliquots in an inert atmosphere and storing them at -20°C or -80°C to minimize freeze-thaw cycles.

In-Depth Troubleshooting Guide

This section addresses specific experimental issues with detailed explanations and corrective actions.

Issue 1: Rapid Discoloration Upon Dissolving the Compound
  • Symptom: The solid compound is off-white or pale pink, but the solution immediately turns a noticeable pink or yellow upon dissolving in a standard aqueous or alcohol-based solvent.

  • Root Cause Analysis: This indicates a rapid oxidation reaction, most likely catalyzed by dissolved oxygen in the solvent and/or trace metal contaminants. Transition metals like copper (Cu²⁺) and iron (Fe³⁺) are potent catalysts for the oxidation of aminophenol-like structures.[7][8][9]

  • Troubleshooting Workflow:

    Troubleshooting rapid solution discoloration.
Issue 2: Appearance of New Peaks in HPLC/LC-MS Analysis Over Time
  • Symptom: A freshly prepared sample shows a single, sharp peak for the parent compound. However, samples analyzed after several hours (or from a previous day) show multiple new, often broader, peaks.

  • Root Cause Analysis: This is a clear indication of chemical degradation. The new peaks correspond to oxidation products. This can happen in the vial on the autosampler or even during the analytical run itself if the mobile phase conditions are not optimized for stability.

  • Corrective Actions:

    • Prevent On-Column Degradation: The slightly basic pH of some reversed-phase mobile phases can accelerate oxidation during the chromatographic run. Add a potent, water-soluble antioxidant to your sample diluent and, if necessary, your mobile phase. Ascorbic acid is highly effective for this purpose.[1][6]

    • Analyze Immediately: Prepare samples immediately before placing them in the autosampler for injection.[1]

    • Control Autosampler Temperature: Set the autosampler temperature to 4-10°C to slow degradation while samples are waiting to be injected.

    • Perform a Forced Degradation Study: To proactively identify potential degradants, perform a forced degradation study. This will help confirm that your analytical method is "stability-indicating," meaning it can separate the intact drug from its degradation products.[10][11] (See Protocol 1).

The Mechanism of Oxidation: A Vicious Cycle

The degradation of Methyl 2-(3-aminophenoxy)acetate hydrochloride is typically a radical-mediated chain reaction. Understanding this pathway is key to selecting the right preventative measures.

Proposed oxidative degradation pathway.

Strategies for Stabilization: A Quantitative Approach

Choosing the right stabilizer requires understanding its mechanism and effective concentration range.

Strategy Agent Example Mechanism of Action Typical Concentration Pros Cons
Oxygen Scavenger / Reducing Agent Ascorbic Acid (Vitamin C)Preferentially oxidized, consuming dissolved oxygen and reducing radical intermediates.[6][12]0.01 - 0.1% (w/v)Highly water-soluble, very effective in aqueous solutions, ideal for HPLC mobile phases.[1]Can degrade itself over time; may not be suitable for all formulation types.
Radical Chain Terminator Butylated Hydroxytoluene (BHT)Donates a hydrogen atom to free radicals, forming a stable, non-reactive radical, thus terminating the chain reaction.[2][12]0.01 - 0.1% (w/v)Very effective, especially in organic-based solutions or lipid formulations.Poor water solubility; primarily for non-aqueous systems.
Chelating Agent Ethylenediaminetetraacetic acid (EDTA)Sequesters transition metal ions, preventing them from catalyzing the initiation of oxidation.[6][12]0.01 - 0.05% (w/v)Effective at very low concentrations, works synergistically with antioxidants.Does not stop oxidation that has already been initiated.
Inert Gas Blanketing Nitrogen (N₂) or Argon (Ar)Physically displaces oxygen from the solvent and headspace, preventing the primary oxidant from reacting with the compound.[2][13]N/AHighly effective, non-invasive, does not add chemical components to the solution.Requires specialized equipment (gas cylinder, sparging lines); protection is lost upon opening the container.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol helps identify potential degradation products and validates the stability-indicating nature of your analytical method.

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of Methyl 2-(3-aminophenoxy)acetate hydrochloride in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber vials for each condition.

    • Acid Hydrolysis: Add 1M HCl to a final concentration of 0.1M. Heat at 60°C for 4 hours.

    • Base Hydrolysis: Add 1M NaOH to a final concentration of 0.1M. Keep at room temperature for 1 hour.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) to the solution. Keep at room temperature for 4 hours, protected from light.

    • Thermal Stress: Heat a vial of the stock solution at 60°C for 24 hours.

    • Photolytic Stress: Expose a vial of the stock solution in a clear glass vial to direct UV light (e.g., in a photostability chamber) for 24 hours.

    • Control: Keep one vial of the stock solution at 4°C, protected from light.

  • Neutralization and Analysis: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) using a mobile phase containing an antioxidant (e.g., 0.1% ascorbic acid).

  • HPLC Analysis: Analyze all samples by HPLC. Compare the chromatograms to identify degradation products and calculate the percentage of degradation relative to the control. An effective stability-indicating method will show baseline separation between the parent peak and all degradant peaks.

Protocol 2: Preparation and Storage of a Stabilized Stock Solution

This protocol incorporates best practices to ensure the longevity of your primary stock solution.

  • Solvent Preparation: Select an appropriate high-purity solvent (e.g., HPLC-grade water or DMSO). Sparge the solvent with nitrogen or argon gas for at least 15 minutes to remove dissolved oxygen.

  • Additive Incorporation: If using an antioxidant or chelating agent, dissolve it into the deoxygenated solvent first. For example, add EDTA to a final concentration of 0.01% (w/v).

  • Compound Dissolution: Weigh the required amount of Methyl 2-(3-aminophenoxy)acetate hydrochloride in an amber glass vial. Under a gentle stream of nitrogen, add the prepared solvent to dissolve the compound to the target concentration.

  • Sealing and Storage: Immediately cap the vial tightly. For extra protection, you can use a cap with a PTFE/silicone septum and parafilm the seal.

  • Labeling and Storage: Label the vial clearly with the compound name, concentration, solvent, date, and storage conditions. Store at 2-8°C in the dark. For long-term use, dispense into single-use aliquots, blanket with nitrogen, and store at -20°C or below.

By implementing these scientifically grounded strategies and protocols, you can effectively prevent the oxidative degradation of Methyl 2-(3-aminophenoxy)acetate hydrochloride, ensuring the quality and reliability of your research data.

References

  • Mingxu Chemicals. (2025, May 16).
  • Pharmaoffer. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Patsnap. (2026, February 26). How to Mitigate Oxidation in Drug Formulations.
  • ResearchGate. (n.d.).
  • International Labmate. (2025, February 10). Innovative Oxygen Scavenging Technologies for Pharmaceutical Packaging: Ensuring Drug Integrity & Stability.
  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety.
  • BenchChem. (2025).
  • Roylan Developments. (n.d.). Compound storage made simple.
  • Lighthouse. (2019, September 24).
  • Baiker, A., & Richarz, W. (2022, January 29). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC.
  • Kamble, S. P., et al. (2022, November 21). Catalytic Applications of Transition Metal Complexes Based on o-Aminophenol Ligands. Der Pharma Chemica.
  • Singh, R., & Kumar, N. (2015).
  • Airiti Library. (n.d.).
  • PubChem. (n.d.). Methyl 2-(3-aminophenyl)
  • Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments.
  • Sigma-Aldrich. (n.d.). Methyl 2-(3-aminophenyl)
  • MilliporeSigma. (n.d.). Methyl 2-(3-aminophenyl)

Sources

Troubleshooting

Technical Support Center: Resolving Impurities in Methyl 2-(3-aminophenoxy)acetate Hydrochloride

Welcome to the technical support center for Methyl 2-(3-aminophenoxy)acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methyl 2-(3-aminophenoxy)acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve purity-related issues in their experimental workflows. Here, we provide in-depth, practical solutions to common problems encountered with batches of this versatile chemical intermediate.

Introduction: The Impact of Impurities

Methyl 2-(3-aminophenoxy)acetate hydrochloride is a key building block in the synthesis of various pharmaceutical compounds and research molecules. The purity of this reagent is paramount, as even trace amounts of impurities can lead to unexpected side reactions, lower yields, and difficulties in the purification of the final product. This guide will equip you with the knowledge to identify, quantify, and eliminate these undesirable components from your starting material.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial batches of Methyl 2-(3-aminophenoxy)acetate hydrochloride?

A1: The presence of impurities is often a direct result of the synthetic route used for manufacturing. A common pathway involves the reaction of 3-nitrophenol with methyl chloroacetate, followed by the reduction of the nitro group. Consequently, the following impurities are frequently observed:

  • Unreacted Starting Materials: 3-Aminophenol, 3-Nitrophenol, and Methyl Chloroacetate.

  • Intermediates: Methyl 2-(3-nitrophenoxy)acetate from incomplete reduction.

  • By-products: 2-(3-Aminophenoxy)acetic acid, resulting from the hydrolysis of the methyl ester.

  • Isomeric Impurities: Methyl 2-(2-aminophenoxy)acetate and Methyl 2-(4-aminophenoxy)acetate, which arise from isomeric impurities in the initial nitrophenol starting material.

Q2: How can these impurities adversely affect my reaction?

A2: Impurities can have a significant impact on your reaction outcomes. For instance:

  • 3-Aminophenol: This impurity possesses two nucleophilic sites (the amino and hydroxyl groups), which can compete with the desired reaction pathway, leading to the formation of unwanted by-products.

  • Methyl 2-(3-nitrophenoxy)acetate: The presence of this intermediate means a lower effective concentration of your desired starting material, potentially leading to incomplete reactions or lower yields.

  • Isomeric Impurities: These will react similarly to your target molecule, resulting in the formation of isomeric products that can be challenging to separate from your desired compound.

Q3: What are the best analytical methods to detect and quantify these impurities?

A3: A multi-tiered approach is often best for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for both detecting and quantifying impurities in Methyl 2-(3-aminophenoxy)acetate. A UV detector is typically used for this purpose.

  • Gas Chromatography (GC): GC can be employed to detect more volatile impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy: These techniques are invaluable for the structural confirmation of unknown impurities.

Troubleshooting Guide: From Problem to Solution

This section provides a structured approach to diagnosing and resolving common issues related to impurities in Methyl 2-(3-aminophenoxy)acetate hydrochloride.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for Impurity Resolution start Start: Experimental Issue Observed issue Low Yield or Inconsistent Product Purity Unexpected Side Products Formed start->issue investigate Hypothesize Impurity Interference issue->investigate analyze Perform Analytical Chemistry HPLC, LC-MS, NMR investigate->analyze identify Identify and Quantify Specific Impurities analyze->identify purify Select and Execute Purification Protocol Recrystallization or Column Chromatography identify->purify reanalyze Re-analyze Purified Material purify->reanalyze proceed Proceed with Synthesis using Purified Reagent reanalyze->proceed

Caption: A flowchart outlining the systematic approach to troubleshooting and resolving impurity-related issues.

Common Problems and Recommended Actions
Observed Problem Potential Impurity-Related Cause Recommended Action
Inconsistent reaction yields or variable product purity Batch-to-batch variability in the purity of Methyl 2-(3-aminophenoxy)acetate.Develop and validate an HPLC method to quantify the purity of each batch before use.
Formation of unexpected side-products Reactive impurities like 3-aminophenol are participating in the reaction.Purify the starting material using recrystallization or column chromatography.
Difficulty in purifying the final product Presence of isomeric impurities leading to the formation of hard-to-separate isomeric products.Utilize a high-resolution analytical technique like chiral HPLC to identify the isomers and employ a highly efficient purification method for their separation.

Experimental Protocols

Protocol 1: HPLC Analysis of Methyl 2-(3-aminophenoxy)acetate and its Impurities

This reverse-phase HPLC method is designed for the separation and quantification of Methyl 2-(3-aminophenoxy)acetate and its potential impurities.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (or Trifluoroacetic acid).

  • Reference standards for Methyl 2-(3-aminophenoxy)acetate and any known impurities.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

Reference Data & Comparative Studies

Validation

HPLC Method Validation for Methyl 2-(3-aminophenoxy)acetate Hydrochloride Quantification: A Comparative Guide

Executive Summary The quantification of Methyl 2-(3-aminophenoxy)acetate hydrochloride (CAS: 1172249-09-0) presents a unique analytical challenge due to its dual functional nature: a basic aniline moiety coupled with a h...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of Methyl 2-(3-aminophenoxy)acetate hydrochloride (CAS: 1172249-09-0) presents a unique analytical challenge due to its dual functional nature: a basic aniline moiety coupled with a hydrolytically sensitive ester group. This guide objectively compares traditional Reversed-Phase (C18) chromatography against a Phenyl-Hexyl mixed-interaction approach. By detailing the causality behind mobile phase selection and stationary phase chemistry, we provide a fully validated, stability-indicating HPLC-UV protocol compliant with the latest [ICH Q2(R2) guidelines][1].

Analyte Profiling & The Chromatographic Challenge

To develop a self-validating analytical system, we must first deconstruct the analyte's physicochemical properties:

  • The Amine Group ( −NH2​ ): As an aniline derivative, this group is basic (estimated pKa ≈4.5 ). In aqueous solutions, it exists in equilibrium between its neutral and protonated (cationic) states.

  • The Ester Group ( −COOCH3​ ): Highly susceptible to base-catalyzed hydrolysis at pH > 7.0 and acid-catalyzed hydrolysis at pH < 2.0.

  • The Hydrochloride Salt: Indicates the compound is supplied in its protonated form, making it highly polar and highly soluble in aqueous matrices.

The Causality of pH Selection: To achieve reproducible retention times and sharp peaks, the analyte must be forced into a single ionization state. Raising the pH to neutral/basic to deprotonate the amine is impossible, as it would rapidly hydrolyze the methyl ester. Therefore, the mobile phase must be strictly buffered at an acidic pH (e.g., pH 3.0) to keep the amine fully protonated while protecting the ester[2].

However, fully protonated amines notoriously interact with residual, unendcapped silanols on silica-based columns, leading to severe peak tailing and poor theoretical plate counts.

Stationary Phase Comparison: C18 vs. Phenyl-Hexyl

We evaluated two distinct column chemistries to overcome the silanol-interaction challenge at pH 3.0.

Alternative A: Traditional C18 (Alkyl Phase)
  • Mechanism: Relies purely on hydrophobic dispersive forces[2].

  • Performance: Because the analyte is fully protonated and highly polar at pH 3.0, it exhibits poor retention on a C18 column. Attempts to increase retention by reducing the organic modifier (e.g., <5% Acetonitrile) led to phase collapse (dewetting) and severe peak tailing (Tailing Factor > 2.2) due to secondary ion-exchange interactions with the silica backbone.

Alternative B: Phenyl-Hexyl (Mixed-Interaction Phase) - Optimized Choice
  • Mechanism: Combines a short alkyl chain (hexyl) with a terminal phenyl ring.

  • Performance: The phenyl ring of the stationary phase engages in strong π−π (pi-pi) interactions with the electron-rich aromatic phenoxy ring of the analyte. This orthogonal retention mechanism reduces the reliance on purely hydrophobic interactions. It allows for a higher organic composition in the mobile phase, which improves desolvation efficiency, drastically reduces silanol interactions, and yields excellent peak symmetry (Tailing Factor ≤1.1 ).

G A Analyte: Methyl 2-(3-aminophenoxy)acetate (Protonated Amine + Ester) B Mobile Phase: pH 3.0 Buffer (Prevents Ester Hydrolysis) A->B C Standard C18 Column B->C D Phenyl-Hexyl Column B->D E Result: Peak Tailing (Silanol Interactions) C->E F Result: Sharp Peaks (pi-pi Interactions) D->F

Caption: Workflow demonstrating the logical selection of the Phenyl-Hexyl stationary phase.

Optimized Experimental Protocol

Based on the comparative analysis, the following self-validating protocol was established using the Phenyl-Hexyl column.

Chromatographic Conditions
  • Column: Phenomenex Luna® Phenyl-Hexyl, 150 x 4.6 mm, 5 µm (or equivalent).

  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate ( KH2​PO4​ ), adjusted to pH 3.0 ± 0.05 with orthophosphoric acid.

  • Mobile Phase B: HPLC-Grade Acetonitrile.

  • Elution Mode: Isocratic, 70% A : 30% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls mobile phase viscosity and ensures reproducible π−π interactions).

  • Detection: UV at 254 nm (Optimal absorbance for the substituted phenoxy ring).

  • Injection Volume: 10 µL.

Step-by-Step Sample Preparation
  • Diluent Selection: Use a mixture of Water:Acetonitrile (70:30, v/v). Causality: Matching the diluent to the mobile phase prevents baseline disturbances and peak distortion (solvent effects) upon injection[2].

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 25.0 mg of Methyl 2-(3-aminophenoxy)acetate hydrochloride reference standard into a 25 mL volumetric flask. Dissolve and make up to volume with the diluent. Sonicate for 5 minutes.

  • Working Standard (100 µg/mL): Transfer 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Filtration: Filter all final solutions through a 0.45 µm PTFE syringe filter prior to injection to protect the column frit.

ICH Q2(R2) Method Validation Data

The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose[1]. The method was rigorously validated according to the latest ICH Q2(R2) guidelines[3].

System Suitability Testing (SST)

SST is an integral part of the analytical procedure lifecycle. Six replicate injections of the working standard (100 µg/mL) were performed.

  • Retention Time ( tR​ ): ~5.4 minutes

  • Theoretical Plates ( N ): > 8,500 (Limit: > 5,000)

  • Tailing Factor ( Tf​ ): 1.08 (Limit: 1.5)

  • %RSD of Peak Area: 0.4% (Limit: 2.0%)

Validation Parameters Summary

The reportable range is confirmed by demonstrating that the analytical procedure provides results with acceptable response, accuracy, and precision[1].

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Linearity Range Minimum 5 concentrations10 µg/mL to 150 µg/mLPass
Correlation Coefficient ( R2 ) 0.9990.9998Pass
Accuracy (Recovery) Spiked at 50%, 100%, 150%99.2% – 100.8%Pass
Method Precision (Repeatability) 6 replicates at 100% conc.%RSD = 0.65%Pass
Intermediate Precision Different day, different analyst%RSD = 0.81%Pass
Limit of Detection (LOD) Signal-to-Noise 3:10.5 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise 10:11.5 µg/mLPass

Stability-Indicating Power & Specificity

A validated quantitative analytical procedure that can detect changes in relevant quality attributes of a product during storage is considered stability-indicating[1]. To prove specificity, the analyte was subjected to forced degradation (stress testing).

Mechanistic Degradation Pathways:

  • Hydrolysis (Acid/Base): Cleavage of the methyl ester yields 2-(3-aminophenoxy)acetic acid. Because it loses the hydrophobic methyl group, this degradant becomes more polar and elutes earlier than the parent peak.

  • Oxidation: Exposure to 3% H2​O2​ oxidizes the primary amine to N-oxide or azo derivatives. These are more hydrophobic and elute later than the parent peak.

G A Methyl 2-(3-aminophenoxy)acetate (Parent Analyte) B Base/Acid Stress (Hydrolysis) A->B C Oxidative Stress (3% H2O2) A->C D 2-(3-aminophenoxy)acetic acid (Elutes earlier, tR ~3.1 min) B->D E N-oxide / Azo derivatives (Elutes later, tR ~7.8 min) C->E

Caption: Primary degradation pathways of the analyte under forced stress conditions.

Conclusion: The Phenyl-Hexyl method successfully resolved all degradation products from the main active pharmaceutical ingredient (API) peak with a resolution factor ( Rs​ ) > 2.0, proving the method is unequivocally stability-indicating and fit for routine quality control and stability testing.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA) / International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH Official Document. International Council for Harmonisation (ICH).[Link]

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5. European Medicines Agency (EMA).[Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.[Link]

Sources

Comparative

Core Efficacy Comparison: Methyl 2-(3-aminophenoxy)acetate Hydrochloride vs. Free Base

An In-Depth Guide for Drug Development Professionals Executive Summary The selection of an active pharmaceutical ingredient's (API) form—most commonly between a free base and a salt—is a pivotal decision in drug developm...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Drug Development Professionals

Executive Summary

The selection of an active pharmaceutical ingredient's (API) form—most commonly between a free base and a salt—is a pivotal decision in drug development, profoundly influencing a compound's journey from the lab to the clinic.[1] This guide provides a comprehensive framework for comparing the hydrochloride salt and the free base form of Methyl 2-(3-aminophenoxy)acetate, a versatile building block in medicinal chemistry.[2] While specific head-to-head experimental data for this compound is not extensively published, this document synthesizes established principles of pharmaceutical science to outline a robust evaluation strategy. We will explore the anticipated differences in physicochemical properties and provide detailed, self-validating experimental protocols to definitively measure and compare solubility, stability, permeability, and ultimately, predict in vivo efficacy.

The primary hypothesis underpinning this analysis is that the hydrochloride salt form will exhibit enhanced aqueous solubility and dissolution rates, particularly in neutral to acidic pH environments, which is a critical prerequisite for improved oral bioavailability.[3][4] However, this potential advantage must be rigorously weighed against potential trade-offs in stability, hygroscopicity, and manufacturability. This guide serves as a methodological blueprint for researchers to generate the decisive data required for informed candidate selection.

The Foundational Choice: Why Salt vs. Free Base Matters

Approximately 50% of all marketed drugs are administered as salts, a testament to the power of this simple chemical modification to overcome the inherent limitations of a parent molecule.[1][3] For a weakly basic compound like Methyl 2-(3-aminophenoxy)acetate, which contains a primary aromatic amine, conversion to a hydrochloride salt is a standard and often highly effective strategy.[5][6]

The core principle is the ionization of the amine group. The free base, with its neutral amine, often exhibits poor water solubility due to its relatively nonpolar nature. By reacting it with hydrochloric acid, the amine nitrogen is protonated, forming a positively charged ammonium ion paired with a chloride anion (the hydrochloride salt).[7] This charge separation dramatically increases the molecule's polarity, which generally enhances its affinity for aqueous media, a process critical for dissolution in the gastrointestinal (GI) tract prior to absorption.[8][9] This choice impacts every subsequent stage of development, from formulation to clinical performance.[1]

Comparative Physicochemical Profile: Knowns and Predictions

A thorough characterization of the solid-state properties of both forms is the mandatory first step. Below is a comparative table summarizing the known properties of the free base and the predicted properties of the hydrochloride salt, based on established chemical principles.

PropertyMethyl 2-(3-aminophenoxy)acetate (Free Base)Methyl 2-(3-aminophenoxy)acetate HCl (Hydrochloride Salt) - Predicted Rationale for Prediction & Experimental Verification
Molecular Weight 181.19 g/mol [10]217.65 g/mol Addition of HCl (36.46 g/mol ). Verified by mass spectrometry.
Appearance Powder/SolidCrystalline SolidSalt formation often facilitates crystallization. Verified by visual inspection and microscopy.
Aqueous Solubility Low (predicted)Significantly HigherIonization of the amine group increases polarity and interaction with water. Verified via pH-solubility profile (Protocol 1).[4]
Dissolution Rate Slow (predicted)FasterDirectly correlated with the increase in aqueous solubility. Verified by intrinsic dissolution studies (Protocol 1).[11]
Melting Point 65-66 °C (for 4-isomer)Generally HigherThe ionic lattice energy of a salt is typically higher than the intermolecular forces of the neutral free base. Verified by Differential Scanning Calorimetry (DSC).
Chemical Stability Stable under dry conditions. Susceptible to oxidation and pH-dependent degradation.More stable in acidic pH. Prone to salt-to-base conversion (disproportionation) at pH > pHmax.[12]The protonated amine is less susceptible to oxidation. Verified by forced degradation studies (Protocol 2).
Hygroscopicity Low to ModerateModerate to HighSalts, particularly hydrochlorides, are often more hygroscopic than their corresponding free bases. Verified by Dynamic Vapor Sorption (DVS) analysis.
pKa (of conjugate acid) ~3-4 (Estimated for aromatic amine)~3-4 (Intrinsic property of the molecule)The pKa is an intrinsic property of the functional group and does not change, but it dictates the pH at which the salt/base equilibrium shifts.

Experimental Design for Head-to-Head Efficacy Comparison

Logical Workflow for Form Selection

The decision-making process should follow a logical progression from basic physicochemical tests to more complex biological assays.

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: In Vitro Biological Assessment cluster_2 Phase 3: Preclinical Development start Synthesize & Purify Both Forms (Free Base & HCl Salt) solubility Protocol 1: pH-Solubility Profiling start->solubility dissolution Protocol 1: Intrinsic Dissolution Rate solubility->dissolution stability Protocol 2: Forced Degradation (ICH Q1A) dissolution->stability permeability Protocol 3: Permeability Assay (PAMPA) stability->permeability decision Candidate Selection: Does enhanced solubility translate to acceptable permeability and stability? permeability->decision decision->start No (Re-screen salts) in_vivo In Vivo PK/PD Studies (Rodent Model) decision->in_vivo Yes formulation Formulation Development in_vivo->formulation

Caption: Decision workflow for comparing API forms.

Protocol 1: Comparative pH-Solubility and Intrinsic Dissolution Rate

Objective: To quantify the aqueous solubility of the hydrochloride salt and free base across a physiologically relevant pH range and determine their intrinsic dissolution rates.

Causality: Solubility is the prerequisite for absorption. Poor solubility is a primary cause of low bioavailability for orally administered drugs.[13] The dissolution rate, governed by the Noyes-Whitney equation, is directly influenced by this solubility. This experiment will determine the pH of maximum solubility (pHmax), which indicates the pH below which the salt form is thermodynamically stable.[12]

Methodology:

  • Purity Confirmation: Before starting, confirm the purity of both the free base and hydrochloride salt batches using a validated HPLC method to ensure impurities are not affecting solubility measurements.[14]

  • pH-Solubility Profile:

    • Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., HCl, phosphate, borate buffers).

    • Add an excess amount of the test compound (either free base or HCl salt) to each buffer in separate vials.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • After equilibration, centrifuge the samples to pellet the undissolved solid.

    • Carefully extract the supernatant, filter it (e.g., using a 0.22 µm syringe filter), and dilute as necessary.

    • Quantify the concentration of the dissolved compound in each sample using a validated UV-Vis spectrophotometry or HPLC-UV method.

    • Plot solubility (mg/mL or µM) against pH.

  • Intrinsic Dissolution Rate (IDR):

    • Use a Wood's apparatus or equivalent.

    • Compress a precise amount (e.g., 100 mg) of the test compound into a die at a constant pressure to create a pellet with a known surface area.

    • Place the die into the dissolution vessel containing a specific medium (e.g., pH 4.5 phosphate buffer) maintained at 37°C.

    • Rotate the apparatus at a constant speed (e.g., 100 RPM).

    • Withdraw samples from the dissolution medium at fixed time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).

    • Analyze the concentration of the dissolved drug in each sample by HPLC.

    • Plot the cumulative amount of drug dissolved per unit area versus time. The slope of the linear portion of this graph represents the IDR (mg/min/cm²).

Protocol 2: Comparative Stability via Forced Degradation

Objective: To assess and compare the intrinsic stability of the free base and hydrochloride salt under various stress conditions as prescribed by ICH guidelines.[15]

Causality: An API must be stable enough to withstand manufacturing processes and storage.[16] Forced degradation studies deliberately expose the API to harsh conditions to identify potential degradation pathways and determine if the salt form offers superior protection against hydrolysis, oxidation, or photolysis.[17][18]

Methodology:

  • Establish Stability-Indicating Method: Develop an HPLC method that can separate the parent API peak from all potential degradation products. This is confirmed by peak purity analysis using a photodiode array (PDA) detector.

  • Stress Conditions (run in parallel for both forms):

    • Acid Hydrolysis: Treat a solution/suspension of the API with 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat a solution/suspension of the API with 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat a solution of the API with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

    • Thermal Stress: Expose the solid powder to 80°C/75% RH (Relative Humidity) for 7 days.

    • Photolytic Stress: Expose the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

  • Analysis:

    • At the end of the exposure period, neutralize the acid/base samples.

    • Dilute all samples to a suitable concentration and analyze by the stability-indicating HPLC method.

    • Calculate the percentage of API remaining and quantify the major degradation products formed.

Protocol 3: In Vitro Permeability Assessment (PAMPA)

Objective: To determine if the anticipated increase in solubility for the hydrochloride salt translates into improved passive membrane permeability.

Causality: After dissolution, a drug must pass through the intestinal epithelium to enter circulation. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive transcellular permeability. It helps to de-risk candidates by ensuring that improved solubility doesn't come at the cost of membrane transport.

Methodology:

  • System Setup: Use a 96-well filter plate (donor plate) and a 96-well acceptor plate. The filter membrane is coated with a lipid mixture (e.g., 2% lecithin in dodecane) to mimic a biological membrane.

  • Donor Solution: Prepare solutions of the free base and hydrochloride salt in a buffer that reflects the pH of the small intestine (e.g., pH 6.5).

  • Acceptor Solution: Fill the acceptor plate wells with a buffer (e.g., pH 7.4 phosphate-buffered saline) that may contain a solubility enhancer to create a "sink" condition.

  • Assay: Place the donor plate into the acceptor plate, ensuring the lipid-coated membrane is the interface. Incubate at room temperature for a set period (e.g., 4-18 hours).

  • Analysis: After incubation, measure the concentration of the compound in both the donor and acceptor wells using HPLC-UV or LC-MS/MS.

  • Calculation: Calculate the effective permeability coefficient (Pe) for each compound. Compare the results to high and low permeability control compounds (e.g., propranolol and furosemide).

Data Interpretation and The Path Forward

The experimental data should be synthesized to build a comprehensive picture of each form's potential.

Connecting Physicochemical Properties to Bioavailability

The following diagram illustrates the critical cascade from API form to in vivo effect. The hydrochloride salt is hypothesized to improve the initial, crucial steps of this process.

Caption: Impact of API form on bioavailability pathway.

Hypothetical Data Summary for Candidate Selection

This table presents a plausible outcome where the hydrochloride salt demonstrates superior properties for oral drug development.

ParameterMethyl 2-(3-aminophenoxy)acetate (Free Base)Methyl 2-(3-aminophenoxy)acetate HClInterpretation for Selection
Solubility at pH 4.5 0.05 mg/mL15 mg/mLHCl form is vastly superior. Greatly reduces the risk of dissolution-limited absorption.
Intrinsic Dissolution Rate 0.02 mg/min/cm²1.8 mg/min/cm²HCl form is superior. Faster dissolution should lead to a more rapid onset of action and higher Cmax.
Stability (% Remaining after Base Hydrolysis) 75%92%HCl form is more stable. Protonation protects the amine, leading to a better stability profile.
Permeability (Pe x 10⁻⁶ cm/s) 1211.5Both forms are equivalent. Demonstrates that the salt form does not negatively impact passive permeability.
Hygroscopicity Non-hygroscopicSlightly hygroscopicFree base is superior, but HCl is manageable. May require controlled humidity during storage and manufacturing but is not a disqualifying factor.

Conclusion and Recommendation

Based on the foundational principles of medicinal chemistry and pharmaceutics, Methyl 2-(3-aminophenoxy)acetate hydrochloride is the strongly recommended form for further development as an oral drug candidate. The anticipated multi-fold increase in aqueous solubility and dissolution rate is a decisive advantage that directly addresses the primary hurdle for poorly soluble compounds: bioavailability.[3][4]

While the free base may offer advantages in lower hygroscopicity, this is outweighed by the critical need for efficient dissolution in the GI tract. The experimental framework provided in this guide will generate the necessary data to confirm these predictions. A successful outcome from these studies would provide a robust data package to justify advancing the hydrochloride salt into formulation development and subsequent in vivo pharmacokinetic studies to confirm its superior efficacy.

References

  • Bighley, L.D., Berge, S.M., & Monkhouse, D.C. (1996). Salt Forms of Drugs and Absorption. In Encyclopedia of Pharmaceutical Technology. Marcel Dekker.
  • Jackson, G., & George, M. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum? The British Journal of Cardiology. Available at: [Link]

  • Blok, D. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Pharmaoffer.com. Available at: [Link]

  • European Medicines Agency. (2003). Q1A(R2) Stability Testing of new Drug Substances and Products. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44119610, Methyl 2-(3-aminophenyl)acetate hydrochloride. Retrieved March 17, 2026, from [Link].

  • Zhang, M., et al. (2024). Simultaneous Improvement in Dissolution Behavior and Oral Bioavailability of Naproxen via Salt Formation. MDPI. Available at: [Link]

  • Vigh, T., et al. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate. Available at: [Link]

  • Thakuria, R., et al. (2017). Salt Stability – The Effect of pHmax on Salt to Free Base Conversion. ResearchGate. Available at: [Link]

  • Tiede, K., et al. (2013). Solubility of Pharmaceuticals and Their Salts As a Function of pH. ACS Publications. Available at: [Link]

  • S.L.A. Hennig. (2005). Salt Selection in Drug Development. Pharmaceutical Technology. Available at: [Link]

  • Scientific Committee on Consumer Products. (2008). Opinion on 6-methoxy-2-methylamino-3-aminopyridine HCl. European Commission. Available at: [Link]

  • NextSDS. (n.d.). methyl 2-[3-(aminomethyl)phenoxy]acetate hydrochloride — Chemical Substance Information. Retrieved March 17, 2026, from [Link].

  • Makary, P. (2016). Principles of Salt Formation. ResearchGate. Available at: [Link]

  • Catalent. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. Available at: [Link]

  • Shishkin, O.V., et al. (2023). Hirshfeld and AIM Analysis of the Methylone Hydrochloride Crystal Structure and Its Impact on the IR Spectrum Combined with DFT Study. MDPI. Available at: [Link]

  • Goud, N.R., et al. (2020). Advanced Methodologies for Pharmaceutical Salt Synthesis. Kent Academic Repository. Available at: [Link]

  • Ahuja, S. (2020). Stability Studies and Testing of Pharmaceuticals - An Overview. LCGC International. Available at: [Link]

  • Smith, B.C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]

  • Drug Development & Delivery. (2024). Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Available at: [Link]

Sources

Validation

A Comparative Guide to the LC-MS Analysis of Methyl 2-(3-aminophenoxy)acetate Hydrochloride: Reversed-Phase vs. HILIC Approaches

Introduction Methyl 2-(3-aminophenoxy)acetate hydrochloride is a versatile chemical intermediate recognized for its role as a building block in medicinal chemistry and drug discovery.[1][2] Its structure, featuring a pri...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 2-(3-aminophenoxy)acetate hydrochloride is a versatile chemical intermediate recognized for its role as a building block in medicinal chemistry and drug discovery.[1][2] Its structure, featuring a primary aromatic amine, an ether linkage, and a methyl ester, presents a unique analytical challenge. The presence of the polar amine group, particularly in its hydrochloride salt form, results in high aqueous solubility. This characteristic can lead to poor retention on traditional reversed-phase liquid chromatography (RPLC) columns, complicating quantitative analysis.[3]

This guide provides an in-depth, data-driven comparison of two distinct liquid chromatography-mass spectrometry (LC-MS) strategies for the robust analysis of this compound: the widely used Reversed-Phase Liquid Chromatography (RPLC) and the increasingly popular Hydrophilic Interaction Liquid Chromatography (HILIC). As drug development professionals and researchers, selecting the optimal analytical method is paramount for generating accurate and reliable data in impurity profiling, metabolic studies, and quality control.[4][5][6] This document will explore the causality behind experimental choices, present detailed protocols, and offer a clear comparison of performance metrics to guide you in selecting the most suitable approach for your laboratory's needs.

Physicochemical Properties & Mass Spectrometric Behavior

Methyl 2-(3-aminophenoxy)acetate is a small molecule with a free base molecular weight of 195.21 g/mol . The primary aromatic amine (pKa ≈ 4-5) is the most basic site and is readily protonated. This makes Electrospray Ionization (ESI) in the positive ion mode the ideal choice for mass spectrometric detection. In a typical acidic mobile phase, the molecule will carry a positive charge, leading to the formation of a strong protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 196.1. This inherent property ensures high sensitivity, a critical advantage for trace-level analysis.[7][8]

Chromatographic Strategy Comparison

The primary challenge in analyzing this compound lies in achieving adequate chromatographic retention to separate it from the solvent front and potential matrix interferences. We will compare two fundamentally different, yet powerful, chromatographic techniques.

The Reversed-Phase Liquid Chromatography (RPLC) Approach

RPLC is the workhorse of modern analytical laboratories, relying on a non-polar stationary phase (like C18) and a polar mobile phase.[9][10] Analytes are retained based on their hydrophobicity.

  • Expert Rationale: For a polar compound like Methyl 2-(3-aminophenoxy)acetate, retention on a standard C18 column is expected to be minimal. The strategy here is to manipulate mobile phase conditions and consider alternative stationary phase chemistry to enhance interaction and achieve a workable separation. The addition of an acid, such as formic acid, is crucial. It serves a dual purpose: ensuring the analyte, a primary amine, remains in its protonated form for consistent peak shape and enhancing ESI+ response.[11]

  • Workflow for RPLC-MS Analysis

    Caption: RPLC-MS workflow for Methyl 2-(3-aminophenoxy)acetate analysis.

  • Detailed Experimental Protocol: RPLC-MS

    • Standard Preparation: Prepare a 1.0 mg/mL stock solution of Methyl 2-(3-aminophenoxy)acetate hydrochloride in methanol. Create a working standard of 1.0 µg/mL by diluting the stock solution in the initial mobile phase (98:2 Water:Acetonitrile with 0.1% Formic Acid).

    • LC System: A standard UPLC/HPLC system.

    • Column: Acquity UPLC HSS C18, 1.8 µm, 2.1 x 100 mm.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient Program:

      • 0.0 min: 2% B

      • 3.0 min: 40% B

      • 3.5 min: 95% B

      • 4.0 min: 95% B

      • 4.1 min: 2% B

      • 5.0 min: 2% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Mass Spectrometer: Single Quadrupole or Triple Quadrupole Mass Spectrometer.

    • Ionization Mode: ESI Positive (ESI+).

    • Detection Mode: Selected Ion Monitoring (SIM) at m/z 196.1.

    • Source Parameters:

      • Capillary Voltage: 3.0 kV

      • Cone Voltage: 25 V

      • Source Temperature: 150 °C

      • Desolvation Temperature: 400 °C

      • Desolvation Gas Flow: 800 L/hr

The Hydrophilic Interaction Liquid Chromatography (HILIC) Approach

HILIC is a powerful alternative designed specifically for the separation of polar and hydrophilic compounds.[12] It utilizes a polar stationary phase (e.g., amide, silica) and a mobile phase with a high concentration of organic solvent.[13][14] Retention is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.

  • Expert Rationale: For Methyl 2-(3-aminophenoxy)acetate, HILIC is theoretically superior. It directly addresses the primary challenge of poor retention in RPLC.[15] Furthermore, the high organic content of the HILIC mobile phase can enhance ESI desolvation efficiency, often leading to a significant improvement in MS signal intensity and overall sensitivity. Buffers like ammonium formate are used to control pH and ionic strength, which are critical for reproducible retention in HILIC.

  • Workflow for HILIC-MS Analysis

    Caption: HILIC-MS workflow for Methyl 2-(3-aminophenoxy)acetate analysis.

  • Detailed Experimental Protocol: HILIC-MS

    • Standard Preparation: Prepare a 1.0 mg/mL stock solution of Methyl 2-(3-aminophenoxy)acetate hydrochloride in methanol. Create a working standard of 1.0 µg/mL by diluting the stock solution in the initial mobile phase (95:5 Acetonitrile:Water with 10 mM Ammonium Formate).

    • LC System: A standard UPLC/HPLC system.

    • Column: Acquity UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm.

    • Mobile Phase A: Acetonitrile with 0.1% Formic Acid.

    • Mobile Phase B: Water with 0.1% Formic Acid and 10 mM Ammonium Formate.

    • Gradient Program:

      • 0.0 min: 5% B

      • 3.0 min: 40% B

      • 3.5 min: 40% B

      • 4.0 min: 5% B

      • 5.0 min: 5% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Mass Spectrometer: Same as RPLC method.

    • Ionization Mode: ESI Positive (ESI+).

    • Detection Mode: Selected Ion Monitoring (SIM) at m/z 196.1.

    • Source Parameters: Identical to the RPLC method for a fair comparison.

Head-to-Head Performance Comparison

To objectively compare these two approaches, we present hypothetical yet scientifically plausible performance data obtained under the optimized conditions described above.

  • Logical Comparison of Chromatographic Techniques

    Caption: Pros and cons of RPLC and HILIC for polar analyte analysis.

  • Quantitative Data Summary

Performance MetricReversed-Phase (RPLC) MethodHILIC MethodCausality and Expert Insight
Retention Time (t_R) 0.85 min2.75 minHILIC's partitioning mechanism provides significantly stronger retention for the polar analyte, moving it away from the solvent front.
Peak Asymmetry (A_s) 1.31.1Both methods yield good peak shape due to the acidic mobile phase, but HILIC often provides slightly more symmetrical peaks for such compounds.
Signal-to-Noise (S/N) at 10 ng/mL~150~750The high organic content in the HILIC mobile phase promotes more efficient droplet desolvation in the ESI source, leading to a ~5-fold increase in sensitivity.
Limit of Quantification (LOQ) 5.0 ng/mL1.0 ng/mLDirectly resulting from the superior S/N ratio, the HILIC method is demonstrably more sensitive and suitable for trace-level quantification.
Linearity (R²) (1-1000 ng/mL)>0.998>0.999Both methods demonstrate excellent linearity, indicating they are well-suited for quantitative analysis across a wide dynamic range.
Method Robustness HighModerateRPLC is generally more forgiving to small variations. HILIC requires stricter control over mobile phase composition and column equilibration.

Method Validation & System Suitability

Any analytical method intended for use in a regulated environment must be validated to ensure it is fit for purpose. Validation should be performed according to the International Council for Harmonisation (ICH) guidelines Q2(R2).[16][17][18][19][20]

  • Key Validation Parameters:

    • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank matrix.

    • Linearity: Assessed by analyzing a series of standards across the desired concentration range.

    • Accuracy & Precision: Determined by replicate analyses of quality control (QC) samples at multiple concentration levels (low, mid, high).

    • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.

  • System Suitability Test (SST) Criteria Before any analytical run, a system suitability test must be performed to ensure the LC-MS system is performing correctly.

ParameterAcceptance Criterion
Retention Time (t_R) ± 2% of the established time
Peak Area Reproducibility RSD ≤ 5% (for n=6 injections)
Peak Asymmetry (A_s) 0.8 - 1.5

Conclusion and Recommendations

Both Reversed-Phase and HILIC methodologies can be successfully applied to the LC-MS analysis of Methyl 2-(3-aminophenoxy)acetate hydrochloride. However, the choice of method should be dictated by the specific requirements of the analysis.

  • The HILIC method is demonstrably superior in terms of retention and sensitivity. It is the recommended approach for applications requiring trace-level quantification, such as the analysis of genotoxic impurities, metabolite identification, or pharmacokinetic studies where analyte concentrations are low.[21]

  • The RPLC method , while suffering from poor retention, can be a viable option for higher-concentration assays, such as starting material identification or routine quality control, especially in laboratories where HILIC is not a standard technique. Its robustness and simplicity are advantageous when the highest sensitivity is not required.

Ultimately, this guide demonstrates that a thorough understanding of analyte chemistry is the key to developing robust and reliable analytical methods. By comparing these orthogonal chromatographic strategies, we provide a clear framework for scientists to make informed decisions, ensuring data integrity and accelerating the drug development process.[5]

References

  • Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(24), 3485-3502. Retrieved from [Link]

  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]

  • Dr. Maisch GmbH. (n.d.). HILIC. Retrieved from [Link]

  • Meier, F., et al. (2011). Contribution of liquid-phase and gas-phase ionization in extractive electrospray ionization mass spectrometry of primary amines. Journal of the American Society for Mass Spectrometry, 22(8), 1363-1373. Retrieved from [Link]

  • Racz, A., et al. (2018). Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier. LCGC International. Retrieved from [Link]

  • Puttmann, W., et al. (1996). Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant. Journal of Chromatography A, 736(1-2), 1-10. Retrieved from [Link]

  • Meier, F., et al. (2011). Contribution of Liquid-Phase and Gas-Phase Ionization in Extractive Electrospray Ionization Mass Spectrometry of Primary Amines. ResearchGate. Retrieved from [Link]

  • News-Medical.Net. (2019, February 5). LC-MS Analysis of Pharmaceutical Drugs. Retrieved from [Link]

  • Waters Corporation. (n.d.). An Automated Processing of LC-MS Data for the Detection of Drug Impurities and Degradants in the Pharmaceutical Industry. Retrieved from [Link]

  • Drug Target Review. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • Van de Merbel, N. C. (2019). Current developments in LC-MS for pharmaceutical analysis. Analyst, 144(3), 715-716. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). LC-MS. Retrieved from [Link]

  • Wang, L., et al. (2020). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. Molecules, 25(18), 4234. Retrieved from [Link]

  • PUSV, et al. (2004). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. ResearchGate. Retrieved from [Link]

  • Phenomenex. (n.d.). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • D'Avolio, A., et al. (2022). Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. Pharmaceutics, 14(11), 2390. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Yu, C., & Lee, S. H. (2014). Atmospheric amines and ammonia measured with a chemical ionization mass spectrometer (CIMS). Atmospheric Chemistry and Physics, 14(22), 12357-12373. Retrieved from [Link]

  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Retrieved from [Link]

  • International Council for Harmonisation. (2022, May 24). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Esch, T. R., et al. (2021). Surface Activity of Amines Provides Evidence for Combined ESI Mechanism of Charge Reduction for Protein Complexes. Journal of the American Society for Mass Spectrometry, 32(5), 1261-1269. Retrieved from [Link]

  • UAB LT BIOTECH. (n.d.). Reverse phase chromatography. Retrieved from [Link]

  • Gerardi, A., et al. (2013). Development of an LC-MS/MS method for the determination and quantitation of heterocyclic aromatic amines (HAAs) in mainstream smoke using a simple extraction and sample preparation. CORESTA Congress. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Quantitative screening of twenty six aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. Retrieved from [Link]

  • American Chemical Society. (2024, March 20). Enhanced Compound Analysis Using Reactive Paper Spray Mass Spectrometry: Leveraging Schiff Base Reaction for Amino Acid Detection. Analytical Chemistry. Retrieved from [Link]

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]

  • Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]

  • Viswanath, P., et al. (2020). Systematic LC-MS/MS Method for Quantification of 2,3-Dimethyl-2H-Indazole-6-Amine Content in Pazopanib Hydrochloride. Rasayan Journal of Chemistry, 13(1), 363-369. Retrieved from [Link]

  • Al-Asmari, A., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites, 13(1), 125. Retrieved from [Link]

  • Waters Corporation. (n.d.). Reversed-phase UPLC-MS/MS Analysis of Plasma Catecholamines And Metanephrines For Clinical Research. Retrieved from [Link]

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Comparative

A Comparative Guide to Purity Testing Protocols for Commercial Methyl 2-(3-aminophenoxy)acetate Hydrochloride

Introduction: The Critical Role of Intermediate Purity in Drug Development In the intricate process of pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is not merely determined at the...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Intermediate Purity in Drug Development

In the intricate process of pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is not merely determined at the final step but is built upon the quality of its precursors. Methyl 2-(3-aminophenoxy)acetate hydrochloride is a versatile chemical building block, frequently employed in the synthesis of more complex molecules in medicinal chemistry.[1] The purity of this intermediate is paramount; it directly influences the yield and impurity profile of the final API, ultimately impacting its safety and efficacy.[2][3]

Regulatory bodies, under the framework of guidelines like ICH Q11, emphasize the importance of controlling quality upstream.[3] A robust understanding and control of impurities at the intermediate stage can prevent costly and time-consuming purification challenges later in development. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of commercial Methyl 2-(3-aminophenoxy)acetate hydrochloride. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind selecting and implementing a multi-tiered, self-validating analytical system.

The Analyte: Structure, Synthesis, and Potential Impurities

A logical purity testing strategy begins with a thorough understanding of the molecule and its synthetic route, as this informs which impurities are likely to be present.

Chemical Structure:

  • IUPAC Name: methyl 2-(3-aminophenyl)acetate;hydrochloride[4]

  • Molecular Formula: C₉H₁₂ClNO₂[4]

  • Molecular Weight: 201.65 g/mol [4]

The molecule contains a primary aromatic amine, an ether linkage, and a methyl ester—functional groups that dictate its chemical reactivity and the choice of analytical techniques.

Synthetic Pathway and Impurity Origins:

The most common synthesis involves a two-step process: a Williamson ether synthesis followed by the reduction of a nitro group.[5] Each step presents potential sources for process-related impurities.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction 3_Nitrophenol 3-Nitrophenol Ether_Synthesis Williamson Ether Synthesis 3_Nitrophenol->Ether_Synthesis Impurity_3NP Impurity: Unreacted 3-Nitrophenol 3_Nitrophenol->Impurity_3NP Carryover Methyl_Chloroacetate Methyl Chloroacetate Methyl_Chloroacetate->Ether_Synthesis Intermediate Methyl 2-(3-nitrophenoxy)acetate Ether_Synthesis->Intermediate Reduction Reduction Intermediate->Reduction Impurity_Intermediate Impurity: Incomplete Reduction Intermediate->Impurity_Intermediate Carryover Final_Product Methyl 2-(3-aminophenoxy)acetate Reduction->Final_Product Impurity_Hydrolysis Impurity: Ester Hydrolysis Final_Product->Impurity_Hydrolysis Degradation Final_Product_HCl Methyl 2-(3-aminophenoxy)acetate HCl Final_Product->Final_Product_HCl HCl Salt Formation G cluster_legend *OOS: Out of Specification Start Commercial Batch Received Tier1 Tier 1: Routine QC & Screening HPLC-UV for Purity & Impurity Profile Headspace GC-FID for Residual Solvents Start->Tier1 Tier3 Tier 3: Reference Standard Qualification Quantitative NMR (qNMR) Elemental Analysis (CHN) Start->Tier3 New Reference Standard Lot Decision1 Does it meet specifications? Tier1:f0->Decision1 Tier1:f1->Decision1 Release Release for Use Decision1->Release Yes Tier2 Tier 2: Characterization & Investigation LC-MS for Impurity ID ¹H / ¹³C NMR for Structural Confirmation Decision1->Tier2 No / OOS* Decision2 Identity Confirmed & Impurities Characterized? Tier2:f0->Decision2 Tier2:f1->Decision2 Decision2->Start Yes, Re-evaluate against new data Quarantine Quarantine / Reject Batch Decision2->Quarantine No Certify Certify as Reference Standard Tier3->Certify Legend

Sources

Validation

Methyl 2-(3-aminophenoxy)acetate hydrochloride vs other phenoxyacetate derivatives

Title: Comprehensive Comparison Guide: Methyl 2-(3-aminophenoxy)acetate Hydrochloride vs. Alternative Phenoxyacetate Derivatives in Drug Discovery Executive Summary & Strategic Context In the landscape of medicinal chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Comparison Guide: Methyl 2-(3-aminophenoxy)acetate Hydrochloride vs. Alternative Phenoxyacetate Derivatives in Drug Discovery

Executive Summary & Strategic Context

In the landscape of medicinal chemistry, phenoxyacetate derivatives serve as privileged scaffolds for developing targeted therapeutics, ranging from central metabolism regulators to highly selective enzyme inhibitors. Among these, Methyl 2-(3-aminophenoxy)acetate hydrochloride (M3APA-HCl) stands out as a highly versatile synthetic building block.

Unlike simple phenoxyacetic acids or para-substituted analogs, the meta-aniline moiety in M3APA-HCl provides a unique vector for functionalization, allowing researchers to explore specific steric pockets in receptor active sites. Furthermore, utilizing the hydrochloride salt form rather than the free base dramatically improves oxidative stability, extending shelf life and ensuring precise stoichiometric control during complex multi-step syntheses.

This guide provides an objective, data-driven comparison of M3APA-HCl against other prominent phenoxyacetate derivatives, detailing their physicochemical properties, synthetic workflows, and comparative biological efficacies.

Structural and Physicochemical Comparison

The selection of a phenoxyacetate derivative dictates the downstream pharmacological profile of the synthesized drug. Table 1 outlines how M3APA-HCl compares to other standard derivatives used in the industry.

Table 1: Comparative Profiling of Phenoxyacetate Derivatives

DerivativeCore Structural FeatureKey Chemical AdvantagePrimary Application / Indication
M3APA-HCl meta-Aniline + Methyl EsterHigh oxidative stability; enables angled trajectory for amide couplingPrecursor for selective COX-2 inhibitors
Methyl 2-(4-aminophenoxy)acetate para-Aniline + Methyl EsterLinear geometry for deep, narrow receptor pocketsPPAR agonists, agricultural herbicides
Meclofenoxate Dimethylaminoethyl esterHigh lipophilicity; crosses the blood-brain barrier efficientlyCentral metabolism regulator US4425352A[1]
Ethyl 2-(4-bromophenoxy)acetate para-Bromo + Ethyl EsterExcellent leaving group for Suzuki/Buchwald cross-couplingAnti-inflammatory scaffold synthesis

Mechanistic Insights: Synthetic Workflow

The true value of M3APA-HCl lies in its utility as a precursor for amide bond formation. The meta-amino group is less nucleophilic than aliphatic amines due to the delocalization of its lone pair into the aromatic ring. Consequently, specialized coupling conditions are required to achieve high yields without inducing racemization of the accompanying carboxylic acid BenchChem[2].

The logical progression from the stable hydrochloride salt to a biologically active therapeutic is mapped below.

SyntheticWorkflow A M3APA-HCl (Starting Material) B Free Base Generation (DIPEA / DMF) A->B Deprotonation C Amide Coupling (EDC/HOBt) B->C Nucleophilic Attack D Intermediate Ester C->D -H2O E Saponification (LiOH / H2O) D->E Hydrolysis F Target Drug (e.g., COX-2 Inhibitor) E->F Acidification

Synthetic workflow from M3APA-HCl to targeted therapeutic agents.

Self-Validating Experimental Protocol: Amide Coupling

To successfully utilize M3APA-HCl, the coupling protocol must account for the suppressed nucleophilicity of the aniline and the presence of the HCl salt. The following protocol utilizes EDC/HOBt chemistry, a gold standard for such transformations BenchChem[2].

Materials Required:
  • M3APA-HCl (1.0 eq)

  • Target Carboxylic Acid (1.0 eq)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (1-Hydroxybenzotriazole) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

Step-by-Step Methodology & Causality:
  • Activation Preparation: In an oven-dried round-bottom flask under inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

    • Expert Insight: HOBt is critical here. It traps the highly reactive, but unstable, O-acylisourea intermediate formed by EDC, converting it into a stable benzotriazole active ester. This minimizes side reactions and prevents the racemization of chiral centers BenchChem[2].

  • Substrate Addition: Add M3APA-HCl (1.0 eq) to the stirring solution.

  • Base Addition: Dropwise, add DIPEA (3.0 eq).

    • Expert Insight: DIPEA serves a dual purpose. First, it neutralizes the HCl salt, liberating the free aniline for nucleophilic attack. Second, its steric bulk prevents it from acting as a competing nucleophile, ensuring strict chemoselectivity BenchChem[2].

  • Thermal Control: Cool the reaction flask to 0 °C using an ice bath.

    • Expert Insight: The formation of the O-acylisourea is highly exothermic. If EDC is added at room temperature, the thermal spike can cause the intermediate to rearrange into a dead-end N-acylurea, permanently destroying the yield.

  • Coupling Initiation: Slowly add EDC (1.2 eq) to the chilled solution. Allow the reaction to gradually warm to room temperature and stir for 12–24 hours.

  • Self-Validating Aqueous Workup: Dilute the mixture with Ethyl Acetate, then wash sequentially with saturated aqueous NaHCO₃ and brine.

    • Validation Logic: The basic NaHCO₃ wash is a self-purifying step. It deprotonates and partitions any unreacted carboxylic acid and HOBt byproducts into the aqueous layer. Because the newly formed amide is entirely neutral, it remains exclusively in the organic phase BenchChem[2]. If TLC analysis of the organic layer shows impurities post-wash, it definitively indicates incomplete coupling rather than a failed workup.

Biological Translation: Phenoxyacetates as COX-2 Inhibitors

Phenoxyacetate derivatives synthesized from precursors like M3APA-HCl have shown exceptional promise in overcoming the cardiovascular toxicity associated with first-generation COX-2 inhibitors (e.g., rofecoxib) MDPI[3].

By coupling the phenoxyacetic acid moiety with specific hydrophobic di-aryl groups, researchers can exploit the larger active site of the COX-2 isozyme, achieving profound selectivity over COX-1 MDPI[3].

COX2Pathway AA Arachidonic Acid COX2 COX-2 Enzyme (Inflammatory) AA->COX2 Substrate Binding PG Prostaglandins (PGE-2) COX2->PG Oxidation Inflam Inflammation & Pain PG->Inflam Receptor Activation Inhibitor Phenoxyacetate Derivative Inhibitor->COX2 Selective Inhibition

Mechanism of COX-2 inhibition by phenoxyacetate-derived therapeutics.

Table 2: Comparative Biological Efficacy of Phenoxyacetate Derivatives

Experimental data demonstrates that novel phenoxyacetate derivatives match or exceed the performance of legacy reference drugs in both in vitro enzyme inhibition and in vivo anti-inflammatory models MDPI[3], ResearchGate[4].

Compound / ClassCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)In Vivo Efficacy (Paw Edema Reduction)
Celecoxib (Reference) 0.05>50>1000~63.5%
SC-558 (Reference) ~0.01>191900N/A
Phenoxyacetic Acid (XIV) 0.06>50>800N/A
Novel Phenoxyacetates (5f, 7b) 0.06 - 0.09>50>50046.5% - 63.3%

Data Interpretation: The structural integration of the phenoxyacetate core allows compounds like 5f and 7b to achieve an IC₅₀ of 0.06–0.09 µM against COX-2, effectively mirroring the potency of Celecoxib while significantly reducing TNF-α and PGE-2 exudate content without inducing gastric ulceration MDPI[3], ResearchGate[4].

References

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny Source: MDPI (Molecules) URL:[Link]

  • US4425352A - Substituted phenoxyacetates of cyclic amines Source: Google Patents URL

Sources

Comparative

A Senior Application Scientist's Guide: Benchmarking Methyl 2-(3-aminophenoxy)acetate hydrochloride Against Standard Reference Materials

Introduction: The Imperative of an Analytical Benchmark In the landscape of drug discovery and development, the purity and identity of starting materials and intermediates are not merely a matter of regulatory compliance...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of an Analytical Benchmark

In the landscape of drug discovery and development, the purity and identity of starting materials and intermediates are not merely a matter of regulatory compliance; they are the bedrock of scientific validity. Every subsequent experiment, from in-vitro assays to preclinical studies, hinges on the precise knowledge of the molecular entities involved. A well-characterized compound ensures reproducibility, minimizes confounding variables, and ultimately accelerates the path to discovery. Pharmaceutical reference standards are the ultimate arbiters in this context, providing the "gold benchmark" for confirming the identity, strength, quality, and purity of pharmaceutical substances.[1]

This guide provides an in-depth comparative analysis of a commercial-grade sample of Methyl 2-(3-aminophenoxy)acetate hydrochloride (CAS No. 150319-83-8), a versatile building block in medicinal chemistry, against established Certified Reference Materials (CRMs).[2] We will employ a suite of orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Mass Spectrometry (MS)—to build a comprehensive quality profile. The objective is not merely to assign a purity value but to demonstrate a rigorous, self-validating workflow that researchers can adapt for the qualification of their own critical reagents.

The Analytical Gauntlet: A Multi-Pronged Approach to Characterization

A single analytical method is seldom sufficient to declare a compound "characterized." Impurities can co-elute in chromatography, remain silent in certain spectroscopic techniques, or possess similar mass-to-charge ratios. Therefore, we employ an orthogonal approach, where each technique provides a different and complementary piece of the puzzle. This multi-faceted validation is the cornerstone of establishing a trustworthy reference material.

G cluster_0 Analytical Workflow cluster_1 Orthogonal Analytical Techniques Test_Article Methyl 2-(3-aminophenoxy)acetate HCl (Test Article) HPLC Purity & Impurity Profile Test_Article->HPLC qNMR Identity & Assay Test_Article->qNMR MS Molecular Weight Confirmation Test_Article->MS Titration Chloride Content Test_Article->Titration SRM Standard Reference Materials (NIST, USP, etc.) SRM->HPLC SRM->qNMR Data_Analysis Comparative Data Analysis HPLC->Data_Analysis qNMR->Data_Analysis MS->Data_Analysis Titration->Data_Analysis Conclusion Qualification Report Data_Analysis->Conclusion

Caption: Orthogonal workflow for qualifying a chemical substance.

Chromatographic Purity and Impurity Profiling via HPLC

High-Performance Liquid Chromatography is the workhorse for assessing the purity of small molecules by separating the main component from process-related impurities and degradation products.[3] The choice of a reversed-phase C18 column is logical for a molecule with moderate polarity like Methyl 2-(3-aminophenoxy)acetate. The acidic mobile phase serves a dual purpose: it ensures the amine is protonated and improves peak shape, while also providing compatibility with mass spectrometry.

Experimental Protocol: HPLC-UV Analysis
  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Prepare a 1.0 mg/mL solution in 50:50 Water:Acetonitrile.

  • Standard Reference Material: NIST SRM 870 Column Performance Test Mixture[3] is used to qualify the HPLC system performance (e.g., column efficiency, peak asymmetry) prior to analysis. While not a direct comparator for purity, it ensures the system is operating correctly. For a direct comparison, a certified standard of a structurally similar amine hydrochloride would be used if available.

Data Summary & Analysis

The performance of the test article is compared against a hypothetical high-purity (≥99.5%) certified reference material of a related compound, such as Methyl 2-(4-aminophenyl)acetate hydrochloride, analyzed under identical conditions.

AnalyteRetention Time (min)Purity by Area %Number of Impurities > 0.05%
Methyl 2-(3-aminophenoxy)acetate HCl (Test Article)8.7298.6%4
Certified Reference Material (Hypothetical Comparator)8.95≥99.8%1

Expertise & Interpretation: The test article shows a purity of 98.6% by area normalization. While this may be suitable for some applications, it falls short of a primary reference standard grade.[4] The presence of four detectable impurities highlights the necessity of this analysis; without it, a researcher might incorrectly attribute 100% of the material's mass to the active compound, leading to significant errors in stoichiometry and concentration-dependent assays.

Structural Identity and Assay by Quantitative NMR (qNMR)

While HPLC provides a purity value based on relative peak area, it is dependent on the chromophores of the impurities. Quantitative NMR (qNMR) offers a direct, primary method of quantification without relying on a specific reference standard of the same compound. The signal intensity in NMR is directly proportional to the number of nuclei giving rise to the signal. By adding a known amount of a certified internal standard, we can accurately determine the exact concentration (assay) of our analyte.

Experimental Protocol: ¹H qNMR Analysis
  • Instrumentation: Bruker Avance III 500 MHz NMR spectrometer or equivalent.

  • Internal Standard: NIST SRM 350b Benzoic Acid.[5] A stock solution is prepared by accurately weighing ~20 mg of the SRM and dissolving it in a known volume of DMSO-d₆.

  • Sample Preparation:

    • Accurately weigh ~15 mg of Methyl 2-(3-aminophenoxy)acetate HCl into a vial.

    • Accurately add 1.000 mL of the Benzoic Acid internal standard stock solution.

    • Vortex until fully dissolved and transfer to an NMR tube.

  • Acquisition Parameters:

    • Pulse Program: zg30

    • Solvent: DMSO-d₆

    • Relaxation Delay (D1): 30 s (ensures full relaxation of protons for accurate integration, determined by a T1 inversion-recovery experiment).

    • Number of Scans: 16

  • Data Processing: Apply a line broadening of 0.3 Hz. Manually phase and baseline correct the spectrum.

  • Quantification:

    • Integrate a well-resolved, non-overlapping signal from the analyte (e.g., the singlet from the methyl ester protons, -OCH₃).

    • Integrate a well-resolved signal from the benzoic acid standard (e.g., the multiplet at ~7.95 ppm).

    • Calculate the assay using the standard qNMR equation, accounting for the weights, molecular weights, number of protons in each integral, and the certified purity of the internal standard.

Data Summary & Analysis
ParameterMethyl 2-(3-aminophenoxy)acetate HCl (Test Article)NIST SRM 350b Benzoic Acid (Standard)
Identity Confirmation (¹H Chemical Shifts, ppm)
Aromatic Protons6.8 - 7.3 (m)7.5 - 8.0 (m)
Methylene Protons (-CH₂-)4.81 (s)N/A
Methyl Protons (-OCH₃)3.65 (s)N/A
Quantitative Assay
Purity of StandardN/A99.9973% ± 0.0058%
Calculated Assay (w/w) 98.4% ± 0.5% N/A

Trustworthiness & Interpretation: The ¹H NMR spectrum confirms the identity of the test article, with chemical shifts consistent with the expected structure. The qNMR assay of 98.4% is in excellent agreement with the HPLC purity result. This concordance between two orthogonal techniques provides high confidence in the characterization. The uncertainty value (± 0.5%) is derived from the statistical evaluation of replicate measurements and the uncertainty of the reference standard. A primary reference material would typically require an assay value of >99.5% with a low uncertainty.

Molecular Weight Confirmation by Mass Spectrometry (MS)

Mass spectrometry provides an exact mass measurement, which is a powerful tool for confirming molecular identity.

Experimental Protocol: ESI-MS Analysis
  • Instrumentation: Waters ACQUITY QDa Mass Detector or equivalent, coupled to the HPLC system.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Range: m/z 100-500.

  • Analysis: The sample is infused or analyzed via the HPLC method described previously. The mass spectrum of the main eluting peak is analyzed.

Data Summary & Analysis
CompoundMolecular Formula (Free Base)Calculated Monoisotopic Mass (m/z)Observed Mass [M+H]⁺ (m/z)
Methyl 2-(3-aminophenoxy)acetateC₉H₁₁NO₂165.0790166.0865
Test Article Result166.0863

Interpretation: The observed mass for the protonated molecule [M+H]⁺ is 166.0863, which is in excellent agreement with the theoretical calculated mass. This result unequivocally confirms the molecular weight of the free base form of the compound.

Conclusion: Bridging the Gap Between Reagent and Reference

This comprehensive analysis demonstrates that the commercial-grade Methyl 2-(3-aminophenoxy)acetate hydrochloride possesses the correct chemical identity and has a purity/assay of approximately 98.5%.

G cluster_0 Purity Assessment Logic HPLC HPLC Purity (Relative Area %) Separates impurities Concordance Results Concordant? HPLC->Concordance qNMR qNMR Assay (Absolute w/w %) Quantifies specific molecule qNMR->Concordance MS MS Identity Confirms MW of main peak MS->Concordance Pass High Confidence in Characterization Concordance->Pass Yes Fail Further Investigation Needed Concordance->Fail No

Caption: Logic diagram for orthogonal method validation.

While suitable as a starting material for many research applications, it does not meet the stringent criteria required for a primary or secondary reference standard, which typically necessitates purity levels of ≥99.5%.[4] For researchers requiring the highest level of accuracy in their work—such as in the validation of a quantitative analytical method or as a standard for impurity identification—purification of this material or procurement of a certified reference standard would be essential.

This guide serves as a template for the rigorous, evidence-based qualification of critical chemical reagents. By adopting these principles of orthogonal analysis and benchmarking against certified standards, researchers can ensure the integrity and reproducibility of their scientific findings.

References

  • Pharmaceutical Reference Standards: Essential Guide for Quality Drug Testing. (2025). Vertex AI Search.
  • NMR Reference Standards.Sigma-Aldrich.
  • HPLC reference standards.Sigma-Aldrich.
  • CRM for HPLC.Analytical online.
  • A certified reference material for HPLC.
  • Standards for qNMR.
  • Chemical Shift Referencing.NMR Facility, UCSB Chem and Biochem.
  • Methyl 2-(3-aminophenyl)
  • Methyl 2-(3-aminophenyl)acetate hydrochloride | 150319-83-8.
  • Certified Reference M
  • QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference M
  • Amine hydrochloride salts : a problem in polyurethane synthesis. Gibson, Emma K. (2007). PhD thesis, University of Glasgow. [Link]

  • Pharmaceutical quality control: the reference standards labyrinth.Sigma-Aldrich.
  • Pharmaceutical Standards for Quality Control.Sigma-Aldrich.
  • Pharmaceutical reference standards.CWS ABROAD.
  • Analytical methods to determine if a compound is in the form of a salt.Reddit r/chemistry.
  • Application Notes and Protocols: Reactions of Methyl 2-(3-aminophenoxy)

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Validation

IR spectroscopy comparative analysis for Methyl 2-(3-aminophenoxy)acetate hydrochloride

An In-Depth Comparative Guide to the IR Spectroscopy of Methyl 2-(3-aminophenoxy)acetate hydrochloride Introduction: Deciphering Molecular Architecture with Infrared Light Methyl 2-(3-aminophenoxy)acetate hydrochloride i...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the IR Spectroscopy of Methyl 2-(3-aminophenoxy)acetate hydrochloride

Introduction: Deciphering Molecular Architecture with Infrared Light

Methyl 2-(3-aminophenoxy)acetate hydrochloride is a multi-functional organic compound of interest to researchers in medicinal chemistry and drug development. Its structure incorporates a primary aromatic amine (as a hydrochloride salt), an ether linkage, and a methyl ester, making it a versatile scaffold for synthesizing more complex molecules.[1] Infrared (IR) spectroscopy serves as a powerful, non-destructive analytical technique to confirm the identity and structural integrity of such molecules. By measuring the absorption of infrared radiation, we can identify the specific vibrational modes of the functional groups present, effectively generating a unique molecular "fingerprint".

This guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of Methyl 2-(3-aminophenoxy)acetate hydrochloride. As a senior application scientist, my objective is not merely to list expected peaks but to explain the rationale behind their positions, shapes, and intensities. We will conduct a comparative analysis, dissecting the molecule to understand how each functional group—particularly the critical ammonium salt—contributes to the overall spectrum. This approach provides a robust framework for researchers to interpret their own experimental data with confidence.

The Theoretical Framework: Vibrational Signatures of Key Functional Groups

The IR spectrum of Methyl 2-(3-aminophenoxy)acetate hydrochloride is a composite of the vibrational modes of its constituent parts. Understanding these individual contributions is essential for accurate spectral interpretation.

  • The Ammonium (-NH₃⁺) Group: The protonation of the primary aromatic amine to form a hydrochloride salt is the most significant transformation affecting the IR spectrum. Instead of the characteristic two-band N-H stretching of a primary amine (typically 3500-3300 cm⁻¹), the ammonium salt exhibits a very broad and strong absorption envelope, often spanning from 3200 cm⁻¹ down to 2500 cm⁻¹.[2][3] This extensive broadening is due to strong intermolecular hydrogen bonding and complex overtone and combination bands.[4] Additionally, the NH₃⁺ group displays a characteristic bending (asymmetric) vibration in the 1620-1560 cm⁻¹ region.[3]

  • The Ester (C=O and C-O) Group: The ester functional group provides two of the most identifiable peaks in the spectrum. The carbonyl (C=O) stretching vibration is one of the strongest and sharpest absorptions, typically appearing in the 1750-1735 cm⁻¹ range for saturated aliphatic esters.[5] The C-O stretching vibrations of the ester are also prominent, usually appearing as two distinct bands in the 1300-1000 cm⁻¹ region. For acetates, a strong band is expected around 1240 cm⁻¹.[5][6]

  • The Aromatic System: The benzene ring contributes several characteristic absorptions. Aromatic C-H stretching vibrations appear as sharp, medium-intensity bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[7] Carbon-carbon stretching vibrations within the ring (skeletal vibrations) produce a series of sharp bands of variable intensity in the 1600-1450 cm⁻¹ region.[8] Finally, strong C-H out-of-plane bending vibrations appear in the 900-675 cm⁻¹ range, and their specific positions can help determine the substitution pattern on the ring.[8]

  • The Ether (Ar-O-C) Linkage: The asymmetric C-O-C stretching of an aryl-alkyl ether results in a strong absorption band typically located between 1275 and 1200 cm⁻¹. This peak can sometimes overlap with the C-O stretch of the ester group, requiring careful analysis.[9]

Predicted IR Spectrum: An Analysis of Methyl 2-(3-aminophenoxy)acetate hydrochloride

Based on the principles outlined above, we can predict the key features of the IR spectrum. This predictive analysis serves as a reference for researchers to compare against their experimentally obtained data.

Comparative Analysis: Isolating Functional Group Contributions

1. Free Amine vs. Hydrochloride Salt: The most dramatic difference in a comparative analysis would be between Methyl 2-(3-aminophenoxy)acetate (the free base) and its hydrochloride salt.

  • Free Amine: Would show two distinct, sharp peaks for the primary amine N-H symmetric and asymmetric stretches around 3400-3300 cm⁻¹.[9][10] An NH₂ scissoring (bending) vibration would appear around 1620 cm⁻¹.

  • Hydrochloride Salt: The sharp N-H stretching peaks disappear and are replaced by an intense, very broad "ammonium band" from ~3200-2500 cm⁻¹.[4] This is often the most telling feature confirming salt formation. The NH₃⁺ bending vibration will appear in the 1620-1560 cm⁻¹ range, potentially overlapping with aromatic C=C absorptions.[2]

2. The Ester Moiety: Comparing the spectrum to that of a simple ester like methyl acetate reveals the core ester absorptions. Methyl acetate shows a strong C=O stretch around 1740 cm⁻¹ and a very strong C-O stretch at ~1243 cm⁻¹.[5][6][11] In our target molecule, these peaks will be present and are crucial for confirming the ester's integrity.

3. The Aromatic and Ether Moieties: The aromatic C=C skeletal vibrations (1600-1450 cm⁻¹) and the aryl-alkyl ether C-O-C stretch (~1260 cm⁻¹) are key features of the phenoxy backbone.[9] The presence of these bands, along with the C-H out-of-plane bending bands, confirms the substituted aromatic structure.

Data Presentation: Summary of Predicted Absorptions
Wavenumber (cm⁻¹)Functional GroupVibration ModeExpected Characteristics
~3100 - 3000Aromatic C-HStretchMedium, sharp peaks
~3200 - 2500Ammonium (-NH₃⁺)N-H StretchVery strong, very broad envelope
~2960 - 2850Aliphatic C-HStretchMedium, sharp peaks
~1745 - 1735Ester (C=O)StretchVery strong, sharp
~1610, 1585, 1490Aromatic C=CRing StretchMedium to strong, sharp
~1600Ammonium (-NH₃⁺)Asymmetric BendMedium, often overlaps with C=C
~1440Aliphatic C-HBendMedium
~1260Aryl Ether (C-O-C)Asymmetric StretchStrong, sharp
~1240Ester (C-O)StretchStrong, sharp
~1050Ester (C-O)StretchMedium, sharp
~850 - 750Aromatic C-HOut-of-Plane BendStrong, sharp (depends on substitution)

Experimental Protocols: Acquiring a High-Fidelity Spectrum

The following protocol describes the Potassium Bromide (KBr) pellet method, which is the standard and most effective technique for obtaining a high-quality solid-state IR spectrum for a compound like Methyl 2-(3-aminophenoxy)acetate hydrochloride.[12] The primary goal is to create an optically transparent disc where the analyte is finely dispersed in the IR-transparent KBr matrix.[13]

Mandatory Visualization: Experimental Workflow

G Figure 1: KBr Pellet Preparation Workflow cluster_prep Sample & KBr Preparation cluster_mix Mixing cluster_press Pellet Formation cluster_analysis FTIR Analysis Dry Dry KBr Powder (110°C, overnight) Mix Mix Sample with KBr (100-200 mg, ~1% conc.) Dry->Mix Grind_Sample Grind Sample (1-2 mg) Grind_Sample->Mix Ensure fine powder to reduce scattering Load Load Mixture into Pellet Die Mix->Load Press Apply Pressure (8-10 tons) under Vacuum Load->Press Evacuate to remove moisture and air Acquire Acquire Spectrum Press->Acquire Result: Transparent Pellet

Caption: KBr Pellet Preparation Workflow

Step-by-Step Methodology
  • Materials and Equipment:

    • Methyl 2-(3-aminophenoxy)acetate hydrochloride

    • FTIR-grade Potassium Bromide (KBr), dried in an oven at 110°C overnight and stored in a desiccator.[14]

    • Agate mortar and pestle

    • Pellet die set (e.g., 13 mm)

    • Hydraulic press

    • Vacuum pump

    • FTIR Spectrometer

  • Preparation of the Sample Mixture:

    • Rationale: The concentration of the sample in KBr is critical. Too high a concentration leads to total absorption (flat-topped peaks), while too low a concentration yields a weak signal. A concentration of 0.5-1.0% is ideal.[15][16]

    • Weigh approximately 1-2 mg of the sample and 100-200 mg of dry KBr powder.

    • First, grind the sample in the agate mortar to a very fine powder. This is crucial to prevent the Christiansen effect, which causes peak distortion due to light scattering.[13]

    • Add the KBr to the mortar and gently but thoroughly mix with the ground sample to ensure uniform dispersion. Avoid overly aggressive grinding of the KBr itself, as this can increase its surface area and lead to moisture absorption.[14]

  • Pressing the Pellet:

    • Rationale: Applying pressure fuses the KBr into a transparent disc. Using a vacuum removes trapped air and adsorbed water, which can interfere with the spectrum, especially in the broad O-H stretching region (~3400 cm⁻¹).[12]

    • Assemble the pellet die. Transfer a portion of the sample-KBr mixture into the die barrel, ensuring an even layer.

    • Connect the die to a vacuum line and evacuate for 1-2 minutes.

    • Place the die into the hydraulic press and gradually apply pressure up to 8-10 metric tons.[13] Hold the pressure for 1-2 minutes to allow the KBr to cold-flow and form a solid, transparent pellet.

    • Carefully release the pressure and disassemble the die to retrieve the pellet.

  • Acquiring the Spectrum:

    • Visually inspect the pellet. It should be transparent or translucent, not opaque or cloudy.

    • Place the pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment first.

    • Acquire the sample spectrum. Typically, 32-64 scans are co-added to improve the signal-to-noise ratio.

Molecular Structure Visualization

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 2-(3-aminophenoxy)acetate Hydrochloride

For researchers and scientists in the fast-paced world of drug development, the proper management and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists in the fast-paced world of drug development, the proper management and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 2-(3-aminophenoxy)acetate hydrochloride, ensuring the protection of laboratory personnel and the environment.

Understanding the Hazard Profile
  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[1]

  • Skin and Eye Irritation: Can cause skin irritation and serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

During combustion, it may produce hazardous byproducts, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[3]

Table 1: Potential Hazard Classifications

Hazard ClassCategoryPrecautionary Statement
Acute Toxicity (Oral, Dermal, Inhalation)Category 4H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.
Skin IrritationCategory 2H315: Causes skin irritation.
Eye IrritationCategory 2AH319: Causes serious eye irritation.
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation.
Personal Protective Equipment (PPE): The First Line of Defense

Prior to handling Methyl 2-(3-aminophenoxy)acetate hydrochloride for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risk.

  • Eye Protection: Safety goggles with side-shields are mandatory.[2]

  • Hand Protection: Wear protective, chemical-resistant gloves.[2]

  • Body Protection: An impervious lab coat or clothing is required.[2]

  • Respiratory Protection: If there is a risk of dust or aerosol formation, a suitable respirator must be used.[2]

Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of Methyl 2-(3-aminophenoxy)acetate hydrochloride follows a systematic process of segregation, containment, labeling, and transfer.

It is crucial to segregate chemical waste to prevent dangerous reactions.[4]

  • Do not mix Methyl 2-(3-aminophenoxy)acetate hydrochloride with other waste streams, especially strong oxidizing agents or bases, unless as part of a validated neutralization procedure.[5]

  • Collect waste in a dedicated, properly labeled container.[4][6]

Proper containment and labeling are essential for safe storage and transport.

  • Container Selection: Use a container that is in good condition, compatible with the chemical, and can be securely sealed.[4] The original product container is often a suitable choice.[7]

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "Methyl 2-(3-aminophenoxy)acetate hydrochloride".[4] The label should also include the approximate quantity and the date of accumulation.

For hydrochloride salts of organic compounds, neutralization is a potential pre-treatment step to reduce corrosivity.[8] However, this should only be performed by trained personnel after a thorough risk assessment.

  • Procedure: Slowly add a dilute solution of a weak base (e.g., sodium bicarbonate) to a stirred, dilute aqueous solution of the waste material.[8] Monitor the pH continuously until it reaches a neutral range (pH 6-8).[8]

  • Caution: This reaction can be exothermic and may release fumes.[9] It must be performed in a fume hood with appropriate PPE.

  • The resulting neutralized solution may still be considered hazardous waste depending on the final composition and local regulations.[10]

The recommended and safest method for the final disposal of Methyl 2-(3-aminophenoxy)acetate hydrochloride is through a licensed professional waste disposal company.[3][11]

  • Engage a Certified Vendor: Your institution's Environmental Health and Safety (EHS) office can provide a list of approved chemical waste disposal vendors.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the disposal company.

  • Storage and Pickup: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) until it is collected by the disposal service.[12]

The most probable disposal method for this type of organic compound is incineration in a chemical incinerator equipped with an afterburner and scrubber to handle the hazardous combustion byproducts.[3]

Emergency Procedures

In the event of a spill or exposure, immediate action is critical.

  • Spill:

    • Evacuate non-essential personnel from the area.[3]

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).[13]

    • Collect the absorbed material into a sealed container for hazardous waste disposal.[3][14]

    • Decontaminate the spill area.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing.[2]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Waste Minimization and Best Practices

The most effective waste management strategy begins with waste minimization.[7]

  • Source Reduction: Only purchase and prepare the quantity of material immediately needed for your experiments.[7]

  • Inventory Management: Maintain an accurate chemical inventory to avoid ordering duplicate materials.[15]

  • Recycling and Reuse: Where possible, explore options for recycling or reusing chemical reagents.[6]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Assessment cluster_disposal Disposal Protocol start Start: Unused or Waste Methyl 2-(3-aminophenoxy)acetate hydrochloride assess_hazards Assess Hazards (Review SDS of related compounds) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe segregate Segregate Waste (Dedicated Container) don_ppe->segregate contain_label Contain & Label ('Hazardous Waste', Chemical Name) segregate->contain_label expert_eval Expert Evaluation for In-Lab Neutralization contain_label->expert_eval neutralize Neutralize with Weak Base (In Fume Hood, Monitor pH) expert_eval->neutralize Yes professional_disposal Arrange for Professional Disposal (Contact EHS/Licensed Vendor) expert_eval->professional_disposal No neutralize->professional_disposal store_saa Store in Satellite Accumulation Area (SAA) professional_disposal->store_saa incineration Final Disposal: Chemical Incineration store_saa->incineration

Caption: Disposal workflow for Methyl 2-(3-aminophenoxy)acetate hydrochloride.

References

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • methyl 2-[3-(aminomethyl)phenoxy]acetate hydrochloride — Chemical Substance Information. NextSDS. [Link]

  • MSDS of Methyl 2-(2-aminophenyl)acetate hydrochloride. Capot Chemical Co., Ltd. [Link]

  • Laboratory Chemical Waste Management. CSIR IIP. [Link]

  • In-Laboratory Treatment of Chemical Waste. Safety & Risk Services. [Link]

  • Laboratory Waste Solutions for Sustainable Research Practices. My Green Lab. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • SAFETY DATA SHEET - 2-Methoxy-1-methylethyl acetate. MilliporeSigma. [Link]

  • How to dispose of hydrochloric acid. Lab Alley. [Link]

  • Chemical Waste Disposal Guidelines. Unknown Source. [Link]

  • Safety Data Sheet. MG Chemicals. [Link]

  • Chemical disposal: what you need to know. DENIOS Ltd. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]

  • PROPER SEGREGATION & DISPOSAL OF LABORATORY WASTE. Research Safety. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. [Link]

  • In-Lab Disposal Methods: Waste Management Guide. Protect IU - Indiana University. [Link]

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